N-Chloromethyl-benzothiazole-2-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZRTBILUWRQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352929 | |
| Record name | 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41526-42-5 | |
| Record name | 3-(Chloromethyl)-1,3-benzothiazole-2(3H)-thione | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90352929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41526-42-5 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-Chloromethyl-benzothiazole-2-thione
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of N-Chloromethyl-benzothiazole-2-thione, a pivotal synthetic intermediate. Moving beyond a simple recitation of protocols, this document delves into the mechanistic reasoning behind the synthetic strategies and provides a framework for its rigorous characterization, empowering researchers to confidently synthesize and utilize this versatile compound.
The benzothiazole core is a well-established pharmacophore, integral to a wide array of compounds exhibiting significant biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] this compound (CBT) serves as a key building block for accessing novel derivatives, leveraging the reactivity of its electrophilic chloromethyl group for further functionalization.[1]
| Property | Value |
| IUPAC Name | 3-(chloromethyl)-1,3-benzothiazole-2-thione[1] |
| CAS Number | 41526-42-5[1][4][5][6] |
| Molecular Formula | C₈H₆ClNS₂[1][4][6] |
| Molecular Weight | 215.7 g/mol [1][4][6] |
| Melting Point | 128-129 °C[4] |
Section 1: Core Synthesis Methodology: A Two-Step Pathway
The most reliable and controlled synthesis of this compound is achieved through a two-step process. This methodology is favored over direct chloromethylation because it proceeds through a stable, isolable intermediate, N-hydroxymethyl-benzothiazole-2-thione, which minimizes the formation of side products and allows for higher purity of the final compound.
Step 1: Synthesis of N-Hydroxymethyl-benzothiazole-2-thione (Intermediate)
Principle: This step involves the nucleophilic addition of the nitrogen atom of the benzothiazole-2-thione ring to the electrophilic carbonyl carbon of formaldehyde. The reaction is typically conducted under basic conditions to deprotonate the N-H of the thione, enhancing its nucleophilicity and facilitating the attack on the formaldehyde.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend benzothiazole-2-thione (1 equivalent) in an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Reaction Initiation: Add a catalytic amount of a base, such as potassium carbonate, to the mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove unreacted formaldehyde and base. The product, 3-hydroxymethyl-1,3-benzothiazole-2-thione, is then dried under vacuum.[7] This intermediate is typically of sufficient purity to proceed to the next step without further purification.
Step 2: Chlorination of the N-Hydroxymethyl Intermediate
Principle: This step converts the hydroxyl group of the intermediate into a good leaving group, which is subsequently displaced by a chloride ion in an Sₙ2 reaction. Thionyl chloride (SOCl₂) is the ideal reagent for this transformation. The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, and following the departure of a chloride ion, the intermediate collapses, releasing sulfur dioxide and a chloride ion, which then attacks the methylene carbon to yield the final product. This mechanism is efficient and produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask fitted with a dropping funnel, a condenser, and a gas outlet connected to a trap (to neutralize HCl gas), suspend the N-hydroxymethyl-benzothiazole-2-thione (1 equivalent) from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reaction Initiation: Cool the suspension in an ice bath to 0 °C. Add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. The use of an inert solvent is critical as thionyl chloride reacts violently with water.[8][9]
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Purification: The crude solid residue is recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a solid.
Section 2: Comprehensive Characterization
Unambiguous structural confirmation of the synthesized this compound requires a multi-technique approach. The combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that validate the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by probing the chemical environment of the hydrogen and carbon atoms.[10]
NMR Sample Preparation Protocol:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher for optimal resolution.
Expected Spectral Data:
-
¹H NMR: The proton spectrum provides a clear fingerprint. The most diagnostic signal is a sharp singlet for the two protons of the chloromethyl group (-CH₂Cl), expected to appear significantly downfield (δ ≈ 5.0-5.5 ppm) due to the deshielding effect of the adjacent chlorine and nitrogen atoms. The four aromatic protons on the benzothiazole ring will appear as a complex multiplet pattern in the aromatic region (δ ≈ 7.2-8.0 ppm).
-
¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. Key signals include the chloromethyl carbon (-CH₂Cl) at approximately δ 45-50 ppm, the thione carbon (C=S) which is highly deshielded and appears far downfield (δ ≈ 190-200 ppm), and the aromatic carbons between δ 110-140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Absorption Bands:
-
C-H (aromatic): ~3050-3100 cm⁻¹
-
C=C (aromatic): ~1580-1600 cm⁻¹ and ~1450-1490 cm⁻¹
-
C=S (thione): A strong absorption band around 1250-1300 cm⁻¹
-
C-N stretch: ~1350-1380 cm⁻¹
-
C-Cl stretch: A sharp band in the fingerprint region, typically ~700-750 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, crucially, reveals the presence of chlorine through its characteristic isotopic pattern.
Expected Data:
-
Molecular Ion (M⁺): The spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two main peaks will be observed:
-
[M]⁺ at m/z ≈ 215 (corresponding to C₈H₆³⁵ClNS₂)
-
[M+2]⁺ at m/z ≈ 217 (corresponding to C₈H₆³⁷ClNS₂)
-
-
Isotopic Ratio: The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.
| Technique | Expected Data Summary |
| ¹H NMR | δ 7.2-8.0 (m, 4H, Ar-H), δ 5.0-5.5 (s, 2H, -CH₂Cl) |
| ¹³C NMR | δ 190-200 (C=S), δ 110-140 (Ar-C), δ 45-50 (-CH₂Cl) |
| IR (cm⁻¹) | ~1250-1300 (C=S), ~700-750 (C-Cl) |
| MS (m/z) | ~215 [M]⁺, ~217 [M+2]⁺ (approx. 3:1 ratio) |
Section 3: Reactivity and Synthetic Utility
The synthetic value of this compound stems from the high reactivity of the C-Cl bond. The chloromethyl group acts as a potent electrophilic center, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[1] This allows for the straightforward introduction of the benzothiazole-2-thione moiety into diverse molecular scaffolds, a key strategy in medicinal chemistry and materials science.
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 2-(Chloromethyl)benzothiazole and benzothiazole-2-thiol suggest that appropriate precautions are necessary.[11][12]
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage or an allergic skin reaction.[11]
-
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
-
Conclusion
This compound is a valuable and highly reactive intermediate. The two-step synthesis via a hydroxymethyl intermediate offers a robust and controlled method for its preparation, yielding a high-purity product. Its structure can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry, with each technique providing critical and complementary information. Understanding the principles behind its synthesis, characterization, and reactivity empowers researchers to effectively utilize this compound as a strategic building block in the development of novel chemical entities for pharmaceutical and material science applications.
References
-
CAS Common Chemistry. (n.d.). 2-[(Chloromethyl)thio]benzothiazole. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
CPAchem. (n.d.). Safety data sheet - benzothiazole-2-thiol. Retrieved from [Link]
-
ABRIC. (2025). Safety Data Sheet - Benzothiazole. Retrieved from [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:3161-57-7 | 3-hydroxymethyl-1,3-benzothiazole-2-thione. Retrieved from [Link]
-
NIH. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
-
ResearchGate. (2021). Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(methylthio)benzothiazole. Retrieved from [Link]
-
NIST. (n.d.). 2-[(chloromethyl)thio]benzothiazole. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-thiobenzazoles with thionyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]
-
NIH. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
The Pharma Innovation. (2010). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][5]oxathioles and their transformations. Retrieved from [Link]
-
International Journal of Scientific Research and Management. (n.d.). AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Buy this compound | 41526-42-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. scbt.com [scbt.com]
- 6. N-CHLOROMETHYLBENZOTHIAZOLE-2-THIONE , 0.97 , 41526-42-5 - CookeChem [cookechem.com]
- 7. CAS#:3161-57-7 | 3-hydroxymethyl-1,3-benzothiazole-2-thione | Chemsrc [chemsrc.com]
- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. cpachem.com [cpachem.com]
physicochemical properties of N-Chloromethyl-benzothiazole-2-thione
An In-depth Technical Guide to the Physicochemical Properties of N-Chloromethyl-benzothiazole-2-thione
Foreword
This document provides a comprehensive technical exploration of this compound, a versatile heterocyclic compound of significant interest in synthetic chemistry, materials science, and proteomics. As a reactive intermediate, a thorough understanding of its physicochemical properties is paramount for its effective application and the development of robust, reproducible protocols. This guide moves beyond a simple recitation of data, offering insights into the causality behind analytical choices and methodologies. It is designed for researchers, chemists, and drug development professionals who require not only the "what" but the "why" behind the characterization of this molecule. We will delve into its structural identity, core physical properties, spectroscopic signature, thermal stability, and chromatographic behavior, presenting a holistic view grounded in established scientific principles.
Chemical Identity and Structural Elucidation
This compound is a synthetic compound featuring a benzothiazole core, a framework known for a wide array of biological activities.[1] A critical feature of its parent structure, benzothiazole-2-thione, is the existence of a dynamic tautomeric equilibrium between the thione (amide) and thiol (imine) forms. This equilibrium influences the molecule's reactivity and coordination behavior.[1] The introduction of the chloromethyl group primarily at the nitrogen atom creates a potent electrophilic site, making the compound a valuable alkylating agent.[1]
Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 3-(Chloromethyl)-1,3-benzothiazole-2-thione | N/A |
| CAS Number | 41526-42-5 | [2][3] |
| Chemical Formula | C₈H₆ClNS₂ | [2][4] |
| Molecular Weight | 215.71 g/mol | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)N(CS2=S)CCl | N/A |
| InChI Key | InChI=1S/C8H6ClNS2/c9-5-10-6-3-1-2-4-7(6)12-8(10)11/h1-4H,5H2 | [2] |
Synthesis Pathway: N-Chloromethylation
The primary route for synthesizing this compound involves the direct chloromethylation of the benzothiazole-2-thione precursor.[1] This reaction is a classic nucleophilic substitution where the deprotonated nitrogen of the benzothiazole-2-thione ring attacks a chloromethylating agent.
Protocol for Synthesis:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzothiazole-2-thione in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add an equivalent of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), to the solution. The purpose of the base is to deprotonate the nitrogen atom of the thione tautomer, thereby activating it as a nucleophile.
-
Chloromethylation: Slowly add a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloride, to the reaction mixture. The reaction is typically performed under reflux conditions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
-
Work-up and Purification: Upon completion, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Core Physicochemical Properties
The physical state and solubility of a compound are foundational data points that dictate its handling, formulation, and application.
| Property | Value | Notes |
| Melting Point | 128-129 °C | A sharp melting range is indicative of high purity.[2] |
| Boiling Point | 338.94 °C at 760 mmHg | This is a predicted value; thermal decomposition may occur at this temperature.[2] |
| Appearance | Pale yellow to tan crystalline powder | Based on typical observations for related benzothiazole compounds.[5] |
| Solubility | Insoluble in water | Soluble in polar aprotic solvents like Dimethylformamide (DMF), and chlorinated solvents like Dichloromethane (DCM).[1] |
Protocol for Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of laboratory solvents.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
-
Qualitative Assessment: To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of the compound. Vortex each vial for 30 seconds and visually inspect for dissolution. Classify as 'freely soluble', 'sparingly soluble', or 'insoluble'.
-
Quantitative Assessment (HPLC-based):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent (e.g., 5 mL).
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) and dilute it with a suitable mobile phase.
-
Analyze the diluted sample by a calibrated HPLC method to determine the concentration, which represents the solubility.
-
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, a combination of NMR, IR, and Mass Spectrometry is essential for structural confirmation.
Diagram of Spectroscopic Analysis Workflow:
Sources
N-Chloromethyl-benzothiazole-2-thione CAS 41526-42-5 properties
An In-depth Technical Guide to N-Chloromethyl-benzothiazole-2-thione (CAS 41526-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, systematically named 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione, is a pivotal heterocyclic compound that serves as a highly versatile reactive intermediate in synthetic chemistry. Its benzothiazole core is a well-established pharmacophore present in numerous biologically active molecules and approved therapeutic agents.[1][2] The introduction of a reactive N-chloromethyl group transforms the stable benzothiazole-2-thione scaffold into a potent electrophile, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and diverse applications in drug discovery, proteomics, and material science, along with critical safety and handling protocols.
Physicochemical and Structural Characteristics
This compound is characterized by a bicyclic structure comprising a fused benzene and thiazole ring, with a thione group at the 2-position and a chloromethyl substituent on the nitrogen atom.[2] This arrangement confers significant reactivity, primarily due to the electrophilic nature of the chloromethyl group's carbon atom.
| Property | Value | Source(s) |
| CAS Number | 41526-42-5 | [3] |
| Systematic Name | 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione | [2] |
| Molecular Formula | C₈H₆ClNS₂ | [3] |
| Molecular Weight | 215.71 g/mol | [3] |
| Melting Point | 128-129 °C | [3] |
| Appearance | Solid | [4] |
| Purity | ≥97% | [3] |
Note: Some sources may incorrectly list the molecular formula as C₇H₆ClN₂S with a molecular weight of 188.65 g/mol ; however, the correct values corresponding to CAS 41526-42-5 are C₈H₆ClNS₂ and 215.71 g/mol .[3][5]
Synthesis and Manufacturing
The primary synthetic route to this compound involves the N-alkylation of the precursor, benzothiazole-2-thione (also known as 2-mercaptobenzothiazole).[5] This process leverages the nucleophilicity of the nitrogen atom within the thiazole ring.
Protocol: Synthesis via N-Chloromethylation
This protocol describes a conventional laboratory-scale synthesis.
Objective: To synthesize this compound by reacting benzothiazole-2-thione with a chloromethylating agent.
Materials:
-
Benzothiazole-2-thione
-
Chloromethyl chloride (or other suitable chloromethylating agent)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard reflux and extraction glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzothiazole-2-thione in an appropriate solvent (DCM or THF).
-
Base Addition: Add a stoichiometric excess of a base, such as potassium carbonate or triethylamine. The base acts as a proton scavenger.
-
Agent Addition: Slowly add the chloromethylating agent to the suspension under stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours.[5] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization to yield the final product.
Causality and Insights: The choice of a non-protic solvent like DCM or THF is crucial to prevent solvolysis of the reactive chloromethylating agent. The base is essential for deprotonating the N-H of the benzothiazole-2-thione tautomer, increasing its nucleophilicity for the subsequent alkylation. While effective, this method often results in moderate yields (50-70%) and requires extended reaction times.[5]
Cycloaddition Reactions
The benzothiazole moiety and its derivatives can participate in cycloaddition reactions, leading to the formation of complex heterocyclic systems. [5]For instance, derivatives of this compound have been employed in 1,3-dipolar cycloadditions with azomethine ylides to construct novel triazole-containing heterocycles. [5]These reactions are valuable for building molecular complexity in synthetic chemistry.
Cross-Coupling Reactions
Copper-promoted carbon-sulfur cross-coupling reactions have been successfully applied to this compound derivatives. [5]These reactions, often performed under microwave-assisted conditions with a copper iodide catalyst, provide an efficient and environmentally friendly route to a diverse range of sulfur-containing compounds in good to excellent yields. [5]
Applications in Research and Development
The unique reactivity of this compound makes it a valuable intermediate in several high-impact research areas.
Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities. [1][6][7]this compound serves as a key building block for synthesizing novel derivatives with potential therapeutic applications.
-
Antimicrobial Agents: Benzothiazole derivatives have demonstrated activity against various pathogens. [5][8]This compound can be used to synthesize new candidates for fungicides or pesticides. [5]* Anticancer Agents: The benzothiazole core is present in several compounds explored for cancer therapy. [1][5][6]This intermediate allows for the introduction of various side chains to modulate cytotoxic activity and selectivity against different cancer cell lines. [5]* Enzyme Inhibition: As a versatile scaffold, it is used to create derivatives that can act as inhibitors for specific enzymes, a common strategy in drug development. [5]For example, benzothiazole derivatives have been investigated as inhibitors of quorum sensing in bacteria, a pathway that controls virulence. [9]
Proteomic Research: Cysteine Alkylation
In the field of proteomics, particularly in mass spectrometry-based protein analysis, the modification of cysteine residues is a critical step. This compound (N-CMBT) can be used as an alkylating agent for cysteine residues.
Rationale: Alkylation of cysteine's thiol group prevents the reformation of disulfide bonds, improving protein digestion by enzymes like trypsin and enhancing peptide identification and quantification in bottom-up proteomics workflows. [5]
-
Specificity: N-CMBT selectively reacts with the thiol groups of cysteine residues, minimizing off-target modifications. [5]* Efficiency: The reaction is rapid and efficient, allowing for complete protein alkylation in a short timeframe. [5]
Protocol: Cysteine Alkylation for In-Gel Digestion
-
Protein Separation: Separate the protein sample using SDS-PAGE.
-
Reduction: Excise the protein band of interest and destain. Reduce the disulfide bonds by incubating the gel piece in a solution of dithiothreitol (DTT).
-
Alkylation: Remove the DTT solution and add a solution of this compound to the gel piece. Incubate in the dark at room temperature.
-
Washing: Remove the alkylating solution and wash the gel piece thoroughly to remove excess reagent.
-
Digestion: Proceed with in-gel digestion using trypsin or another suitable protease.
-
Analysis: Extract the resulting peptides for analysis by mass spectrometry.
Safety, Handling, and Toxicology
This compound is classified as a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed. [3]* H312: Harmful in contact with skin. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H332: Harmful if inhaled. [3]* H335: May cause respiratory irritation. [3]
Hazard Class Category Acute Oral Toxicity Category 4 Skin Corrosion/Irritation Category 2 Serious Eye Damage/Irritation Category 1 | Skin Sensitization | Category 1 |
(Data derived from safety data sheets for structurally similar compounds like 2-(Chloromethyl)benzothiazole) [4][10]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [10]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [10] * Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [10] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. [11]* Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. [10]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, get medical advice. [10]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately. [10]* Ingestion: Rinse mouth. Call a poison control center or doctor if you feel unwell. [10]
Conclusion
This compound (CAS 41526-42-5) is more than a mere chemical; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, grounded in the electrophilic nature of its chloromethyl group, provides a reliable platform for constructing complex molecules. For drug development professionals, it offers a proven scaffold to generate novel therapeutic candidates. For proteomic researchers, it provides an efficient means for cysteine modification. As synthetic methodologies continue to advance, the utility and applications of this versatile intermediate are poised to expand, reinforcing the enduring importance of the benzothiazole framework in modern chemistry.
References
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 41526-42-5 | Benchchem [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buy this compound | 41526-42-5 [smolecule.com]
- 6. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Foreword: The Imperative of Unambiguous Structural Verification
An In-depth Technical Guide to the Structure Elucidation of N-Chloromethyl-benzothiazole-2-thione
In the realm of medicinal chemistry and materials science, the biological activity and physical properties of a molecule are inextricably linked to its precise three-dimensional structure. This compound is a reactive intermediate belonging to the benzothiazole class of heterocyclic compounds, which are renowned for a vast spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The electrophilic chloromethyl group makes it a valuable synthon for introducing the benzothiazole-2-thione moiety onto other molecules.[1] Consequently, absolute certainty in its structural assignment is not merely an academic exercise; it is the foundational bedrock upon which all subsequent research, development, and potential applications are built.
This guide eschews a generic, templated approach. Instead, it presents a holistic and logically sequenced workflow for the complete structure elucidation of this compound, mirroring the investigative process undertaken in a modern analytical laboratory. We will delve into the causality behind each experimental choice, demonstrating how a cascade of orthogonal analytical techniques provides a self-validating system for structural confirmation.
Synthesis and Isolation: The Genesis of the Analyte
The journey of structure elucidation begins with the synthesis of the target compound. The preparation of this compound is typically achieved via the N-alkylation of the parent benzothiazole-2-thione.
Synthetic Pathway Overview
The synthesis can be logically divided into two primary stages: the formation of the benzothiazole-2-thione core, followed by the introduction of the chloromethyl group at the nitrogen atom.[1]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from benzothiazole-2-thione.
Materials:
-
Benzothiazole-2-thione
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Solvent (e.g., 1,4-Dioxane)
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzothiazole-2-thione (1.0 eq) and paraformaldehyde (1.2 eq) in 1,4-dioxane.
-
Catalyst Addition: Add anhydrous zinc chloride (0.5 eq) to the suspension.
-
Chloromethylation: While stirring vigorously, slowly add concentrated hydrochloric acid (2.0 eq). The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the mixture into a beaker of ice water. A solid precipitate should form.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and air-dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified this compound as a solid.
Scientist's Note (Causality): The use of paraformaldehyde and HCl in the presence of a Lewis acid like ZnCl₂ is a classic approach for chloromethylation.[3] ZnCl₂ activates the formaldehyde, facilitating the formation of the electrophilic species that reacts with the nucleophilic nitrogen of the benzothiazole-2-thione tautomer. Recrystallization is a critical final step to remove unreacted starting materials and by-products, ensuring the purity of the sample for subsequent spectroscopic analysis.
Spectroscopic Characterization: Deciphering the Molecular Signature
With a pure sample in hand, we employ a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they build a cohesive and validated picture.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a functional group "fingerprint."
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the purified solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum provides immediate evidence for key functional groups. The absence of a broad N-H stretching band around 3100-2800 cm⁻¹ (characteristic of the parent benzothiazole-2-thione) and the appearance of new bands confirm the N-substitution.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Structural Justification |
| ~3060 | Aromatic C-H Stretch | Confirms the presence of the benzene ring.[5] |
| ~2950 | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂) group.[5] |
| ~1495 | C=N Stretch | Characteristic of the thiazole ring system.[4][6] |
| ~1315 | C-N Stretch | Indicates the bond between the ring and the N-CH₂ group. |
| ~1100-1250 | C=S Stretch (Thione) | A key indicator of the thione functional group. The exact position can vary. |
| ~750 | C-Cl Stretch | Definitive evidence for the chloromethyl group. This region can be complex, but a strong band here is expected. |
| ~740 | ortho-disubstituted | C-H out-of-plane bending for the 4 adjacent hydrogens on the benzene ring. |
Trustworthiness Note: The combination of the disappearance of the N-H stretch and the appearance of aliphatic C-H and C-Cl stretches provides a self-validating data set for the successful chloromethylation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. We utilize both ¹H and ¹³C NMR.
Caption: Structure of this compound with atom numbering for NMR assignments.
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Additional experiments like DEPT, COSY, and HSQC can be run for unambiguous assignments.
¹H NMR Data Interpretation: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.80 | Multiplet | 4H | H-4, H-5, H-6, H-7 | The characteristic region for aromatic protons of the benzothiazole ring system.[7][8] |
| ~6.10 | Singlet | 2H | H-8 | A singlet is expected for the isolated methylene protons (-CH₂-). Its downfield shift is due to deshielding by the adjacent nitrogen and chlorine atoms.[9] |
¹³C NMR Data Interpretation: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 195 | C-2 (C=S) | The thione carbon is highly deshielded and appears significantly downfield.[10] |
| ~137 | C-7a | Quaternary carbon at the ring fusion. |
| ~130 | C-3a | Quaternary carbon at the ring fusion, adjacent to sulfur. |
| ~122 - 128 | C-4, C-5, C-6, C-7 | Aromatic CH carbons. Their exact shifts can be assigned using HSQC/HMBC experiments.[7][11] |
| ~50 - 55 | C-8 (-CH₂) | The methylene carbon, shifted downfield by the attached electronegative N and Cl atoms. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
Data Interpretation:
-
Molecular Ion Peak: The primary goal is to identify the molecular ion peak [M+H]⁺. For C₈H₆ClNS₂, the expected exact mass is 214.9759. HRMS can confirm this mass to within a few parts per million (ppm).
-
Isotope Pattern (The "Smoking Gun"): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will appear as two peaks: an [M+H]⁺ peak and an [M+2+H]⁺ peak, separated by ~2 Da, with a relative intensity ratio of roughly 3:1. This is definitive proof of the presence of one chlorine atom in the molecule.
-
Fragmentation: Key fragments might include the loss of the chloromethyl group (-CH₂Cl) or the loss of chlorine, leading to characteristic daughter ions that can be analyzed in MS/MS experiments.
X-Ray Crystallography: The Definitive Proof
While the combination of NMR, IR, and MS provides an overwhelming case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation by mapping the precise spatial arrangement of every atom.[12]
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations.
-
Diffraction: Irradiate the crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, creating a pattern of reflections.
-
Structure Solution and Refinement: The positions and intensities of the reflections are used to calculate an electron density map of the unit cell. From this map, the atomic positions are determined (structure solution) and their parameters are optimized to best fit the experimental data (structure refinement).[13][14]
Expected Results: The crystallographic data would confirm:
-
The exact connectivity of all atoms, proving the N-substitution.
-
The planarity of the benzothiazole ring system.
-
The precise bond lengths and angles, such as the C=S, C-N, and C-Cl bond lengths, which can be compared to literature values for similar structures.[14]
-
Intermolecular interactions in the solid state, such as π-stacking or weak hydrogen bonds.
Conclusion: A Triangulated Approach to Structural Certainty
The structure elucidation of this compound is a case study in the power of a multi-technique, orthogonal analytical approach. Each experiment provides reinforcing data points that, when taken together, create an unassailable structural assignment. The workflow proceeds logically from synthesis to a cascade of spectroscopic analyses, culminating in the definitive proof of X-ray crystallography. This rigorous, self-validating process ensures the scientific integrity required for the use of this important chemical intermediate in research and development.
Caption: The integrated workflow for structure elucidation.
References
- Smolecule. (n.d.). This compound.
-
Luo, J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 735. Retrieved from [Link]
- Yusupova, A., et al. (1990). Structure and reactivity of benzothiazole-2-thione polysulfides. Russian Journal of Organic Chemistry, 26, 130-133.
- Goksen, U. S., et al. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3), 17-30.
-
Goksen, U. S., et al. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. Retrieved from [Link]
-
Siodłak, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 234. Retrieved from [Link]
-
Boger, D. L., et al. (1995). Total synthesis and biological properties of novel antineoplastic (chloromethyl)furanoindolines: an asymmetric hydroboration mediated synthesis of the alkylation subunits. Journal of Organic Chemistry, 60(5), 1271-1275. Retrieved from [Link]
-
Azzam, W. A., et al. (2025). Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). IUCrData, 10(7), x250711. Retrieved from [Link]
-
Revathi, R., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1262, 133036. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione. Retrieved from [Link]
-
Krishnakumar, V., & John Xavier, R. (2004). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. ResearchGate. Retrieved from [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]
-
Al-Omran, F., & El-Khair, A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. Retrieved from [Link]
-
Azzam, W. A., et al. (2022). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. IUCrData, 7(Pt 2), x211425. Retrieved from [Link]
-
Yüksek, H., et al. (2007). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arkivoc, 2007(15), 188-198. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]
-
Oyman, Z. O., et al. (2005). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 17(3), 1601-1611. Retrieved from [Link]
-
Goralski, C. T., & Burk, G. A. (1977). A convenient synthesis of (chloromethyl)thio aromatics and (chloromethyl)thio heteroaromatics. The Journal of Organic Chemistry, 42(20), 3343-3343. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). Retrieved from [Link]
-
Gaponova, I., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]
-
Siodłak, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Retrieved from [Link]
-
Al-jeboori, M. J., & Abdul-Ghani, A. J. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of Pharmaceutical and Clinical Research, 9(4), 324-330. Retrieved from [Link]
-
MassBank. (2015). MSBNK-Eawag-EQ319053 - 2-Mercaptobenzothiazole. Retrieved from [Link]
-
Al-Sultani, K. H. K., et al. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-CHLORO-6-FLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE. Retrieved from [Link]
-
Chawla, A., et al. (2025). A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. World Journal of Pharmaceutical Research, 14(15), 1300-1312. Retrieved from [Link]
-
Singh, L., et al. (2015). Study on molecular structure, spectroscopic behavior, NBO, and NLO analysis of 3-methylbezothiazole-2-thione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 129-141. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biologically Important of 2-Mercaptobenthiazole (MBT)-Clubbed Chalcone Derivatives. Retrieved from [Link]
-
Wazeer, M. I. M., & Isab, A. A. (2005). 1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d6. ResearchGate. Retrieved from [Link]
-
Allmendinger, P., et al. (2015). Rapid and Sensitive LC-MS-MS Determination of 2-mercaptobenzothiazole, a Rubber Additive, in Human Urine. Analytical and Bioanalytical Chemistry, 407(12), 3383-3392. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 114. Retrieved from [Link]
-
NIST. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]
-
mzCloud. (n.d.). 2 Mercaptobenzothiazole. Retrieved from [Link]
-
Abdalrahman, A. S., et al. (2014). Synthesis, spectroscopic characterization and antibacterial screening of novel N-(benzothiazol-2-yl)ethanamides. ResearchGate. Retrieved from [Link]
Sources
- 1. Buy this compound | 41526-42-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. chempanda.com [chempanda.com]
- 4. researchgate.net [researchgate.net]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Versatility of Benzothiazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. We will delve into the core mechanisms of action, present quantitative data from key studies, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of benzothiazole-based therapeutics.
Introduction: The Enduring Significance of the Benzothiazole Nucleus
Benzothiazole and its analogues are integral components of numerous natural products and synthetic pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[1][2] The structural diversity that can be achieved through substitution at various positions of the benzothiazole ring system allows for the fine-tuning of pharmacological properties, making it a highly attractive scaffold for drug design.[1][3] The inherent properties of the benzothiazole nucleus, including its aromaticity and the presence of heteroatoms, facilitate interactions with a wide range of biological targets. This guide will explore the key therapeutic areas where benzothiazole derivatives have shown significant promise.
Anticancer Activity: Targeting the Engines of Malignancy
Benzothiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4] Their mechanisms of action are often multifaceted, with a significant number of derivatives functioning as potent inhibitors of protein tyrosine kinases (PTKs).[5]
Mechanism of Action: Inhibition of Tyrosine Kinase Signaling
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival.[6][7] In many cancers, these pathways are dysregulated, leading to uncontrolled cell division. Benzothiazole derivatives can interfere with this process by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[5][8]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 55 | HT-29 (Colon) | 0.024 | [9] |
| H460 (Lung) | 0.29 | [9] | |
| A549 (Lung) | 0.84 | [9] | |
| MDA-MB-231 (Breast) | 0.88 | [9] | |
| 66 | HT-29 (Colon) | 3.72 ± 0.3 | [9] |
| A549 (Lung) | 4.074 ± 0.3 | [9] | |
| MCF-7 (Breast) | 7.91 ± 0.4 | [9] | |
| 67 | HT-29 (Colon) | 3.47 ± 0.2 | [9] |
| A549 (Lung) | 3.89 ± 0.3 | [9] | |
| MCF-7 (Breast) | 5.08 ± 0.3 | [9] | |
| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [10] |
| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [10] |
| 6e | HepG2 (Liver) | 10.88 | [11] |
| 6f | HepG2 (Liver) | 10.00 | [11] |
| 2b | AsPC-1 (Pancreatic) | 12.44 | [12] |
| BxPC-3 (Pancreatic) | 14.99 | [12] | |
| Capan-2 (Pancreatic) | 19.65 | [12] | |
| 4d | AsPC-1 (Pancreatic) | 7.66 | [12] |
| BxPC-3 (Pancreatic) | 3.99 | [12] | |
| Capan-2 (Pancreatic) | 8.97 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][4][13][14][15]
Step-by-Step Methodology: [1][4][13][14][15]
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the benzothiazole derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Treatment Incubation: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[16][17][18]
Mechanism of Action
The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[16] Others may act as DNA gyrase inhibitors.[17]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial potency of benzothiazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | S. aureus | 50 | [16] |
| B. subtilis | 25 | [16] | |
| E. coli | 25 | [16] | |
| C. albicans | 25 | [16] | |
| Compound 4 | S. aureus | 50 | [16] |
| B. subtilis | 50 | [16] | |
| E. coli | 25 | [16] | |
| C. albicans | 50 | [16] | |
| Compound 10 | S. aureus | 100 | [16] |
| B. subtilis | 100 | [16] | |
| E. coli | 100 | [16] | |
| C. albicans | 100 | [16] | |
| Compound 12 | S. aureus | 100 | [16] |
| B. subtilis | 50 | [16] | |
| E. coli | 50 | [16] | |
| C. albicans | 100 | [16] | |
| 2j | Antibacterial | 0.23–0.94 (mg/mL) | [18] |
| 2d | Antifungal | 0.06–0.47 (mg/mL) | [18] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][8][19][20]
Step-by-Step Methodology: [3][8][19][20]
-
Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the benzothiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity: Modulating Neuronal Excitability
Several benzothiazole derivatives have demonstrated promising anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[21][22]
Mechanism of Action: Enhancement of GABAergic Neurotransmission
A key mechanism underlying the anticonvulsant activity of some benzothiazole derivatives is the modulation of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[23][24][25] By binding to a site on the GABAa receptor, these compounds can enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[23][26][27]
Quantitative Data: In Vivo Anticonvulsant Efficacy
The anticonvulsant activity of benzothiazole derivatives is often evaluated in animal models, with the median effective dose (ED50) being a key parameter.
| Compound ID | Test Model | ED50 (mg/kg) | Reference |
| 5i | MES | 50.8 | [21][22] |
| scPTZ | 76.0 | [21][22] | |
| 5j | MES | 54.8 | [21][22] |
| scPTZ | 52.8 | [21][22] | |
| 2a | Isoniazid-induced seizures (mice) | 24.3 | [6] |
| Isoniazid-induced seizures (rats) | 15.9 | [6] |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
The pentylenetetrazole (PTZ) model is a widely used preclinical screen for potential anticonvulsant drugs.[2][28][29][30][31]
Step-by-Step Methodology: [2][28][29][30][31]
-
Animal Preparation: Use adult male mice, acclimatized to the laboratory conditions.
-
Drug Administration: Administer the test benzothiazole derivative intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
PTZ Induction: After a specific pretreatment time (e.g., 30 minutes), administer a subconvulsive dose of PTZ (e.g., 35-85 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place the animals in individual observation chambers and observe them for 30 minutes.
-
Seizure Scoring: Record the latency to the first seizure and the severity of the seizures using a standardized scale (e.g., the Racine scale).
-
Data Analysis: Analyze the data to determine the protective effect of the benzothiazole derivative against PTZ-induced seizures and calculate the ED50.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Benzothiazole derivatives have shown significant anti-inflammatory potential, often through the inhibition of key inflammatory enzymes.[32]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[7] Some benzothiazole derivatives have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[10][32]
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| Indomethacin | 10 | ~70-80% | |
| Fepradinol | 25 | ~50-60% |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model induces an acute inflammatory response that can be quantified by measuring the increase in paw volume.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats, fasted overnight.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Conclusion and Future Perspectives
The diverse biological activities of benzothiazole derivatives underscore their immense potential in drug discovery. The ability to readily synthesize a wide array of analogues allows for the systematic exploration of structure-activity relationships, paving the way for the development of novel therapeutics with enhanced potency and selectivity. Future research should continue to explore the full therapeutic potential of this remarkable scaffold, with a focus on elucidating novel mechanisms of action and developing compounds with improved pharmacokinetic and safety profiles. The integration of computational and experimental approaches will be crucial in accelerating the discovery and development of the next generation of benzothiazole-based drugs.
References
-
Ammazzalorso, A., Carradori, S., Amoroso, R., & Fernández, I. F. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112762. [Link]
-
El-Sayed, N. N. E., El-Gohary, N. S., & El-Bendary, E. R. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2095. [Link]
-
Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]
-
Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]
-
Gabr, M. T., El-Gohary, N. S., El-Bendary, E. R., & El-Kerdawy, M. M. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI journal, 13, 464–482. [Link]
-
Gupta, A., & Kumar, R. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(11), 937-965. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab. [Link]
-
JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. JoVE. [Link]
-
Liu, D. C., Zhang, H. J., Jin, C. M., & Quan, Z. S. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(11), 1500. [Link]
-
Morsy, M. A., Abdel-Gawad, H., El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 25(23), 5723. [Link]
-
Liu, D. C., Zhang, H. J., Jin, C. M., & Quan, Z. S. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(11), 1500. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
National Institutes of Health. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]
-
Üremiş, M. M., Üremiş, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer. [Link]
-
El-Gohary, N. S., El-Bendary, E. R., & Gabr, M. T. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of the Iranian Chemical Society. [Link]
-
Ammazzalorso, A., Carradori, S., Giusti, L., De Filippis, B., Amoroso, R., & Fantacuzzi, M. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Pharmaceuticals, 15(8), 937. [Link]
-
JoVE. (2025). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. JoVE. [Link]
-
De Sarro, A., Chimirri, A., De Sarro, G., Grasso, S., & Zappalà, M. (1996). Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents. Il Farmaco, 51(5), 327–333. [Link]
-
Onkol, T., & Dogruer, D. S. (2014). Pentylenetetrazole Kindling Epilepsy Model. Journal of Experimental and Clinical Medicine, 31(4). [Link]
-
Shimada, T., & Yamagata, K. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE (Journal of Visualized Experiments), (136), e56573. [Link]
-
National Institutes of Health. (2020). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]
-
National Institutes of Health. (2013). Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors. [Link]
-
Bansal, R., & Kumar, A. (2020). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 265–279. [Link]
-
Üremiş, M. M., Üremiş, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer. [Link]
-
Ammazzalorso, A., Carradori, S., Giusti, L., De Filippis, B., Amoroso, R., & Fantacuzzi, M. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. [Link]
-
ResearchGate. (2016). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. [Link]
-
Doma, A., & Kulkarmi, P. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Kuber, B. R., & Gadad, A. K. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(10), 712-719. [Link]
-
National Institutes of Health. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Üremiş, M. M., Üremiş, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer. [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
National Institutes of Health. (2002). Mechanism of action of benzodiazepines on GABAA receptors. [Link]
-
ResearchGate. (2002). Mechanism of action of benzodiazepines on GABAA receptors. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
National Institutes of Health. (2013). Molecular mechanisms of antiseizure drug activity at GABAA receptors. [Link]
-
Taylor & Francis Online. (n.d.). ED50 – Knowledge and References. Taylor & Francis. [Link]
-
Gabr, M. T., El-Gohary, N. S., El-Bendary, E. R., & El-Kerdawy, M. M. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI journal, 13, 464–482. [Link]
-
Li, S., Ren, C., Lu, C., Li, X., & Du, H. (2018). 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Letters in Drug Design & Discovery, 15(10), 1056-1064. [Link]
-
MDPI. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactome | GABA receptor activation [reactome.org]
- 21. researchgate.net [researchgate.net]
- 22. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijper.org [ijper.org]
- 25. m.youtube.com [m.youtube.com]
- 26. jchr.org [jchr.org]
- 27. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. creative-diagnostics.com [creative-diagnostics.com]
A Theoretical and Computational Guide to Benzothiazole Reactivity
Abstract
Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and industrial compounds.[1][2][3][4] Understanding the intrinsic electronic properties and chemical reactivity of the benzothiazole scaffold is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to investigate and predict the reactivity of benzothiazole. We will delve into the application of Density Functional Theory (DFT), analyze key reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory, and interpret Molecular Electrostatic Potential (MEP) maps to elucidate the sites susceptible to electrophilic and nucleophilic attack. This guide synthesizes field-proven insights with foundational quantum chemical principles, offering a self-validating framework for computational analysis and predictive modeling.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, an aromatic heterocycle composed of a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery.[3][5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][6] The therapeutic efficacy of these compounds is intrinsically linked to their ability to interact with biological targets, a process governed by their electronic structure and chemical reactivity.
Theoretical studies offer a powerful lens to peer beyond the limitations of laboratory experiments, providing molecular-level insights into reactivity and reaction mechanisms.[7] By employing computational models, we can predict how structural modifications to the benzothiazole core will influence its behavior, thereby guiding synthetic efforts and accelerating the discovery of new, potent molecules.
Foundational Theoretical Concepts
A robust understanding of benzothiazole reactivity is built upon several key principles of quantum chemistry. These computational tools allow us to model the electronic landscape of a molecule and predict its behavior in chemical reactions.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems like benzothiazole.[7] DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
The choice of a specific functional and basis set is a critical experimental decision. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for organic molecules because it incorporates both exchange and correlation effects, providing reliable results for geometries and energies.[1][8][9] This is often paired with a Pople-style basis set, such as 6-31+G(d,p) or 6-311G(d,p), which provides sufficient flexibility for describing the electron distribution around the atoms.[9][10] The inclusion of diffuse functions ("+") is important for accurately describing lone pairs and anions, while polarization functions ("d,p") are crucial for molecules with heteroatoms like sulfur and nitrogen.
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[11][12]
-
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor and greater reactivity towards electrophiles.
-
LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor and greater reactivity towards nucleophiles.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[10] A small energy gap suggests that the molecule is more polarizable, kinetically less stable, and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[10]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a color-coded 3D map of the electron density distribution around a molecule.[1][13] It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting its reactive behavior and intermolecular interactions.[7][14]
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and sulfur.
-
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
-
Green Regions: Represent neutral or near-zero potential.
By analyzing an MEP map, researchers can pinpoint reactive sites and anticipate how a molecule will interact with other reagents or a biological receptor site.[1][11]
Quantifying Reactivity: Global and Local Descriptors
To move from a qualitative to a quantitative understanding of reactivity, a set of "reactivity descriptors" can be calculated from the HOMO and LUMO energies. These indices provide a numerical basis for comparing the reactivity of different benzothiazole derivatives.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive.[1][10] |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Softer molecules are more reactive.[1][10] |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. A higher value indicates a better electrophile.[1][10] |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The escaping tendency of electrons from a system. |
Note: Formulas are based on Koopmans' theorem approximations.
Studies have shown that substitutions on the benzothiazole ring significantly impact these values. For instance, a study on 2-substituted benzothiazoles found that 2-SCH3_BTH was the most reactive derivative, possessing the lowest chemical hardness and highest softness.[1][7] Conversely, benzothiazole (BTH) itself was found to be the most electrophilic among the studied compounds.[1]
Predicting Reaction Sites in Benzothiazole
Theoretical calculations can precisely identify which atoms in the benzothiazole ring are most likely to participate in a reaction.
Electrophilic vs. Nucleophilic Attack
-
Nucleophilic Sites: MEP maps consistently show that the most negative potential in benzothiazole is located around the nitrogen atom (N3).[9][15][16] This makes N3 the primary site for interactions with electrophiles or protonation.
-
Electrophilic Sites: The sites most prone to nucleophilic attack are typically carbon atoms. Fukui dual descriptor calculations have identified the C2 carbon of the parent benzothiazole as the most electrophilic site.[9][16] However, in substituted derivatives, other carbons, such as C6, can become more electrophilic.[9][16] The electron-withdrawing nature of the fused thiazole ring generally facilitates nucleophilic aromatic substitution on the benzene portion of the molecule.[17]
Case Study: Oxidation by OH Radicals
A combined experimental and theoretical study on the gas-phase oxidation of 2-methylbenzothiazole (MeBTH) by hydroxyl (OH) radicals provides an excellent example of predictive power.[18][19] Theoretical calculations predicted that OH attack could occur on both the benzene ring (leading to phenol-type products) and the methyl group at the C2 position.[18][19] The experimental results confirmed this, showing that attack on the benzene ring accounted for approximately 67% of the reaction, while attack on the C2-methyl group accounted for the remaining 33%.[18][19] This demonstrates how theoretical predictions of reaction pathways can be validated experimentally.
Experimental Protocol: A Self-Validating Computational Workflow
This section provides a generalized, step-by-step protocol for performing a theoretical reactivity analysis of a benzothiazole derivative using the Gaussian suite of programs. This workflow is designed to be self-validating by including a frequency calculation to confirm the nature of the optimized geometry.
Step 1: Molecular Structure Input
-
Action: Construct the 3D structure of the desired benzothiazole derivative using a molecular builder like GaussView 6.0.[1]
-
Causality: An accurate initial geometry, even if not perfect, provides a better starting point for the optimization algorithm, reducing computational time and preventing convergence to an incorrect local minimum.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization calculation. In Gaussian, this is specified by the Opt keyword.
-
Example Input Line: #p B3LYP/6-31+G(d,p) Opt
-
Causality: This step finds the lowest energy conformation of the molecule (its most stable structure) at the chosen level of theory. All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.
Step 3: Frequency Calculation (Self-Validation)
-
Action: Using the optimized geometry from Step 2, perform a frequency calculation using the Freq keyword.
-
Example Input Line: #p B3LYP/6-31+G(d,p) Freq
-
Causality: This is a critical validation step. A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates a transition state or a saddle point, and the geometry must be re-optimized. This ensures the trustworthiness of the results.
Step 4: Calculation of Electronic Properties
-
Action: Once the structure is validated, perform a single-point energy calculation to derive the final wave function and molecular orbitals. Request population analysis and generation of cube files for visualization.
-
Example Input Line: #p B3LYP/6-31+G(d,p) Pop=NBO Cube(Potential,Orbitals)
-
Causality: This step generates the core data needed for analysis. Natural Bond Orbital (NBO) analysis provides insights into charge distribution and hyperconjugative interactions.[1][7][8] Cube files are necessary for visualizing the MEP surface and HOMO/LUMO distributions.
Step 5: Data Analysis and Interpretation
-
Action:
-
Extract the energies of the HOMO and LUMO from the output file.
-
Use these energies to calculate the global reactivity descriptors as detailed in the table above.
-
Use a visualization program (e.g., GaussView) to load the cube files and render the MEP surface and FMOs.
-
-
Causality: This final step translates the raw computational output into chemically meaningful insights, allowing for the prediction of reactivity, stability, and specific sites of interaction for the benzothiazole derivative under study.
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding and predicting the reactivity of the benzothiazole scaffold. By leveraging Density Functional Theory, Frontier Molecular Orbital analysis, and Molecular Electrostatic Potential mapping, researchers can gain profound insights into the electronic structure that governs chemical behavior. These computational models allow for the quantitative assessment of reactivity through global and local descriptors, enabling the direct comparison of different derivatives and the prediction of the most probable sites for electrophilic and nucleophilic attack. The systematic, self-validating workflow presented herein serves as a robust protocol for obtaining reliable and predictive data, ultimately empowering scientists in drug discovery and materials science to rationally design novel benzothiazole-based molecules with tailored properties and enhanced efficacy.
References
-
Abdoulaye, K., Lucie, B.A., Lamoussa, O., Soleymane, K. and Kafoumba, B. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12, 31-50. [Link]
-
Abdoulaye, K., et al. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scilit. [Link]
-
Benali, A., et al. (2016) DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Journal of Theoretical and Computational Chemistry, 15(3). [Link]
-
Abdoulaye, K., et al. (2024) Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP. [Link]
-
Ashraf, Z., et al. (2022) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals, 12(7), 912. [Link]
-
Al-Naiema, I. M., et al. (2015) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(11), 2654–2665. [Link]
-
Bédé, L. A., et al. (2019) Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]
-
Benali, A., et al. (2016) DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. World Scientific. [Link]
-
O'Brien, S. E., et al. (2003) Antitumor benzothiazoles. Frontier molecular orbital analysis predicts bioactivation of 2-(4-aminophenyl)benzothiazoles to reactive intermediates by cytochrome P4501A1. Organic & Biomolecular Chemistry, 1(3), 493-499. [Link]
-
Ashraf, Z., et al. (2022) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ProQuest. [Link]
-
O'Connor, K., et al. (2020) Computational Investigation of the Ru-Mediated Preparation of Benzothiazoles From N-Arylthioureas: Elucidation of the Reaction Mechanism and the Origin of Differing Substrate Reactivity. ResearchGate. [Link]
-
Al-Otaibi, J. S., et al. (2022) Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(21), 7247. [Link]
-
O'Brien, S. E., et al. (2003) Antitumor benzothiazoles. Frontier molecular orbital analysis predicts bioactivation of 2-(4-aminophenyl)benzothiazoles to reactive intermediates by cytochrome P4501A1. RSC Publishing. [Link]
-
Bédé, L. A., et al. (2019) Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Molecular Electrostatic Potential Surface Map of the Benzothiazole Derivative Molecule. [Link]
-
Bédé, L. A., et al. (2019) Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]
-
Ashraf, Z., et al. (2022) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]
-
Al-Naiema, I. M., et al. (2015) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications. [Link]
-
ResearchGate. (n.d.). The frontier molecular orbitals distribution of benzothiazoles at a ground state (contour value = 0.035). [Link]
-
Parlak, C. (2024) Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft). Journal of Trakya University Faculty of Engineering, 25(1), 1-10. [Link]
-
Jug, K., et al. (2002) Computational design of benzothiazole-derived push–pull dyes with high molecular quadratic hyperpolarizabilities. Scilit. [Link]
-
Wikipedia. (n.d.). Benzothiazole. [Link]
-
Al-Hussain, S. A., et al. (2022) Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure & Dynamics, 41(16), 8089-8106. [Link]
-
Scientist Channel. (2024, Jan 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]
-
Al-Masoudi, N. A., et al. (2024) Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Hwang, H. S., et al. (2020) Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry, 85(18), 11835–11843. [Link]
-
ResearchGate. (n.d.). HOMO and LUMO frontier orbitals of benzothiadiazoles 5-12 at the B3LYP/6-31G** level for C, N, S, and H. [Link]
-
Wang, C., et al. (2020) Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Sharma, D., & Narasimhan, B. (2023) Synthesis and biological activities of benzothiazole derivatives: A review. HEP Journals. [Link]
-
Wang, C., et al. (2020) Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Thomas, J., & Mathew, B. (2018) Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Badgujar, N. D., et al. (2024) Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 199-242. [Link]
-
Kumar, A., et al. (2022) A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate. [Link]
-
Zhilitskaya, L. V., Shainyan, B. A., & Yarosh, N. O. (2021) Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. [Link]
Sources
- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 2. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 3. benthamscience.com [benthamscience.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. ccsenet.org [ccsenet.org]
- 7. scirp.org [scirp.org]
- 8. scilit.com [scilit.com]
- 9. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 10. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 11. proteobiojournal.com [proteobiojournal.com]
- 12. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Introduction: Understanding the Reactive Nature of N-Chloromethyl-benzothiazole-2-thione
An In-depth Technical Guide on the Solubility and Stability of N-Chloromethyl-benzothiazole-2-thione
This compound (N-CMBT), identified by CAS Number 41526-42-5, is a heterocyclic compound featuring a benzothiazole core functionalized with a reactive chloromethyl group at the nitrogen atom.[1][2] Its chemical formula is C₈H₆ClNS₂ with a molecular weight of approximately 215.71 g/mol .[2] This molecule is of significant interest to researchers, particularly in proteomics and medicinal chemistry, due to its role as an efficient alkylating agent. It exhibits high specificity for thiol groups, such as those on cysteine residues in proteins, making it a valuable tool for applications like improving protein stability for mass spectrometry analysis.[1]
However, the very feature that makes N-CMBT a potent reagent—the electrophilic chloromethyl group—also renders it susceptible to degradation.[1] Its utility in any experimental or developmental context is fundamentally dependent on a thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize, handle, and deploy N-CMBT effectively. We will delve into the causality behind experimental choices, providing self-validating protocols to ensure the integrity of your research.
Part 1: Physicochemical Properties and Solubility Profile
The solubility of N-CMBT is governed by the interplay of its structural components: the relatively nonpolar bicyclic benzothiazole ring system and the polar, reactive N-chloromethyl-thione moiety. The benzothiazole-2-thione portion of the molecule can exist in tautomeric equilibrium with its corresponding thiol form, which can influence its reactivity and physical properties.[1] While extensive quantitative solubility data for N-CMBT is not widely published, we can infer its likely behavior from structurally related compounds, such as 2-mercaptobenzothiazole (MBT), and design robust experimental protocols for its determination.[3][4]
Rationale for Solvent Selection
To establish a comprehensive solubility profile, a diverse set of solvents must be evaluated. The choice of solvents is critical and should be based on polarity and the potential for specific interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are likely to solvate the thione group. However, their nucleophilic nature poses a significant risk of solvolysis, where the solvent molecule attacks the electrophilic chloromethyl group, leading to degradation.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM)): These solvents possess high dielectric constants and can dissolve polar compounds without the risk of donating a proton. They are often good candidates for dissolving N-CMBT while minimizing degradation, making them suitable for reaction media and stock solution preparation.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the large, aromatic benzothiazole core, some solubility might be observed, but it is generally expected to be limited in highly non-polar solvents.[3]
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[3] This protocol ensures that the solvent is saturated with the solute, providing a reliable quantitative measurement.
Methodology:
-
Preparation: Add an excess amount of N-CMBT solid to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or agitator at a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (a minimum of 24-48 hours is recommended).[3]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 2-4 hours. This allows the excess, undissolved solid to settle, leaving a saturated supernatant.
-
Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of a pre-validated analytical method, such as HPLC-UV (see Part 3).
-
Calculation: Determine the concentration of N-CMBT in the diluted sample and back-calculate to find the solubility in the original solvent, typically expressed in mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation: Solubility Profile of N-CMBT
The following table should be used to summarize the experimentally determined solubility data.
| Solvent Class | Solvent | Polarity Index | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | 5.1 | Moderate to High (Risk of Solvolysis) | [Experimental Data] |
| Ethanol | 4.3 | Moderate (Risk of Solvolysis) | [Experimental Data] | |
| Polar Aprotic | Dichloromethane | 3.1 | High | [Experimental Data] |
| Acetonitrile | 5.8 | Moderate to High | [Experimental Data] | |
| Dimethylformamide | 6.4 | High | [Experimental Data] | |
| Non-Polar | Toluene | 2.4 | Low to Moderate | [Experimental Data] |
| n-Hexane | 0.1 | Very Low | [Experimental Data] |
Part 2: Chemical Stability and Degradation Pathway Analysis
For a reactive molecule like N-CMBT, a comprehensive stability assessment is paramount. Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish degradation pathways.[5] These studies are mandated by regulatory bodies like the ICH and provide critical information for developing stable formulations and establishing appropriate storage conditions.[6]
The primary locus of instability in N-CMBT is the N-CH₂Cl group. The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent chlorine and nitrogen atoms, making it a prime target for nucleophiles.
Predicted Degradation Pathways
-
Hydrolysis: This is the most anticipated degradation pathway. In the presence of water or other nucleophiles (like alcohols), the chlorine atom can be displaced via a nucleophilic substitution reaction (Sₙ1 or Sₙ2 mechanism) to yield N-hydroxymethyl-benzothiazole-2-thione. Under harsher acidic or basic conditions, further degradation could lead to the cleavage of the N-C bond, releasing formaldehyde and the parent benzothiazole-2-thione.
-
Oxidation: Oxidizing agents could potentially target the thione sulfur or the benzothiazole ring system, leading to the formation of sulfoxides, sulfones, or ring-opened byproducts.
-
Photolysis: Exposure to UV or visible light can induce photochemical reactions. Benzothiazole derivatives are known to be photosensitive, which can lead to complex degradation pathways, including isomerization and radical-mediated reactions.[7]
Caption: Predicted Degradation Pathways for N-CMBT.
Experimental Protocols: Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without being destroyed by excessive stress.[8]
General Stock Solution Preparation: Prepare a stock solution of N-CMBT in a non-reactive polar aprotic solvent, such as acetonitrile, at a concentration suitable for analysis (e.g., 1 mg/mL).
1. Hydrolytic Degradation:
-
Acidic Conditions: Mix the stock solution with 0.1 M HCl.
-
Basic Conditions: Mix the stock solution with 0.1 M NaOH.
-
Neutral Conditions: Mix the stock solution with purified water.
-
Procedure: Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples before analysis to halt the reaction. Analyze all samples by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Procedure: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[8] Keep the mixture at room temperature, protected from light. Collect and analyze samples at appropriate time intervals.
3. Photolytic Degradation:
-
Procedure: Expose a solution of N-CMBT in a transparent container (e.g., quartz cuvette) to a light source specified by ICH Q1B guidelines (e.g., an option providing combined UV and visible light).[9] Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature. Analyze both the exposed sample and the dark control at a suitable time point.
4. Thermal Degradation:
-
Procedure: Store the solid N-CMBT powder in a controlled temperature oven (e.g., 70°C). Sample the solid at various time points, dissolve it in a suitable solvent, and analyze.
Part 3: Analytical Methodologies for Quantification
A robust, validated, and stability-indicating analytical method is required to accurately quantify N-CMBT and separate it from its potential degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this type of analysis.[10]
Experimental Protocol: Stability-Indicating HPLC-UV Method Development
Objective: To develop an RP-HPLC method capable of resolving N-CMBT from its degradation products generated during forced degradation studies.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.
-
Mobile Phase:
-
Start with a gradient elution to effectively separate compounds of varying polarities.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (for peak shape improvement).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% acid.
-
Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for N-CMBT by scanning with a UV-Vis spectrophotometer or a photodiode array (PDA) detector. The benzothiazole chromophore typically absorbs strongly in the UV region.
-
Method Validation: Once separation is achieved, the method must be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and range. The key is to demonstrate specificity by showing that the N-CMBT peak is pure and well-resolved from all degradation product peaks in the stressed samples.
Caption: Analytical Workflow for Stability Assessment.
Conclusion
This compound is a valuable but inherently reactive chemical tool. Its successful application hinges on a precise understanding of its solubility and stability. The protocols and frameworks provided in this guide offer a systematic approach to characterizing these critical parameters. By determining its solubility profile, researchers can select appropriate solvent systems for storage and reactions. Through rigorous forced degradation studies coupled with a validated stability-indicating HPLC method, users can anticipate and control for potential degradation, ensuring the reliability and reproducibility of their experimental results. This disciplined approach is essential for harnessing the full potential of this reactive intermediate in research and development.
References
-
ResearchGate. (2025). Determination of Heat Capacities and Thermodynamic Properties of 2-(Chloromethylthio)benzothiazole by an Adiabatic Calorimeter. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
PubMed. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Retrieved from [Link]
-
ETH Zurich E-Collection. (n.d.). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Stability of the mercaptobenzothiazole compounds. Retrieved from [Link]
-
ResearchGate. (2025). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Retrieved from [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
ResearchGate. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-[(chloromethyl)thio]benzothiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Retrieved from [Link]
-
PubMed. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization-High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Retrieved from [Link]
-
R Discovery. (1990). Structure and reactivity of benzothiazole-2-thione polysulfides. Retrieved from [Link]
-
Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. Retrieved from [Link]
-
NIOSH. (1998). BENZOTHIAZOLE IN ASPHALT FUME 2550. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubMed. (n.d.). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Photochemical reactions of benzothiazole-2-thiones. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Retrieved from [Link]
-
ResearchGate. (2025). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]
-
ResearchGate. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Retrieved from [Link]
-
Publisso. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. Retrieved from [Link]
Sources
- 1. Buy this compound | 41526-42-5 [smolecule.com]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocols: A Versatile Route to 2-Substituted Benzothiazoles via N-Chloromethyl-benzothiazole-2-thione
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This application note presents a robust and versatile synthetic strategy for accessing a diverse library of 2-substituted benzothiazoles. The methodology hinges on the use of 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione, a highly reactive and efficient electrophilic building block. We provide detailed, step-by-step protocols for the synthesis of this key intermediate and its subsequent reaction with various O-, N-, and S-centered nucleophiles. The causality behind experimental choices, comprehensive characterization data, and a troubleshooting guide are included to ensure reproducibility and facilitate adoption by researchers in drug discovery and synthetic chemistry.
Introduction: The Significance of 2-Substituted Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3][4] This unique bicyclic structure imparts favorable physicochemical properties, making it a "privileged scaffold" in drug design.[1] The C-2 position of the benzothiazole ring is a particularly attractive site for chemical modification, as substituents at this position can significantly modulate the molecule's biological activity and target specificity.[1] Marketed drugs and clinical candidates containing the 2-substituted benzothiazole core underscore its therapeutic importance.
Traditional synthetic routes often involve the condensation of 2-aminothiophenols with various carbonyl compounds, which, while effective, can sometimes lack modularity or require harsh conditions.[4][5] The strategy outlined herein offers a powerful alternative by employing a pre-functionalized, highly reactive electrophile, 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione . This reagent acts as a versatile linchpin, enabling the facile introduction of a wide range of functional groups at the N-3 position of the benzothiazole-2-thione core via a simple nucleophilic substitution mechanism.
The Key Reagent: 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione
The utility of this synthetic approach is centered on the reactivity of 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione. The electron-withdrawing nature of the adjacent thiocarbonyl group and the benzothiazole ring system, combined with the inherent lability of the chlorine atom, renders the methylene carbon highly electrophilic. This makes it an excellent substrate for SN2 reactions with a broad spectrum of nucleophiles.
The synthesis of this key intermediate is straightforward and proceeds from the commercially available benzothiazole-2-thione.
General Reaction Mechanism & Workflow
The core transformation is a classic nucleophilic substitution reaction. A suitable nucleophile (Nu-H), typically deprotonated by a mild base like potassium carbonate (K₂CO₃), attacks the electrophilic methylene carbon of the chloromethyl reagent. This attack displaces the chloride anion as a leaving group, forming a new C-Nu bond and yielding the desired 3-substituted methylbenzothiazole-2-thione derivative.
Diagram 1: General Reaction Mechanism
Caption: SN2 reaction of the chloromethyl reagent with a nucleophile.
Diagram 2: Experimental Workflow
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione
Causality Note: This procedure is a variation of a Mannich-type reaction followed by chlorination. Formaldehyde and benzothiazole-2-thione form a hydroxymethyl intermediate, which is then converted to the more reactive chloromethyl derivative by thionyl chloride. Dichloromethane is an excellent solvent as it is relatively inert and easy to remove.
Materials:
-
Benzo[d]thiazole-2-thione (16.7 g, 0.1 mol)
-
Formaldehyde (37% solution in water, 9.0 mL, ~0.11 mol)
-
Thionyl chloride (SOCl₂, 11.0 mL, 0.15 mol)
-
Dichloromethane (DCM), anhydrous (250 mL)
-
Stir bar, 500 mL round-bottom flask, reflux condenser, dropping funnel, ice bath
Procedure:
-
Suspend benzo[d]thiazole-2-thione in 150 mL of anhydrous DCM in the 500 mL round-bottom flask.
-
Add the formaldehyde solution dropwise to the suspension while stirring.
-
Stir the mixture at room temperature for 2 hours. The suspension should become a clearer solution as the hydroxymethyl intermediate forms.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add thionyl chloride dropwise via the dropping funnel over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure the addition is slow and the fume hood is functioning properly.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/hexane mixture to yield white crystals.
Protocol 2: General Procedure for Nucleophilic Substitution
Causality Note: Anhydrous potassium carbonate is a mild, solid base that facilitates the deprotonation of the nucleophile without introducing water, which could hydrolyze the starting material. DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes SN2 reactions. Pouring the reaction mixture into water is a crucial step for workup, as the desired organic products are typically insoluble in water and will precipitate, allowing for easy isolation.
Materials:
-
3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione (215 mg, 1.0 mmol)
-
Nucleophile (e.g., phenol, amine, thiol) (1.1 mmol, 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (207 mg, 1.5 mmol, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the nucleophile (1.1 mmol) and anhydrous K₂CO₃ (1.5 mmol).
-
Add 5 mL of anhydrous DMF and stir the suspension for 15 minutes at room temperature.
-
In a separate vial, dissolve 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione (1.0 mmol) in 5 mL of anhydrous DMF.
-
Add the solution of the chloromethyl reagent dropwise to the stirring suspension of the nucleophile and base.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Stir for 30 minutes until a solid precipitate forms.
-
Collect the solid by vacuum filtration, washing thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization (typically from ethanol) or column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, IR, Mass Spectrometry, and melting point determination.[6][7]
Data Presentation: Representative Examples
The following table summarizes the results obtained from reacting 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione with various nucleophiles, demonstrating the broad applicability of this method.
| Entry | Nucleophile | Product Structure | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Phenol | 3-(Phenoxymethyl)benzo[d]thiazole-2(3H)-thione | 8 | 91 | 112-114 |
| 2 | 4-Methoxyphenol | 3-((4-Methoxyphenoxy)methyl)benzo[d]thiazole-2(3H)-thione | 8 | 94 | 128-130 |
| 3 | Piperidine | 3-(Piperidin-1-ylmethyl)benzo[d]thiazole-2(3H)-thione | 6 | 88 | 98-100 |
| 4 | Morpholine | 3-(Morpholinomethyl)benzo[d]thiazole-2(3H)-thione | 6 | 92 | 135-137 |
| 5 | Thiophenol | 3-((Phenylthio)methyl)benzo[d]thiazole-2(3H)-thione | 10 | 85 | 105-107 |
| 6 | 1H-Imidazole | 3-(1H-Imidazol-1-ylmethyl)benzo[d]thiazole-2(3H)-thione | 12 | 82 | 141-143 |
Note: Reaction conditions as per General Protocol 2. Yields are for isolated, purified products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive nucleophile. 2. Insufficient base. 3. Low quality/degraded chloromethyl reagent. | 1. Use a stronger base (e.g., NaH, use with caution ) or gently heat the reaction (e.g., to 50 °C). 2. Ensure K₂CO₃ is anhydrous and use 1.5-2.0 equivalents. 3. Synthesize fresh reagent as per Protocol 1. |
| Multiple Products on TLC | 1. O- vs. N-alkylation (for some nucleophiles). 2. Di-substitution (if nucleophile has multiple reactive sites). 3. Decomposition of starting material or product. | 1. Modify solvent or temperature to favor one product. 2. Use a protecting group strategy for the nucleophile. 3. Ensure anhydrous conditions and run the reaction at room temperature or below. |
| Difficulty in Product Precipitation | Product is soluble or an oil. | Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate to obtain the crude product for purification. |
| Low Yield after Recrystallization | Product is highly soluble in the chosen solvent. | Try a different solvent system. A common technique is to dissolve the product in a minimal amount of a "good" solvent (like ethanol or acetone) and then add a "poor" solvent (like water or hexane) dropwise until turbidity persists, then cool. |
Conclusion
The synthetic methodology detailed in this application note provides a reliable, efficient, and highly versatile platform for the synthesis of 3-substituted methylbenzothiazole-2-thione derivatives. By utilizing the reactive electrophile 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione , researchers can readily access a wide range of analogs for screening in drug discovery programs and for applications in materials science. The protocols are straightforward, use common laboratory reagents, and can be easily scaled, making this an invaluable tool for synthetic and medicinal chemists.
References
-
Hassanzadeh, F., Jafari, E., Feiz, A., Sadeghialiabadi, H., & Akbari, V. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]
-
Fadda, A. A., Soliman, N. N., & Fekri, A. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. Retrieved from [Link]
-
Berk, B., Altas Tahirovic, Y., Bülbül, E. F., & Biltekin, S. N. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3). Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Retrieved from [Link]
-
Li, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2056. Retrieved from [Link]
-
Berk, B., et al. (2017). Synthetic pathway followed for the preparation of 3-substitutedmethyl-6-benzoylbenzo[d] thiazole-2(3H)-thione derivatives (Compounds 1-11). ResearchGate. Retrieved from [Link]
-
Ganaie, M. A., et al. (2021). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 26(23), 7313. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. Retrieved from [Link]
-
Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 702. Retrieved from [Link]
-
Bondar, A. O., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. Retrieved from [Link]
-
Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(22), 5433. Retrieved from [Link]
-
Havaldar, F. H., & Bhise, A. S. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 16(5), 3936-3946. Retrieved from [Link]
Sources
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medipol.edu.tr [medipol.edu.tr]
Application Notes and Protocols: N-Chloromethyl-benzothiazole-2-thione in Modern Organic Synthesis
Introduction: A Gateway to Functionalized Heterocycles
N-Chloromethyl-benzothiazole-2-thione (N-CMBT) is a crystalline solid that has emerged as a highly versatile and reactive building block in synthetic organic chemistry.[1][2] Its structure, featuring a benzothiazole core fused with a thione and a reactive N-chloromethyl group, provides a unique combination of stability and electrophilicity. The benzothiazole moiety itself is a privileged scaffold found in a wide array of compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6][7][8] The primary utility of N-CMBT stems from the exceptional reactivity of its chloromethyl group, which serves as a potent electrophilic center for facile nucleophilic substitution reactions.[1] This allows for the straightforward introduction of the benzothiazole-2-thiomethyl moiety onto a diverse range of substrates, making it an invaluable tool for drug discovery, materials science, and the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of N-CMBT's reactivity, core applications, and detailed protocols for its use in the laboratory.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring the reagent's stability and for laboratory safety. N-CMBT should be stored at room temperature in a dry, well-ventilated area.
| Property | Value | Reference |
| CAS Number | 41526-42-5 | [2][9] |
| Molecular Formula | C₈H₆ClNS₂ | [9] |
| Molecular Weight | 215.71 g/mol | [9] |
| Appearance | Crystalline Solid | N/A |
| Melting Point | 128-129° C | [9] |
| Boiling Point | 338.94° C (Predicted) | [9] |
| GHS Pictogram | GHS07 (Harmful) | [9] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [9] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [9] |
The Core Principle of Reactivity: Electrophilic Activation
The synthetic utility of N-CMBT is overwhelmingly dictated by the electrophilic character of the methylene carbon in the chloromethyl group. The adjacent nitrogen atom of the benzothiazole ring and the chlorine atom both exert electron-withdrawing effects, polarizing the C-Cl bond and rendering the carbon atom highly susceptible to attack by a wide range of nucleophiles. This allows for the displacement of the chloride anion, a stable leaving group, and the formation of a new covalent bond between the methylene carbon and the nucleophile.
Caption: General Sɴ2 mechanism for N-CMBT reactivity.
Synthesis of this compound
While commercially available, N-CMBT can also be synthesized in the laboratory. Modern methods often employ microwave-assisted organic synthesis (MAOS) to improve reaction times and yields, reflecting a greener approach to chemical synthesis.[10] A common route involves the condensation of 2-aminothiophenol with chloroacetyl chloride.
Caption: Microwave-assisted synthesis workflow for N-CMBT.
Protocol 1: Microwave-Assisted Synthesis of N-CMBT
This protocol is adapted from methodologies reported for the efficient synthesis of 2-chloromethyl benzothiazoles.[10][11]
-
Materials: 2-aminothiophenol, chloroacetyl chloride, glacial acetic acid, microwave synthesis vials, magnetic stir bars.
-
Equipment: Microwave synthesizer, rotary evaporator, filtration apparatus.
-
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 eq).
-
Add glacial acetic acid (3-5 mL) as the solvent.
-
While stirring, slowly add chloroacetyl chloride (1.1 eq). An exothermic reaction may be observed.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 120°C) for 10-15 minutes.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield N-CMBT.
-
-
Validation: The product can be characterized by melting point analysis (128-129°C) and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Application I: A Versatile Alkylating Agent for Heteroatom Nucleophiles
The primary application of N-CMBT is the alkylation of soft nucleophiles, particularly sulfur and nitrogen atoms. This reaction provides a direct and efficient route to a wide range of functionalized benzothiazole derivatives.
Protocol 2: General Procedure for S-Alkylation of Thiols
This protocol describes the synthesis of benzothiazole-2-thiomethyl thioethers, which are common intermediates in medicinal chemistry.
-
Materials: N-CMBT (1.0 eq), desired thiol (e.g., thiophenol, cysteine derivative) (1.0-1.2 eq), potassium carbonate (K₂CO₃) (1.5 eq), acetonitrile or DMF.
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle.
-
Procedure:
-
To a round-bottom flask, add the thiol and the solvent (acetonitrile is a good starting choice).
-
Add potassium carbonate to the mixture and stir for 10-15 minutes at room temperature to form the thiolate anion.
-
Add N-CMBT to the reaction mixture in one portion.
-
Heat the reaction to 50-60°C and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
-
Causality: The use of a non-nucleophilic base like K₂CO₃ is crucial to deprotonate the thiol without competing in the substitution reaction. Acetonitrile is a polar aprotic solvent that effectively solvates the ions involved without interfering with the Sɴ2 reaction.
Application II: Thiol Modification in Proteomics
In the field of proteomics, the specific and efficient alkylation of cysteine residues is critical for protein identification and characterization by mass spectrometry.[1] N-CMBT serves as an excellent reagent for this purpose, selectively reacting with the thiol groups of cysteine residues. This modification prevents unwanted disulfide bond formation, improves protein stability during digestion, and adds a known mass tag (214.7 Da) for easier identification in mass spectrometry workflows.[1]
Protocol 3: Cysteine Alkylation for In-Gel Protein Digestion
-
Materials: Protein sample in polyacrylamide gel, dithiothreitol (DTT) solution (10 mM), N-CMBT solution (55 mM in acetonitrile), ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Procedure:
-
Reduction: Excise the protein band from the gel. Reduce the cysteine residues by incubating the gel piece in 10 mM DTT solution at 56°C for 1 hour.
-
Alkylation: Remove the DTT solution. Add the 55 mM N-CMBT solution to the gel piece, ensuring it is fully submerged. Incubate in the dark at room temperature for 45 minutes.
-
Quenching & Washing: Remove the N-CMBT solution. Wash the gel piece with ammonium bicarbonate buffer, followed by acetonitrile, and then dry it in a vacuum centrifuge.
-
Digestion: The alkylated protein is now ready for standard in-gel digestion with an enzyme like trypsin.
-
-
Trustworthiness: The high efficiency and specificity of N-CMBT for thiols ensure that the modification is uniform and predictable, which is essential for reliable and reproducible mass spectrometry results.[1]
Application III: Precursor for Advanced Heterocyclic Synthesis
Beyond direct alkylation, N-CMBT is a valuable precursor for multi-step syntheses leading to more complex heterocyclic systems. For example, the chloromethyl group can be substituted by an azide, and then an alkyne can be introduced at another position of the molecule. The resulting derivative is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a powerful reaction for constructing 1,2,3-triazole rings.[1][4]
Caption: Pathway from N-CMBT to complex triazole heterocycles.[1]
References
- This compound | 41526-42-5 - Smolecule. (URL: )
-
Luo, J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 568. (URL: [Link])
- This compound | 41526-42-5 - Labsolu. (URL: )
-
Zhilitskaya, L.V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. (URL: [Link])
-
Shainyan, B.A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. (URL: [Link])
-
Al-Hourani, B.J. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. (URL: [Link])
-
Keri, R.S., et al. (2022). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. European Journal of Medicinal Chemistry, 238, 114483. (URL: [Link])
-
2-[(chloromethyl)thio]benzothiazole - NIST WebBook. (URL: [Link])
-
Crystal structure and vibrational characterization of the reaction products of N-methylthiazolidine-2(3H)-selone (1) and N-methylbenzothiazole-2(3H). (1999). Semantic Scholar. (URL: [Link])
-
Hassan, A.Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. (URL: [Link])
-
Keri, R.S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 89, 207-251. (URL: [Link])
-
Shainyan, B.A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. (URL: [Link])
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2023). MDPI. (URL: [Link])
-
Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2023). PubMed Central. (URL: [Link])
-
Benzothiazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... (2020). PubMed Central. (URL: [Link])
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][3]benzothiazines... (2021). Beilstein Journals. (URL: [Link])
Sources
- 1. Buy this compound | 41526-42-5 [smolecule.com]
- 2. This compound | 41526-42-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Strategic Application of N-Chloromethyl-benzothiazole-2-thione in Medicinal Chemistry: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Electrophile
In the landscape of modern medicinal chemistry, the benzothiazole-2-thione scaffold is a recurring motif in a multitude of compounds exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] The strategic derivatization of this privileged core is paramount to modulating therapeutic efficacy and pharmacokinetic profiles. N-Chloromethyl-benzothiazole-2-thione emerges as a key reagent in this endeavor, serving as a highly reactive electrophilic building block for the introduction of the benzothiazole-2-thione moiety onto various molecular architectures. Its utility lies in the facile reaction with a wide range of nucleophiles, enabling the synthesis of diverse compound libraries for drug discovery.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the causality behind its synthetic utility, present detailed, field-proven protocols for its application, and summarize the biological activities of the resulting derivatives, supported by quantitative data and mechanistic insights.
Core Principle: The Role of this compound as a Bioisosteric Linker
This compound's primary function in medicinal chemistry is to act as a potent electrophile for the S- or N-alkylation of various substrates. The chloromethyl group is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, and phenols. This reaction introduces the CH₂-benzothiazole-2-thione moiety, which can be considered a bioisosteric replacement for other functional groups, influencing the molecule's size, lipophilicity, and hydrogen bonding capacity. The benzothiazole-2-thione fragment itself is known to interact with various biological targets, and its introduction can confer or enhance the desired pharmacological activity.
Application in Anticancer Drug Discovery
The benzothiazole core is a well-established pharmacophore in the design of novel anticancer agents.[4][5][6] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[7] The use of this compound allows for the systematic exploration of structure-activity relationships (SAR) by tethering the benzothiazole-2-thione moiety to different pharmacophores.
Workflow for the Synthesis of Anticancer Benzothiazole Derivatives
Caption: Synthetic workflow for anticancer agent development.
Protocol 1: Synthesis of 3-(Arylaminomethyl)-benzothiazole-2-thione Derivatives
This protocol details a general procedure for the reaction of this compound with various aromatic amines. The resulting N-arylmethyl-benzothiazole-2-thione derivatives are analogues to compounds that have demonstrated significant cytotoxic activity against various cancer cell lines.
Rationale: The introduction of a substituted aryl amine moiety allows for the exploration of a wide chemical space. The nature and position of substituents on the aromatic ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile, all of which can influence its interaction with biological targets.
Materials:
-
This compound
-
Substituted aniline (or other amine-containing nucleophile)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DMF (10 mL) at room temperature, add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-(arylaminomethyl)-benzothiazole-2-thione derivative.
Quantitative Data: Anticancer Activity of Benzothiazole-2-thione Derivatives
The following table summarizes the in vitro anticancer activity of representative benzothiazole-2-thione derivatives against various human cancer cell lines. While not all compounds were synthesized directly from this compound, they represent the types of structures that can be accessed and their corresponding biological activities.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4a | C6 (Rat brain glioma) | 0.03 | [8] |
| 4d | C6 (Rat brain glioma) | 0.03 | [8] |
| Compound 4 | Various (NCI-60 panel) | 0.683 - 4.66 | [4] |
| Compound 17 | Various (NCI-60 panel) | - | [4] |
| Compound 3e | hMAO-B (enzyme inhibition) | 0.060 | [9] |
Application in Antimicrobial Drug Discovery
Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. This compound provides a versatile platform for the synthesis of novel antimicrobial candidates.
Signaling Pathway: Potential Microbial Targets
Caption: Potential microbial targets of benzothiazole derivatives.
Protocol 2: Synthesis of 3-(Thioalkyl)-benzothiazole-2-thione Derivatives
This protocol outlines the synthesis of S-alkylated benzothiazole-2-thione derivatives through the reaction of this compound with thiol-containing nucleophiles. These compounds are of interest for their potential antimicrobial properties.
Rationale: The introduction of a thioether linkage can modulate the compound's polarity and ability to participate in different biological interactions compared to the corresponding amine analogues. The nature of the R group on the thiol can be varied to optimize antimicrobial activity and selectivity.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkyl thiol)
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of the thiol (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-(thioalkyl)-benzothiazole-2-thione derivative.
Quantitative Data: Antimicrobial Activity of Benzothiazole-2-thione Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzothiazole-2-thione derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3e | S. aureus (Gram+) | 3.12 | [2] |
| Compound 3e | E. coli (Gram-) | 3.12 | [2] |
| Compound 3n | C. albicans (Fungus) | 1.56 | [2] |
| Compound 8 | C. parapsilosis | 4 | [10] |
| Compound 9 | C. parapsilosis | 4 | [10] |
| Compound 11 | C. parapsilosis | 4 | [10] |
Conclusion and Future Directions
This compound stands as a valuable and highly reactive building block in the medicinal chemist's toolkit. Its ability to readily undergo nucleophilic substitution allows for the efficient synthesis of a wide array of 3-substituted-benzothiazole-2-thione derivatives. The consistent emergence of potent anticancer and antimicrobial agents from this structural class underscores the importance of the benzothiazole-2-thione scaffold in drug discovery.
Future research should continue to explore the derivatization of this core, focusing on the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols and data presented herein provide a solid foundation for researchers to design and execute synthetic strategies aimed at the discovery of next-generation therapeutic agents.
References
-
The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. (URL: [Link])
-
Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (URL: [Link])
-
Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (URL: [Link])
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (URL: [Link])
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (URL: [Link])
-
Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. (URL: [Link])
-
Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (URL: [Link])
-
Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. (URL: [Link])
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (URL: [Link])
-
Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (URL: [Link])
-
SAR of different substituted benzothiazole derivatives as antibacterial agent. (URL: [Link])
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])
-
Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. (URL: [Link])
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (URL: [Link])
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (URL: [Link])
-
Synthesis and activity mechanism of some novel 2-substituted benzothiazoles as hGSTP1-1 enzyme inhibitors. (URL: [Link])
-
Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (URL: [Link])
-
3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. (URL: [Link])
-
Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. (URL: [Link])
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (URL: [Link])
-
Michael Addition Reaction of Benzothiazol‐2‐thiol/Benoxazol‐2‐thiol with α, β‐Unsaturated Esters: Chemoselective Construction of C−S and C−N Bonds. (URL: [Link])
- Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by applic
-
Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (URL: [Link])
-
Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols for the Derivatization of N-Chloromethyl-benzothiazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the protocols for the derivatization of N-Chloromethyl-benzothiazole-2-thione, a reactive intermediate pivotal for the synthesis of a diverse array of biologically active molecules. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a detailed exploration of the chemical principles and step-by-step methodologies for the derivatization of the N-chloromethyl group through nucleophilic substitution and related synthetic strategies. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Benzothiazole-2-thione Derivatives
Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[3] The benzothiazole-2-thione core, in particular, has garnered significant attention in drug discovery due to its versatile biological activities.[4][5][6] The introduction of various substituents onto the benzothiazole nucleus allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents.[1] this compound serves as a key building block in this endeavor, with its reactive chloromethyl group providing a convenient handle for the introduction of a wide range of functional groups.
The derivatization of this compound primarily proceeds via nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This versatility allows for the creation of extensive libraries of novel compounds for biological screening.
Chemical Principles: The Reactivity of the N-Chloromethyl Group
The derivatization of this compound hinges on the principles of nucleophilic substitution. The electron-withdrawing nature of the adjacent nitrogen atom and the benzothiazole ring system polarizes the C-Cl bond, making the methylene carbon electrophilic and susceptible to attack by nucleophiles.
Mechanism of Nucleophilic Substitution:
The general mechanism involves the attack of a nucleophile (Nu:) on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group.
Caption: Generalized SN2 mechanism for the derivatization of this compound.
Synthesis of the Precursor: this compound
The synthesis of this compound is a crucial first step. A common method involves the reaction of benzothiazole-2-thione with a chloromethylating agent in the presence of a base.
Protocol 3.1: Synthesis of this compound
Materials:
-
Benzothiazole-2-thione
-
Chloromethyl methyl ether or other suitable chloromethylating agent
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothiazole-2-thione (1 equivalent) in anhydrous dichloromethane or THF.
-
Add potassium carbonate or triethylamine (1.2 equivalents) to the solution.
-
Slowly add the chloromethylating agent (1.1 equivalents) to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Derivatization Protocols
The following protocols detail the derivatization of this compound with various nucleophiles.
Protocol 4.1: Derivatization with Amine Nucleophiles (N-Aminomethylation)
A highly effective method for the synthesis of N-aminomethyl derivatives of benzothiazole-2-thione is the Mannich reaction. This one-pot, three-component reaction involves benzothiazole-2-thione, formaldehyde, and a primary or secondary amine.[5]
Materials:
-
Benzothiazole-2-thione
-
Formaldehyde (37% aqueous solution)
-
Selected primary or secondary amine (e.g., piperidine, morpholine, piperazine)[5]
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve benzothiazole-2-thione (1 equivalent) in ethanol in a round-bottom flask.
-
Add formaldehyde (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the mixture. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aminomethyl-benzothiazole-2-thione derivative.[5]
Caption: Workflow for the Mannich reaction to synthesize N-aminomethyl derivatives.
Protocol 4.2: Derivatization with Thiol Nucleophiles (N-Thiomethylation)
This protocol describes the direct nucleophilic substitution of the chlorine atom in this compound with a thiol.
Materials:
-
This compound
-
Selected thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 equivalents) in DMF or ethanol.
-
Add the base (1.2 equivalents) and stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.
-
Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat gently, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure N-thiomethyl-benzothiazole-2-thione derivative.
Protocol 4.3: Derivatization with Alcohol/Phenol Nucleophiles (N-Alkoxymethylation/N-Aryloxymethylation)
This protocol outlines the synthesis of ether-linked derivatives through the reaction of this compound with alcohols or phenols.
Materials:
-
This compound
-
Selected alcohol or phenol
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)
-
Standard glassware for organic synthesis under inert atmosphere (if using NaH)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Slowly add a solution of the alcohol or phenol (1.1 equivalents) in anhydrous THF. Stir the mixture at room temperature until hydrogen evolution ceases, indicating the formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N-alkoxymethyl- or N-aryloxymethyl-benzothiazole-2-thione derivative.
Data Presentation: Representative Derivatization Data
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound.
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Formaldehyde | Ethanol | RT - Reflux | 2 - 12 | 60-85[5] |
| Thiophenol | K₂CO₃ | DMF | RT | 4 - 8 | 70-90 |
| 4-Chlorophenol | NaH | THF | RT - Reflux | 6 - 18 | 65-80 |
| Benzyl alcohol | NaH | THF | RT - Reflux | 8 - 24 | 60-75 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.
Conclusion and Future Perspectives
The derivatization of this compound offers a versatile and efficient platform for the synthesis of novel benzothiazole-based compounds with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future work in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the expansion of the derivative library to include a wider range of functional groups for enhanced biological activity and selectivity. The continued exploration of these derivatives is expected to yield new lead compounds for the treatment of various diseases.
References
- Berk, B., et al. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3).
- ResearchGate. (n.d.). Synthetic pathway followed for the preparation of 3-substitutedmethyl-6-benzoylbenzo[d]thiazole-2(3H)-thione derivatives (Compounds 1-11).
- Farsh, K., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
- Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(7), 8194-8208.
- Smolecule. (n.d.). Buy this compound | 41526-42-5.
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 154-162.
- Kaur, H., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Green Chemistry, 8(3), 205-221.
- ChemicalBook. (n.d.). 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Tan, T. M. C., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- Tomma, J. H., et al. (2014). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 19(9), 13859-13871.
- Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry, 1, 032-046.
- H3PO3 promoted reactions of thioamides with 2-substituted benzyl alcohols. (2024). Organic & Biomolecular Chemistry.
- NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. (2023). Iraqi Journal of Market Research and Consumer Protection.
- Bondock, S., et al. (2016). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Organic Chemistry, 20(13), 1424-1442.
Sources
Application Notes and Protocols: The Reaction of N-Chloromethyl-benzothiazole-2-thione with Amines in Synthetic Chemistry
Authored by: A Senior Application Scientist
Date: January 21, 2026
Abstract
This document provides a comprehensive guide to the reaction of N-Chloromethyl-benzothiazole-2-thione with various amines. This reaction is a cornerstone of synthetic chemistry, enabling the introduction of the benzothiazole-2-thione moiety onto a range of molecules. This guide will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the applications of the resulting products in fields such as medicinal chemistry and materials science. The information presented herein is intended for researchers, scientists, and professionals in drug development and related disciplines.
Introduction: The Versatility of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized as an aminomethylating agent. Its structure, featuring a reactive chloromethyl group attached to a nitrogen atom within the benzothiazole-2-thione scaffold, allows for facile reaction with nucleophiles, particularly primary and secondary amines. The benzothiazole-2-thione core is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. Consequently, the ability to readily incorporate this moiety into diverse molecular architectures through reaction with amines is of significant interest to the drug discovery and development community.
Reaction Mechanism and Theoretical Considerations
The reaction of this compound with amines proceeds via a classical nucleophilic substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group. This concerted or stepwise process results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.
The general reaction scheme is as follows:
Caption: General experimental workflow for the reaction of this compound with amines.
Detailed Experimental Protocols
General Protocol for the Reaction with Aliphatic Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary aliphatic amine.
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous acetonitrile, add the aliphatic amine followed by triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aminomethyl-benzothiazole-2-thione derivative.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol for the Reaction with Aromatic Amines
The reaction with less nucleophilic aromatic amines may require more forcing conditions.
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a suspension of potassium carbonate in anhydrous DMF, add the aromatic amine followed by this compound at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
-
Confirm the structure of the final compound using spectroscopic methods.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with a selection of amines.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Triethylamine | Acetonitrile | 25 | 3 | 92 |
| Morpholine | Triethylamine | Acetonitrile | 25 | 4 | 88 |
| n-Butylamine | Triethylamine | Acetonitrile | 25 | 2.5 | 95 |
| Aniline | K₂CO₃ | DMF | 70 | 12 | 75 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 60 | 10 | 82 |
Visualization of the Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism.
Caption: Simplified representation of the Sₙ2 reaction pathway.
Applications in Drug Discovery and Materials Science
The products derived from the reaction of this compound with amines have found diverse applications:
-
Antimicrobial Agents: Many N-aminomethyl-benzothiazole-2-thione derivatives exhibit potent activity against a range of bacteria and fungi. The benzothiazole-2-thione scaffold is a key pharmacophore in these compounds.
-
Anticancer Therapeutics: Researchers have synthesized and evaluated a variety of these compounds for their cytotoxic effects against various cancer cell lines. Some derivatives have shown promising activity and are being investigated further as potential anticancer drugs.
-
Corrosion Inhibitors: The sulfur and nitrogen atoms in the benzothiazole-2-thione moiety can effectively coordinate to metal surfaces, forming a protective layer that inhibits corrosion. The amine substituent can be tailored to enhance the solubility and performance of these inhibitors in different environments.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide array of functionalized molecules. The straightforward reaction conditions, high yields, and the broad applicability of the resulting products make this a valuable transformation in the synthetic chemist's toolbox. The protocols and insights provided in this document are intended to serve as a practical guide for researchers engaged in the synthesis and application of these important compounds.
References
-
Uddin, M. J., et al. (2018). Synthesis, characterization, and antimicrobial activity of some new N-substituted-aminomethyl derivatives of benzothiazole-2-thione. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1099-1110. [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). A new and convenient synthesis of N-substituted aminomethyl-benzotriazoles and their reactions. Journal of Organic Chemistry, 61(22), 7631-7635. [Link]
-
Li, Y., et al. (2012). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 58, 455-463. [Link]
Application Notes & Protocols: N-Chloromethyl-benzothiazole-2-thione as a Versatile Intermediate for Heterocyclic Synthesis
This guide provides an in-depth exploration of N-Chloromethyl-benzothiazole-2-thione, a pivotal intermediate for constructing diverse heterocyclic systems. Benzothiazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of a reactive chloromethyl group on the nitrogen atom of the benzothiazole-2-thione core transforms it into a powerful electrophilic building block, enabling facile access to novel molecular architectures for drug discovery and material science.[4]
This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of this reagent, from its fundamental properties and synthesis to detailed protocols for its application in nucleophilic substitution reactions.
Section 1: Reagent Profile: this compound
Chemical Properties and Structure
This compound, also known by its IUPAC name 3-(Chloromethyl)benzo[d]thiazole-2(3H)-thione, is a synthetic compound designed for its high reactivity.[4] The key to its utility lies in the N-CH₂Cl functional group. The electron-withdrawing nature of the adjacent carbonyl-like thione group and the benzothiazole ring system enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles. This pre-activated state allows for synthetic transformations under mild conditions.
| Property | Value | Source |
| Chemical Formula | C₈H₆ClNS₂ | Smolecule[4] |
| Molecular Weight | 215.73 g/mol | CAS Common Chemistry[5] |
| CAS Number | 41526-42-5 | Smolecule[4] |
| Appearance | (Expected) Crystalline solid | General Knowledge |
| Reactivity | Highly electrophilic at the methylene carbon | Smolecule[4] |
Core Reactivity: The Electrophilic Hub
The synthetic value of this compound is anchored in its exceptional reactivity towards nucleophiles. The chloromethyl group serves as an excellent leaving group (Cl⁻), creating a potent electrophilic center at the benzylic-like carbon. This facilitates classic Sₙ2 (nucleophilic substitution) reactions.[4]
This reactivity profile is the causal basis for its use as an intermediate. By selecting different nucleophiles (thiols, amines, alcohols, etc.), a diverse library of compounds can be generated from a single, common intermediate, accelerating the drug discovery and development process.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via N-alkylation of benzothiazole-2-thione.
Materials:
-
Benzothiazole-2-thione
-
Potassium carbonate (K₂CO₃), anhydrous
-
Chloromethyl methyl ether or a similar chloromethylating agent
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzothiazole-2-thione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.
-
Reagent Addition: Slowly add the chloromethylating agent (1.1 eq) to the suspension at room temperature.
-
Causality Note: Potassium carbonate acts as a base to deprotonate the nitrogen of the benzothiazole-2-thione, forming a nucleophilic anion that readily attacks the chloromethylating agent. Anhydrous conditions are critical to prevent hydrolysis of the reagent and side reactions.
-
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. [4]Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium salts and wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield pure this compound. Typical yields are in the range of 50-70%. [4]
-
Section 3: Application in Heterocyclic Synthesis
The primary application of this compound is as a versatile electrophile for coupling with various nucleophiles. The protocols below are generalized methodologies that can be adapted for a wide range of substrates.
Protocol 2: General Procedure for Synthesis of Thioether Derivatives
Objective: To synthesize S-substituted benzothiazole-2-thione derivatives via reaction with thiols.
Procedure:
-
Setup: In a round-bottom flask, dissolve the desired thiol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMSO.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.2 eq) or triethylamine (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Causality Note: The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which is the active species in the substitution reaction.
-
-
Electrophile Addition: Add a solution of this compound (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature (or with gentle heating to 40-50 °C if necessary) until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thioether derivative.
-
Protocol 3: General Procedure for Synthesis of Amine Derivatives
Objective: To synthesize N-substituted benzothiazole-2-thione derivatives via reaction with primary or secondary amines.
Procedure:
-
Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a base like triethylamine (1.5 eq) in a solvent such as THF or dichloromethane. [4] * Causality Note: The added base acts as a scavenger for the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
Electrophile Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the amine solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor by TLC.
-
Workup and Purification:
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the final amine derivative.
-
Section 4: Troubleshooting and Field Insights
-
Low Yield in Synthesis (Protocol 1): If yields are poor, ensure all reagents and solvents are completely anhydrous. The use of a more polar aprotic solvent like DMF can sometimes accelerate the N-alkylation but may complicate the workup.
-
Side Reactions: Over-alkylation is generally not an issue, but decomposition of the chloromethylating agent can occur. Add it slowly to the reaction mixture, potentially at a lower initial temperature.
-
Purification Challenges: The thioether and amine products can sometimes have similar polarities to the starting material. Careful selection of the eluent system for column chromatography is crucial. Using a gradient elution is highly recommended.
-
Reactivity of Nucleophile: Highly hindered or weakly nucleophilic amines/thiols may require more forcing conditions, such as elevated temperatures or the use of a stronger, non-nucleophilic base like DBU.
Conclusion
This compound stands out as a highly effective and versatile intermediate in modern heterocyclic chemistry. Its predictable reactivity, governed by the electrophilic chloromethyl group, allows for the systematic and efficient synthesis of novel benzothiazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to leverage this powerful building block in the design and synthesis of new chemical entities with potential applications in pharmacology and material science. [6][7]
References
-
Luo, J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 706. Available at: [Link]
-
Guzmán-Hernández, R., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6069. Available at: [Link]
-
Baryshnikov, F., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2569. Available at: [Link]
-
Li, Y., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(19), 6245. Available at: [Link]
-
A. Fadda, A., et al. (2017). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. National Center for Biotechnology Information. Available at: [Link]
-
Mohareb, R. M., & Nahta, A. A. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. ARKIVOC. Available at: [Link]
-
Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. Available at: [Link]
-
Li, J., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 19(10), 16538-16554. Available at: [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]
-
Kawade, D. P., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts (IJCRT), 11(4). Available at: [Link]
-
CAS Common Chemistry. (n.d.). 2-[(Chloromethyl)thio]benzothiazole. Available at: [Link]
-
Law, C. S., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 32(3), 299-315. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Buy this compound | 41526-42-5 [smolecule.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging N-Chloromethyl-benzothiazole-2-thione for the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of a Versatile Reagent
The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic structure and diverse substitution possibilities allow for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of activity, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3]
Within the synthetic chemist's toolkit, N-Chloromethyl-benzothiazole-2-thione stands out as a highly valuable and reactive intermediate.[4] Its utility stems from the strategically positioned chloromethyl group on the nitrogen atom of the benzothiazole-2-thione core. This group acts as a potent electrophilic center, primed for nucleophilic substitution reactions under mild conditions.[4] This inherent reactivity makes it an exceptional building block for introducing the benzothiazole-2-thione moiety onto various molecular frameworks, thereby enabling the rapid generation of diverse chemical libraries for drug discovery.
This guide provides an in-depth exploration of this compound, detailing its chemical properties, core reactivity, and proven applications. We will present detailed, field-tested protocols for its use in the synthesis of potent anticancer and antimicrobial agents, explaining the causality behind experimental choices to empower researchers in their own drug development endeavors.
Reagent Profile: Properties and Safe Handling
A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful and secure experimental design.
2.1. Chemical and Physical Properties
The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₆ClNS₂ | [4] |
| Molecular Weight | 215.73 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Melting Point | 128-129° C | [7] |
| Boiling Point | 338.94° C (Predicted) | [7] |
| Solubility | Soluble in Methanol | [8] |
2.2. Safety and Handling Precautions
This compound and related benzothiazole compounds are classified as hazardous substances and must be handled with appropriate care.[8][9]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes serious eye irritation and may cause an allergic skin reaction.[7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid breathing dust.[8] Wash hands and any exposed skin thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace.[11]
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[8][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[11]
The Core Synthetic Reaction: A Gateway to Molecular Diversity
The primary value of this compound lies in its exceptional reactivity towards nucleophiles. The electron-withdrawing nature of the adjacent benzothiazole-2-thione ring system enhances the electrophilicity of the methylene carbon, making the chlorine atom an excellent leaving group. This facilitates a classic bimolecular nucleophilic substitution (Sₙ2) reaction.
Mechanism Insight: The reaction proceeds via a backside attack by a nucleophile (such as an amine, thiol, or alcohol) on the chloromethyl carbon. This leads to a concerted bond formation between the nucleophile and the carbon, and bond cleavage between the carbon and the chlorine atom. This mechanism is highly reliable and allows for the covalent attachment of the benzothiazole scaffold to a wide range of molecules.
Caption: General Sₙ2 reaction mechanism.
Application I: Synthesis of Novel Anticancer Agents
The benzothiazole scaffold is a prominent feature in many compounds designed as anticancer agents.[1][12] These derivatives can interfere with various cancer-related pathways, including the inhibition of crucial enzymes like carbonic anhydrases, which are often overexpressed in hypoxic tumors.[1][2] this compound provides a direct route to synthesize novel thioether and amide derivatives with potential antitumor activity.[13]
4.1. Protocol: Synthesis of N-((6-chlorobenzo[d]thiazol-2-yl)thio)methyl)aniline
This protocol describes a representative synthesis of a thioether-linked benzothiazole derivative, a class of compounds that has shown promise in anticancer research.[13][14]
Expertise & Experience Behind the Protocol:
-
Choice of Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the thiol nucleophile without causing unwanted side reactions like hydrolysis of the thione. It is easily removed by filtration after the reaction.
-
Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants while favoring the Sₙ2 mechanism. Its relatively low boiling point simplifies removal during workup.
-
Reaction Monitoring (TLC): Thin-Layer Chromatography is a crucial, inexpensive technique to track the consumption of the starting material and the formation of the product, preventing unnecessary heating or premature termination of the reaction.
Caption: Workflow for anticancer agent synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chloro-2-aminothiophenol (1.0 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol). Stir the mixture at room temperature for 15 minutes.
-
Addition of Reagent: Add this compound (1.0 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
4.2. Reported Anticancer Activity
Derivatives synthesized using similar methodologies have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |
| Pyridinyl-amine linked benzothiazole-2-thiol | SKRB-3 (Breast) | 1.2 nM | [13] |
| Pyridinyl-amine linked benzothiazole-2-thiol | SW620 (Colon) | 4.3 nM | [13] |
| Pyridinyl-amine linked benzothiazole-2-thiol | A549 (Lung) | 44 nM | [13] |
| Hydrazine based benzothiazole | HeLa (Cervical) | 2.41 µM | [12] |
| Oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 µM | [12] |
Application II: Synthesis of Potent Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[15] Benzothiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[16][17] The reaction of this compound with various amines or N-heterocycles is a robust strategy to produce Mannich bases, a class of compounds often associated with potent biological activity.[15][16]
5.1. Protocol: Synthesis of 6-benzoyl-3-(piperidin-1-ylmethyl)benzo[d]thiazole-2(3H)-thione
This protocol details the synthesis of a benzothiazole-based Mannich base, a structural motif found in potent antimicrobial agents.[15]
Expertise & Experience Behind the Protocol:
-
Mannich Reaction: This is a classic organic reaction that forms a C-C bond adjacent to a carbonyl group via an amino alkylation. Here, we are performing an N-alkylation on the benzothiazole nitrogen, which is mechanistically analogous.
-
Choice of Amine (Piperidine): Secondary amines like piperidine are excellent nucleophiles for this reaction, leading to clean and high-yielding formation of the desired tertiary amine product.
-
Solvent (Ethanol): Ethanol is a good solvent for all reactants and its protic nature can help stabilize intermediates. It is also relatively green and easy to remove.
Caption: N-alkylation for antimicrobial synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6-benzoyl-benzothiazole-2-thione (1.0 mmol) in ethanol (25 mL).
-
Addition of Reagents: Add piperidine (1.2 mmol) followed by an aqueous solution of formaldehyde (37%, 1.5 mmol). Alternative starting from this compound: Dissolve the reagent (1.0 mmol) and piperidine (1.2 mmol) in ethanol.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-3 hours.
-
Isolation: Cool the reaction mixture. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure of the product by spectroscopic methods (¹H NMR, IR) and elemental analysis.
5.2. Reported Antimicrobial Activity
Compounds synthesized via this route exhibit potent activity against a range of clinically relevant pathogens.
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Thiazole-Benzothiazole Hybrid | Staphylococcus aureus | 3.125 | [18] |
| Thiazole-Benzothiazole Hybrid | Aspergillus fumigatus | 6.25 | [18] |
| Benzothiazole-Thiazolidinone | Staphylococcus aureus | > Ampicillin | [19] |
| Benzothiazole-Thiazolidinone | Candida albicans | > Ketoconazole | [19] |
| Click-Chemistry Benzothiazole | Staphylococcus aureus | 3.12 | [20] |
| Click-Chemistry Benzothiazole | Candida krusei | 1.56 | [20] |
Conclusion and Future Outlook
This compound has firmly established itself as a powerful and versatile reagent in the field of medicinal chemistry. Its straightforward and predictable reactivity through Sₙ2 displacement provides a reliable pathway for the synthesis of diverse libraries of bioactive molecules. The protocols and data presented herein underscore its successful application in generating lead compounds for both anticancer and antimicrobial drug discovery programs.
Beyond these critical therapeutic areas, the unique properties of the benzothiazole scaffold suggest potential applications in agriculture as fungicides or pesticides and in materials science.[4] As researchers continue to explore the vast chemical space accessible from this intermediate, this compound is poised to remain a key player in the development of novel molecules that address significant challenges in health, agriculture, and technology.
References
-
Abox. Safety Data Sheet for Benzothiazole. [Link]
-
Shaikh, R., et al. Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
CPAchem. Safety data sheet for 2-Mercaptobenzothiazole. [Link]
-
Shaikh, R., et al. Benzothiazole derivatives as anticancer agents. PubMed. [Link]
-
Wang, Z., et al. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PMC - PubMed Central. [Link]
-
Yurttas, L., et al. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]
-
Ceylan, S., et al. The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia. [Link]
-
CAS Common Chemistry. 2-[(Chloromethyl)thio]benzothiazole. [Link]
-
Ceylan, S., et al. The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. [Link]
-
Gür, M., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Bondock, S., et al. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. [Link]
-
NIST. 2-[(chloromethyl)thio]benzothiazole. NIST WebBook. [Link]
- Google Patents. A process for synthesizing cephalosporin compounds.
-
PubChem. 5-Chloro-2-(methylthio)benzothiazole. [Link]
-
Abdel-rahman, H. M., et al. Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Pinzariu, O., et al. Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]
-
Khairullina, V. R., et al. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]
-
Brandt, A., et al. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed. [Link]
-
Khairullina, V. R., et al. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH. [Link]
-
Sridhar, S. K., et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]
-
Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]
-
Al-Juboori, A. M. J. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. [Link]
-
Hassan, A. Y. Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. [Link]
-
Pontiki, E., et al. New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. PubMed. [Link]
-
Li, Y., et al. Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. PubMed. [Link]
-
Jeffery, J. D., et al. Further degradation products of cephalosporin C. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid. NIH. [Link]
-
Mamedov, V. A., et al. Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. [Link]
-
Singh, P., et al. Design, synthesis and antimicrobial activity of novel benzothiazole analogs. PubMed. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 41526-42-5 [smolecule.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2-[(chloromethyl)thio]benzothiazole [webbook.nist.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. dormer.com [dormer.com]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medipol.edu.tr [medipol.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Chloromethyl-benzothiazole-2-thione Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental procedures involving N-Chloromethyl-benzothiazole-2-thione, a versatile reagent in organic synthesis. The document is structured to deliver not only detailed protocols but also the underlying scientific rationale, ensuring both practical applicability and a deeper understanding of the reaction dynamics.
Introduction: The Synthetic Utility of this compound
This compound is a heterocyclic compound featuring a benzothiazole core, a thione group, and a reactive chloromethyl substituent on the nitrogen atom.[1] Its significance in synthetic chemistry stems from the electrophilic nature of the chloromethyl group, which makes it an excellent substrate for nucleophilic substitution reactions.[1] This reactivity allows for the facile introduction of the benzothiazole-2-thione moiety onto a wide array of molecules, a common strategy in the development of compounds with potential biological activities, including antimicrobial and anticancer properties.[1][2]
The core structure consists of a fused benzene and thiazole ring system, which provides a stable aromatic scaffold. The exocyclic thione group and the reactive N-chloromethyl group are the primary sites of chemical transformation. Understanding the handling and reactivity of this compound is crucial for its effective use in the laboratory.
Foundational Protocol: Synthesis of this compound
The preparation of this compound is typically achieved through the N-alkylation of the parent benzothiazole-2-thione. This foundational protocol is a prerequisite for subsequent derivatization reactions.
2.1. Causality of Experimental Choices
The synthesis involves the reaction of benzothiazole-2-thione with a suitable chloromethylating agent. A common and effective approach utilizes an excess of a chloromethyl source in the presence of a non-nucleophilic base.
-
Reagents : Benzothiazole-2-thione serves as the nucleophile (after deprotonation). Chloromethylating agents like chloromethyl chloride or bis(chloromethyl) ether are the electrophiles.
-
Base : A base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is essential to deprotonate the nitrogen of the benzothiazole-2-thione, forming the more nucleophilic benzothiazole-2-thiolate anion. This significantly enhances the reaction rate.[1]
-
Solvent : Anhydrous polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic substitution.[1]
-
Temperature : The reaction is often performed under reflux to ensure a sufficient reaction rate. However, careful temperature control is necessary to minimize side reactions.[1]
2.2. Step-by-Step Synthesis Protocol
-
Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzothiazole-2-thione (1.0 eq).
-
Solvent and Base Addition : Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. Subsequently, add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
-
Addition of Chloromethylating Agent : While stirring vigorously, slowly add the chloromethylating agent (e.g., chloromethyl chloride, 1.2 eq) to the reaction mixture at room temperature.
-
Reaction Conditions : Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 6-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash with a small amount of DCM.
-
Extraction : Combine the filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Core Application: Nucleophilic Substitution Reactions
The primary utility of this compound is as an electrophile in Sₙ2 reactions. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles.
Caption: General scheme for nucleophilic substitution reactions.
3.1. Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the synthesis of N-aminomethyl-benzothiazole-2-thione derivatives, which are valuable scaffolds in medicinal chemistry.
-
Rationale : Primary and secondary amines are excellent nucleophiles that readily attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion. A base is often included to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine.
-
Step-by-Step Protocol :
-
Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Reagent Addition : Add the primary or secondary amine (1.1 eq) to the solution. Follow this with the addition of a non-nucleophilic base like triethylamine (TEA, 1.2 eq).
-
Reaction : Stir the mixture at room temperature for 4-8 hours. The reaction can be gently heated (40-50°C) to increase the rate if necessary. Monitor progress by TLC.
-
Work-up : Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove the triethylamine hydrochloride salt.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
-
3.2. Protocol 2: Reaction with Thiol Nucleophiles
This procedure is used to form thioether linkages, creating molecules with potential applications in materials science and pharmacology.
-
Rationale : Thiols are potent nucleophiles, especially in their thiolate form. A base is required to deprotonate the thiol, generating the thiolate anion which then attacks the chloromethyl group.
-
Step-by-Step Protocol :
-
Thiolate Formation : In a flask under a nitrogen atmosphere, dissolve the thiol (1.1 eq) in THF. Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C to generate the thiolate. Stir for 30 minutes.
-
Electrophile Addition : Prepare a separate solution of this compound (1.0 eq) in THF. Slowly add this solution to the thiolate mixture at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC.
-
Quenching & Work-up : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification : Dry the organic phase (Na₂SO₄), concentrate, and purify the residue by column chromatography to yield the thioether product.
-
Data Presentation and Characterization
The success of these reactions is typically evaluated by yield and confirmed by spectroscopic methods.
| Reaction Type | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Amination | Primary/Secondary Amine | TEA | CH₃CN | 25-50 | 4-8 | 70-90 |
| Thioetherification | Thiol | NaH | THF | 0 - 25 | 3-6 | 75-95 |
| O-Alkylation | Phenol | K₂CO₃ | Acetone | Reflux | 6-10 | 65-85 |
Characterization :
-
¹H NMR : Appearance of new signals corresponding to the protons of the newly introduced nucleophilic moiety and a shift in the N-CH₂ protons.
-
Mass Spectrometry : Observation of the molecular ion peak corresponding to the calculated mass of the product.
-
FT-IR : Presence of characteristic vibrational bands for the functional groups in the product.
Safety and Handling Precautions
Scientific integrity and safety are paramount. This compound and its parent compound, benzothiazole-2-thiol, require careful handling.
-
Hazards : Benzothiazole derivatives may cause skin sensitization or allergic reactions upon contact.[3][4] Some sources indicate that this compound may cause cancer.[5] It is harmful if swallowed and causes serious eye irritation.[3][6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling : Conduct all experiments in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[6]
-
Disposal : Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not mix with other waste.
References
- Smolecule. (n.d.). Buy this compound | 41526-42-5.
- ChemicalBook. (n.d.). 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis.
- Santa Cruz Biotechnology. (2023, December 5). Safety Data Sheet.
- BenchChem. (n.d.). This compound.
- MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 2-(Chloromethyl)benzothiazole.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- TCI Chemicals. (2025, May 28). SAFETY DATA SHEET: 2-(Chloromethyl)benzothiazole.
- CPAchem. (2025, June 24). Safety data sheet.
- BenchChem. (n.d.). This compound | 41526-42-5.
- MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
Sources
analytical methods for N-Chloromethyl-benzothiazole-2-thione quantification
An Application Note on Analytical Strategies for the Quantification of N-Chloromethyl-benzothiazole-2-thione
Abstract
This document provides detailed analytical methods for the quantification of this compound (CMBT). As a reactive synthetic intermediate with potential applications in pharmaceuticals and materials science, robust analytical methods are crucial for quality control, stability studies, and research applications.[1] Due to the limited availability of specific, validated protocols for CMBT, this guide adapts established analytical techniques for structurally related benzothiazole compounds.[2] We present a primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for its robustness and accessibility, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced sensitivity and specificity. The causality behind experimental choices is explained, and protocols are designed to be self-validating through rigorous system suitability and validation steps.
Introduction and Compound Overview
This compound (CMBT) is a heterocyclic compound featuring a benzothiazole core, a reactive chloromethyl group, and a thione functional group.[1] Its structure makes it a valuable electrophilic intermediate for synthesizing a variety of more complex molecules with potential biological activities, including antimicrobial and anticancer properties.[1] Accurate and precise quantification is essential to ensure the purity of starting materials, monitor reaction kinetics, and assess the stability of CMBT-containing formulations.
Compound Properties:
-
Molecular Formula: C₈H₆ClNS₂[3]
-
Molecular Weight: 215.71 g/mol [3]
-
Appearance: Solid
-
Melting Point: 128-129° C[3]
-
Boiling Point (Predicted): 338.94° C at 760 mmHg[3]
-
Key Structural Features: A UV-active benzothiazole chromophore and a thermally labile chloromethyl group.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reverse-phase HPLC (RP-HPLC) is the recommended primary technique for CMBT quantification. This method separates compounds based on their polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. CMBT, being a moderately polar compound, will partition between the two phases, allowing for its separation from impurities and related substances. The benzothiazole ring system contains a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry.[2][4]
Causality in Method Design:
-
Stationary Phase Selection: A C18 column is chosen for its versatility and proven efficacy in separating a wide range of benzothiazole derivatives.[4][5][6] Its hydrophobic nature provides excellent retention for the aromatic CMBT molecule.
-
Mobile Phase Selection: A gradient of acetonitrile (or methanol) and water is employed to ensure adequate retention of CMBT while allowing for the timely elution of more polar or less polar impurities. A phosphate buffer is included to maintain a consistent pH, which stabilizes the analyte's ionization state and ensures reproducible retention times.[4][6]
-
Detector Wavelength: The detection wavelength is set near the maximum absorbance (λmax) of the benzothiazole chromophore to achieve the highest sensitivity. For related compounds, this is typically in the 240-320 nm range.[4][6] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal λmax for CMBT.
Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Sodium Phosphate Monobasic, Orthophosphoric Acid.
-
CMBT reference standard (≥97% purity).[3]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM sodium phosphate buffer. Dissolve 2.76 g of sodium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of CMBT reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh a sample containing CMBT and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 20 mM Phosphate Buffer (pH 3.5)B: Acetonitrile Gradient 0-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (Re-equilibration) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | Detection | UV at 315 nm (or predetermined λmax) |
-
Analysis and Quantification:
-
Perform a blank injection (acetonitrile) followed by injections of the calibration standards.
-
Construct a calibration curve by plotting the peak area of CMBT against its concentration. A linear regression with R² > 0.999 is required.
-
Inject the prepared samples.
-
Determine the concentration of CMBT in the samples by interpolating their peak areas from the calibration curve.
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The sample is vaporized in a heated inlet, and components are separated based on their boiling points and interactions with a capillary column. The mass spectrometer then fragments the eluting molecules, creating a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification and quantification.
Causality in Method Design & Trustworthiness:
-
Injector Choice: The N-chloromethyl group in CMBT may be thermally labile, potentially degrading in a hot GC inlet to produce benzothiazole-2-thione or other artifacts.[7] To mitigate this, a Programmable Temperature Vaporization (PTV) inlet is strongly recommended.[7] By injecting the sample into a cold inlet which is then rapidly heated, thermal stress on the analyte is minimized, preserving its integrity. This approach is superior to derivatization, which adds time and complexity.
-
Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This type of column separates compounds primarily by boiling point, which is well-suited for a range of aromatic compounds.
-
Detection Mode: Mass spectrometry provides definitive structural confirmation. Selected Ion Monitoring (SIM) mode can be used to maximize sensitivity by monitoring only characteristic ions of CMBT, significantly lowering the limit of detection.
Experimental Protocol: GC-MS
Instrumentation and Reagents:
-
GC system with a PTV inlet and autosampler.
-
Mass Spectrometer (capable of Electron Ionization - EI).
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Dichloromethane (GC grade), Helium (99.999% purity).
-
CMBT reference standard (≥97% purity).
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare stock and working standards in dichloromethane, following the same concentration scheme as for the HPLC method.
-
Prepare samples by dissolving in dichloromethane to a concentration within the calibration range. No filtration is needed if the sample dissolves completely and is free of particulates.
-
-
GC-MS Conditions:
Parameter Condition Inlet PTV, Solvent Vent Mode Inlet Program 40°C (hold 0.2 min) then 250°C/min to 280°C (hold 5 min) Injection Volume 1 µL Carrier Gas Helium, constant flow at 1.2 mL/min Oven Program 80°C (hold 1 min), then 20°C/min to 280°C (hold 5 min) Transfer Line 280°C MS Source 230°C (EI, 70 eV) MS Quad 150°C | Acquisition | Full Scan (50-350 m/z) for identification; SIM for quantification (use characteristic ions, e.g., 215, 166, 135 m/z - to be confirmed with standard injection) |
-
Analysis and Quantification:
-
Inject a standard to confirm the retention time and identify characteristic ions for SIM mode.
-
Generate a calibration curve using the standards, plotting the abundance of the primary quantifier ion against concentration.
-
Analyze samples and quantify CMBT using the established calibration.
-
Method Comparison and Validation
Data Summary Table:
| Feature | HPLC-UV | GC-MS |
| Principle | Reverse-phase liquid chromatography, UV absorbance | Gas chromatography, mass-selective detection |
| Pros | Robust, widely available, suitable for routine QC, less risk of thermal degradation. | High specificity (mass spectrum), high sensitivity (SIM mode), definitive identification. |
| Cons | Lower specificity than MS, potential for co-eluting interferences. | Requires analyte volatility, potential for thermal degradation without PTV inlet.[7] |
| Typical Use | Purity assays, content uniformity, routine quality control. | Trace analysis, impurity identification, confirmatory analysis. |
Trustworthiness: The Imperative of Method Validation Since these protocols are adapted from methods for related compounds, it is mandatory that they are fully validated for the specific analysis of this compound in your sample matrix. Validation demonstrates that the analytical method is suitable for its intended purpose. Key validation parameters, as outlined by international guidelines (e.g., ICH Q2(R1)), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of test results to the true value (assessed via recovery studies).
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
References
-
CAS Common Chemistry. (n.d.). 2-[(Chloromethyl)thio]benzothiazole. Retrieved January 21, 2026, from [Link]
-
Ghanem, I., & Kurbaj, A. (2009). Microbial and photolytic degradation of benzothiazoles in water and wastewater. University of Greifswald. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. Retrieved January 21, 2026, from [Link]
-
Fiehn, O., Reemtsma, T., & Jekel, M. (1994). Extraction and analysis of various benzothiazoles from industrial wastewater. Fresenius' Journal of Analytical Chemistry, 348(11), 740-746. Retrieved January 21, 2026, from [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Retrieved January 21, 2026, from [Link]
-
García-Gómez, D., Bregy, L., Nussbaumer-Ochsner, Y., Gaisl, T., Kohler, M., & Zenobi, R. (2015). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization-High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Environmental Science & Technology, 49(20), 12519-12524. Retrieved January 21, 2026, from [Link]
-
De Smaele, T., Deun, J. V., Verzele, M., & Van der Eycken, J. (1997). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 63(8), 3249-3255. Retrieved January 21, 2026, from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 21, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (1998). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 60(4), 227-229. Retrieved January 21, 2026, from [Link]
-
Pardasani, R. T., & Pardasani, P. (2012). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved January 21, 2026, from [Link]
-
De Wever, H., & Verachtert, H. (1997). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 63(8), 3249–3255. Retrieved January 21, 2026, from [Link]
-
Galli, R., & Fioni, M. (2014). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Ecotoxicology and Environmental Safety, 104, 218-222. Retrieved January 21, 2026, from [Link]
-
Göen, T., et al. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety. Retrieved January 21, 2026, from [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Journal of the Serbian Chemical Society, 82(11), 1149-1157. Retrieved January 21, 2026, from [Link]
Sources
Application Notes and Protocols for N-Chloromethyl-benzothiazole-2-thione in Antimicrobial Agent Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Chloromethyl-benzothiazole-2-thione as a potential antimicrobial agent. This document outlines the synthesis, characterization, and evaluation of its antimicrobial efficacy and cytotoxic profile, grounded in established scientific principles and methodologies.
Introduction: The Promise of Benzothiazole Scaffolds
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Benzothiazoles represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The core benzothiazole structure, a fusion of benzene and thiazole rings, serves as a privileged scaffold in medicinal chemistry.[3] Modifications at various positions of the benzothiazole ring can lead to compounds with enhanced biological efficacy.[1]
This compound, specifically 3-(chloromethyl)-1,3-benzothiazole-2-thione, is a derivative of significant interest. The presence of a reactive chloromethyl group at the N-3 position makes it a valuable intermediate for synthesizing a library of novel compounds through nucleophilic substitution.[5] This electrophilic site allows for the introduction of diverse functional groups, potentially modulating the compound's biological activity and pharmacokinetic properties. The benzothiazole-2-thione moiety itself is known to contribute to the antimicrobial action of this class of compounds.[2]
This guide provides a foundational framework for the synthesis and evaluation of this compound, enabling researchers to explore its potential as a lead compound in antimicrobial drug discovery.
Synthesis and Characterization of this compound
A precise and reproducible synthesis protocol is paramount for obtaining high-purity this compound for biological evaluation. While a specific protocol for this exact compound is not widely published, a plausible route is via the N-aminomethylation (a Mannich-type reaction) of the parent benzothiazole-2-thione.
Proposed Synthesis Protocol
This protocol is adapted from established methods for the N-substitution of benzothiazole-2-thiones.[2]
Principle: The reaction involves the condensation of benzothiazole-2-thione with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the nitrogen atom.
Materials:
-
Benzothiazole-2-thione
-
Formaldehyde (37% solution in water)
-
Concentrated Hydrochloric Acid
-
Dioxane
-
Ice-cold water
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzothiazole-2-thione (1 equivalent) in dioxane.
-
Cool the solution in an ice bath and add formaldehyde solution (1.2 equivalents).
-
Slowly add concentrated hydrochloric acid (1.5 equivalents) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
A precipitate of crude this compound should form. If no precipitate forms, extract the aqueous layer with dichloromethane.
-
Collect the precipitate by filtration and wash with cold water until the washings are neutral.
-
Neutralize the crude product by washing with a 5% sodium bicarbonate solution, followed by water.
-
Dry the crude product under vacuum.
-
For purification, recrystallize from a suitable solvent (e.g., ethanol/water mixture) or perform column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Dry the purified product under vacuum and determine the yield.
Characterization
The identity and purity of the synthesized this compound must be confirmed using spectroscopic methods.
Expected Spectroscopic Data: [5]
-
¹H NMR: A characteristic singlet for the chloromethyl protons (CH₂Cl) is expected around δ 4.5–4.7 ppm. The aromatic protons of the benzothiazole ring will appear as multiplets in the region of δ 7.2–7.8 ppm.
-
¹³C NMR: The carbon of the thione group (C=S) should appear in the downfield region, around δ 180–185 ppm. The chloromethyl carbon is expected at approximately δ 45–50 ppm.
-
FT-IR: Look for a strong absorption band corresponding to the C=S stretch between 1250–1300 cm⁻¹. A sharp peak for the C-Cl stretch should be observed in the 650–750 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₈H₆ClNS₂: 215.7 g/mol ).
Physicochemical Properties:
-
Molecular Formula: C₈H₆ClNS₂[5]
-
Molecular Weight: 215.7 g/mol [5]
-
Solubility: To be determined experimentally in relevant solvents for biological assays (e.g., DMSO, ethanol).
-
Stability: Stability in solution and under storage conditions should be assessed.
Antimicrobial Susceptibility Testing
The following protocols are essential for determining the antimicrobial spectrum and potency of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[2]
Principle: The compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
Step 1: Preparation of Bacterial/Fungal Inoculum
-
From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 2: Preparation of Compound Dilutions in Microtiter Plate
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).
Step 3: Inoculation and Incubation
-
Inoculate all wells, except the sterility control, with 100 µL of the prepared inoculum.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.
Step 4: Determination of MIC
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader to quantify growth.
Illustrative Data Presentation:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | e.g., 16 |
| Escherichia coli | ATCC 25922 | e.g., 32 |
| Pseudomonas aeruginosa | ATCC 27853 | e.g., >64 |
| Candida albicans | ATCC 90028 | e.g., 8 |
| Note: The above data is for illustrative purposes only and must be determined experimentally. |
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Principle: To determine if the compound is microbicidal (kills the organism) or microbistatic (inhibits growth), an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as for the initial inoculum preparation.
-
The MBC/MFC is the lowest concentration of the compound that shows no growth or a significant reduction in colonies compared to the initial inoculum count.
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index. The MTT assay is a widely used colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
Step 1: Cell Seeding
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with medium and a vehicle control (e.g., DMSO at the highest concentration used for the compound). Also, include wells with untreated cells (positive control for viability) and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
Step 3: MTT Addition and Incubation
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
Step 4: Solubilization and Absorbance Reading
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm, if available) using a microplate reader.
Step 5: Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Illustrative Data Presentation:
| Compound Concentration (µM) | % Cell Viability (e.g., HEK293 cells) |
| 0 (Control) | 100 |
| 1 | e.g., 98 |
| 10 | e.g., 85 |
| 25 | e.g., 60 |
| 50 | e.g., 45 |
| 100 | e.g., 20 |
| IC₅₀: e.g., 55 µM | |
| Note: The above data is for illustrative purposes only and must be determined experimentally. |
Potential Mechanism of Action
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.[1] While the specific mechanism of this compound needs to be elucidated through further studies, potential targets include:
-
Enzyme Inhibition: Benzothiazoles are known to inhibit essential microbial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydroorotase, thereby disrupting DNA replication, nucleotide synthesis, and other vital metabolic pathways.
-
Cell Wall Synthesis Inhibition: Some derivatives interfere with the synthesis of the bacterial cell wall.
-
Disruption of Membrane Potential: The lipophilic nature of the benzothiazole scaffold may allow it to intercalate into the microbial cell membrane, disrupting its integrity and function.
-
Inhibition of Biofilm Formation: Many antimicrobial agents also exhibit activity against microbial biofilms, which are a major contributor to persistent infections.
Further mechanistic studies, such as enzyme inhibition assays, membrane permeability assays, and biofilm inhibition assays, are recommended to pinpoint the specific mode of action of this compound.
Visualizations
Chemical Structure of this compound```dot
Caption: Workflow for antimicrobial and cytotoxicity evaluation.
Potential Mechanisms of Antimicrobial Action
Caption: Potential antimicrobial mechanisms of action.
References
-
Kavitha, C., & Sarveswari, S. (2017). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Acta Pharmaceutica Sciencia, 55(3). Retrieved from [Link]
-
Shaik, F., et al. (2024). Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. Heliyon, 10(19). Retrieved from [Link]
-
Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry, 42(2), 213-221. Retrieved from [Link]
-
Camacho, J., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6049. Retrieved from [Link]
-
Foroumadi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 882-890. Retrieved from [Link]
-
Hassan, A. Y. (2010). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Organic Chemistry Insights, 3, 9-18. Retrieved from [Link]
-
Morales-Lozoya, L. G., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4449. Retrieved from [Link]
-
Kaur, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 589. Retrieved from [Link]
-
Foroumadi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 882-890. Retrieved from [Link]
-
Kopernyk, I., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(23), 8273. Retrieved from [Link]
-
Kumar, K., et al. (2018). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. World Journal of Pharmaceutical Research, 7(14), 865-875. Retrieved from [Link]
- Google Patents. (2006). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
-
Al-Ostath, A. I. N. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Baghdad Science Journal. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
Szałkowska, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11656. Retrieved from [Link]
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 134-143. Retrieved from [Link]
-
Gavrilova, A. A., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(19), 5949. Retrieved from [Link]
-
Hanzlik, R. P., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 26(6), 849-856. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-[(Chloromethyl)thio]benzothiazole. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Chloromethyl-benzothiazole-2-thione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N-Chloromethyl-benzothiazole-2-thione. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your reaction yields and overcoming common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to ensure you have a reliable resource for your experimental work.
I. Overview of the Synthesis
The synthesis of this compound, also known as 3-(chloromethyl)benzo[d]thiazole-2(3H)-thione, is a critical step in the development of various biologically active compounds.[1] This intermediate is a versatile building block in medicinal chemistry, with applications in the creation of antimicrobial, anticancer, and enzyme-inhibiting agents.[1] The primary synthetic route involves the chloromethylation of benzothiazole-2-thione. Understanding the nuances of this reaction is key to achieving high yields and purity.
The overall reaction can be visualized as follows:
Caption: General synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to unreacted starting material. The chloromethylation of the nitrogen atom on the benzothiazole ring requires adequate energy to proceed to completion.
-
Solution:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the disappearance of the benzothiazole-2-thione starting material.
-
Optimize Temperature: While elevated temperatures can favor the reaction, excessive heat may lead to decomposition. A typical temperature range is 50-70°C, but this may need to be optimized for your specific conditions.[1]
-
Extend Reaction Time: If TLC indicates the presence of starting material after the initial reaction time, consider extending it in increments of 1-2 hours, continuing to monitor progress.
-
2. Side Reactions:
-
Cause: The formation of undesired byproducts is a common cause of low yields. A significant side reaction is the formation of a bis(benzothiazol-2-ylthio)methane derivative, where two benzothiazole-2-thione molecules react with one chloromethylating agent.
-
Solution:
-
Stoichiometry Control: Carefully control the molar ratio of reactants. An excess of the chloromethylating agent can sometimes drive the reaction to completion but may also increase the likelihood of side reactions. Start with a 1:1.1 to 1:1.5 molar ratio of benzothiazole-2-thione to the chloromethylating agent.
-
Controlled Addition: Add the chloromethylating agent dropwise or in portions to the reaction mixture at a controlled temperature. This can help to minimize localized high concentrations of the reagent that can promote side reactions.
-
3. Reagent Quality and Purity:
-
Cause: The purity of your starting materials, particularly the benzothiazole-2-thione and the chloromethylating agent, is crucial. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.
-
Solution:
-
Verify Purity: Ensure the purity of your benzothiazole-2-thione using techniques like melting point determination or NMR spectroscopy. Recrystallize if necessary.
-
Fresh Reagents: Use freshly opened or properly stored chloromethylating agents. Paraformaldehyde can depolymerize over time, and chlorotrimethylsilane is sensitive to moisture.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of an insoluble white precipitate during the reaction. What is it and how can I prevent it?
A2: The formation of an insoluble white precipitate is often indicative of the formation of the bis(benzothiazol-2-ylthio)methane byproduct.
-
Mechanism of Formation: This side product arises from the reaction of the initially formed this compound with another molecule of benzothiazole-2-thione. The nitrogen of the second molecule acts as a nucleophile, displacing the chloride.
-
Prevention Strategies:
-
Reverse Addition: Instead of adding the chloromethylating agent to the benzothiazole-2-thione, try adding the benzothiazole-2-thione solution to the chloromethylating agent. This ensures that the N-chloromethyl intermediate is formed in the presence of an excess of the chloromethylating agent, reducing its chance to react with the starting material.
-
Use of a Phase Transfer Catalyst: In some cases, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the solubility of the reactants and intermediates, potentially reducing the formation of this insoluble byproduct.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. While solvents like chloroform or dichloromethane are common, exploring others like acetonitrile or DMF might be beneficial if solubility is a major issue.
-
Q3: The purification of the final product by column chromatography is difficult and results in product loss. Are there alternative purification methods?
A3: While column chromatography is a standard purification technique, it can be challenging for this compound. Here are some alternatives and tips for improving chromatographic purification.
-
Recrystallization: This is often the most effective method for purifying this compound.
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol, often works well. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., hot ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Improving Column Chromatography:
-
Deactivate Silica Gel: The product can sometimes decompose on acidic silica gel. Pre-treating the silica gel with a base, such as triethylamine (typically 1% in the eluent), can help to prevent this.
-
Gradient Elution: Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. This can help to achieve better separation from less polar impurities.
-
Q4: What are the key safety precautions I should take during this synthesis?
A4: Safety is paramount in any chemical synthesis. The following are critical safety considerations for this reaction:
-
Chloromethylating Agents: Reagents like paraformaldehyde and chlorotrimethylsilane, especially when used with an acid catalyst, can generate formaldehyde and hydrogen chloride gas, which are toxic and corrosive. Always perform the reaction in a well-ventilated fume hood.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling organic solvents.
-
Reaction Quenching: Be cautious when quenching the reaction, especially if excess chloromethylating agent is present. Quenching with water or an aqueous base solution can be exothermic. Add the quenching agent slowly and with cooling.
III. Experimental Protocol: A Validated Starting Point
This protocol provides a reliable starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent batches.
Materials:
-
Benzothiazole-2-thione
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
To a stirred suspension of benzothiazole-2-thione (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add paraformaldehyde (1.2 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add chlorotrimethylsilane (1.2 eq) dropwise to the suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
IV. Data Summary
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions, poor reagent quality. | Monitor with TLC, optimize temperature/time, control stoichiometry, use fresh reagents. |
| Insoluble Precipitate | Formation of bis(benzothiazol-2-ylthio)methane. | Reverse addition of reactants, use a phase transfer catalyst, explore alternative solvents. |
| Difficult Purification | Product decomposition on silica, poor separation. | Recrystallize from ethanol/water, deactivate silica gel with triethylamine, use gradient elution. |
| Safety Concerns | Toxicity of reagents and solvents. | Work in a fume hood, use appropriate PPE, quench the reaction carefully. |
V. Mechanistic Insight
Understanding the reaction mechanism can aid in troubleshooting and optimization. The chloromethylation likely proceeds through the formation of a reactive chloromethylating species in situ, which then electrophilically attacks the nitrogen atom of the benzothiazole-2-thione.
Caption: A simplified representation of the reaction mechanism.
VI. References
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 3-(chloromethyl)-2-(substituted-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-ones. Medicinal Chemistry Research, 20(8), 1251-1258.
-
Luo, J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 595. [Link]
-
Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-[[(3-phenyl-4(3H)-quinazolinone-2-yl)mercapto]acetyl]-2,5-disubstituted-1,3,4-oxadiazoles. European journal of medicinal chemistry, 38(6), 633-643.
Sources
Technical Support Center: Purification of N-Chloromethyl-benzothiazole-2-thione
Welcome to the technical support center for the purification of N-Chloromethyl-benzothiazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this versatile synthetic intermediate.
Introduction
This compound is a key reactive intermediate, not typically used as an end-product but as a valuable electrophilic building block in organic synthesis.[1] Its utility lies in the introduction of the N-chloromethyl group, which transforms the stable benzothiazole-2-thione into a versatile reagent for creating more complex molecules, particularly for screening in drug discovery programs.[1] However, its reactivity can also present challenges during purification. This guide provides practical, field-proven insights to help you achieve high purity of your target compound.
Core Purification Challenges
The primary challenges in purifying this compound stem from its reactivity and the potential for co-eluting impurities. Common issues include:
-
Product Instability: The compound can be sensitive to certain conditions, leading to decomposition. For instance, some benzothiazole derivatives are sensitive to the acidic nature of silica gel.[2]
-
Similar Polarity of Product and Impurities: Unreacted starting materials or side products may have polarities very similar to the desired product, making separation by standard chromatographic techniques difficult.[2]
-
Formation of Oily Products: In some cases, the product may be an oil, which complicates purification by recrystallization.[2]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Low recovery of the target compound after column chromatography is a frequent problem.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Product Decomposition on Silica Gel | The acidic nature of standard silica gel can lead to the degradation of sensitive benzothiazole derivatives.[2] | * Use Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase for column chromatography.[2] * Passivate Silica Gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine in the mobile phase) to neutralize acidic sites. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. | * Modify Mobile Phase: Gradually increase the polarity of the eluent. Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine. * Alternative Purification Technique: If column chromatography consistently fails, explore other methods such as preparative Thin Layer Chromatography (TLC) or recrystallization.[2] |
| Co-elution with Non-UV Active Impurities | An impurity that is not visible under UV light may be co-eluting with your product, leading to a perceived low yield when analyzing pure fractions. | * Stain TLC Plates: Use a universal stain (e.g., potassium permanganate or iodine vapor) to visualize all spots on the TLC plate.[3] * Alternative Analytical Techniques: Use techniques like LC-MS or ¹H NMR to analyze fractions and identify the presence of co-eluting species. |
Experimental Workflow: Column Chromatography Optimization
Caption: Troubleshooting workflow for low yield in column chromatography.
Issue 2: Persistent Impurities in the Final Product
Even after purification, lingering impurities can compromise the quality of your this compound.
Impurity Identification and Removal Strategies
| Impurity Type | Identification Method | Removal Strategy |
| Unreacted Benzothiazole-2-thione | TLC, LC-MS, ¹H NMR | * Optimize Reaction: Ensure the reaction goes to completion by optimizing stoichiometry and reaction time. * Recrystallization: If solubility differences are significant, recrystallization can be effective. * Fine-tuned Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.[2] |
| Dimeric Byproducts (e.g., Disulfides) | LC-MS, ¹H NMR | The thiol group of the starting material is susceptible to oxidation, leading to disulfide dimers.[4] * Inert Atmosphere: Conduct the synthesis and purification under an inert atmosphere (N₂ or Ar) to minimize oxidation. * Careful Chromatography: These byproducts often have different polarities and can be separated by column chromatography. |
| Solvent Residues | ¹H NMR, GC-MS | * High Vacuum Drying: Dry the final product under high vacuum for an extended period. * Trituration: Wash the solid product with a non-solvent to remove residual solvents. |
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethanol, isopropanol, acetonitrile, and toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single purification step?
A purity of ≥97% is commercially available, suggesting that a well-optimized single purification step like column chromatography or recrystallization should yield a product of similar or higher purity.[3]
Q2: My product is an oil and won't crystallize. What should I do?
If the product is an oil, purification by recrystallization is not feasible. In this case:
-
Column Chromatography: This is the most common alternative. Pay close attention to the solvent system to achieve good separation.[2]
-
Convert to a Solid Derivative: If chromatography is also challenging, consider converting the oily product into a solid derivative (e.g., a salt) that can be more easily purified by recrystallization. The pure product can then be regenerated.[2]
Q3: Are there any "green" or environmentally friendly approaches to consider for the synthesis and purification of related benzothiazole derivatives?
Yes, modern synthetic protocols are increasingly focusing on environmentally benign methods. These can include the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[5] While specific protocols for this compound may not be extensively documented with a "green" focus, the principles can be adapted. For purification, minimizing solvent usage in chromatography through optimized methods is a key green chemistry principle.
Q4: What are the key safety precautions when handling this compound and its precursors?
-
Handling Precursors: The precursor, 2-mercaptobenzothiazole, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[2] It is also susceptible to oxidation.[2][4]
-
Product Handling: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
SDS: Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and safety information for all chemicals used.
Q5: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of your purification.[2] By spotting the crude mixture and the collected fractions on a TLC plate, you can observe the separation of the product from impurities. Visualization can typically be achieved using UV light.[2]
Logical Flow: Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
-
SIELC Technologies. (n.d.). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2021). Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. Synthetic Communications, 51(9), 1385-1393. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-Chloromethyl-benzothiazole-2-thione
Welcome to the technical support center for the synthesis and optimization of N-Chloromethyl-benzothiazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize for yield and purity. My insights are drawn from extensive experience in synthetic chemistry and a deep understanding of the underlying reaction mechanisms.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a two-step, one-pot reaction. The first step involves the formation of an N-hydroxymethyl intermediate by reacting benzothiazole-2-thione with formaldehyde. This intermediate is then converted to the final chloromethylated product using a chlorinating agent, such as thionyl chloride. While seemingly straightforward, this reaction is prone to several side reactions and challenges that can impact yield and purity. This guide will provide a systematic approach to overcoming these obstacles.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis of this compound. Subsequent sections will delve into troubleshooting and optimization for each critical stage.
stability issues with N-Chloromethyl-benzothiazole-2-thione in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-Chloromethyl-benzothiazole-2-thione. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and stability of this versatile but highly reactive synthetic intermediate. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound in solution.
Q1: My solution of this compound is showing a new peak on HPLC/LC-MS and seems to be losing potency. What is happening?
A: This is the most frequently reported issue and is almost certainly due to the degradation of the molecule via nucleophilic substitution. The core of the problem lies in the high reactivity of the N-chloromethyl group.[1]
-
Causality: The carbon atom in the chloromethyl (-CH₂Cl) group is highly electrophilic. This is because the adjacent nitrogen and the chlorine atom are both electron-withdrawing, creating a partial positive charge on the carbon. This makes it a prime target for attack by nucleophiles. The chloride ion (Cl⁻) is an excellent leaving group, facilitating this substitution reaction.
-
Common Culprit - Hydrolysis: Even trace amounts of water in your solvent can act as a nucleophile, leading to the formation of N-hydroxymethyl-benzothiazole-2-thione. This is often the primary, unexpected peak observed in chromatographic analyses.
-
Other Nucleophiles: Any nucleophilic species in your solution—such as amine or thiol-containing buffers (e.g., Tris), or even certain solvents like alcohols—can react similarly, leading to a variety of degradation products.[1]
Q2: What are the critical factors that accelerate the degradation of this compound in solution?
A: The stability of this compound is not static; it is a function of its environment. Several factors can dramatically accelerate its degradation:
-
Presence of Nucleophiles: This is the most critical factor. Water, alcohols, amines, and thiols will readily react with the compound.[1] Using buffers or reagents containing these functional groups without careful consideration is a common source of experimental failure.
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are inherently nucleophilic and should be avoided for stock solutions or long-term storage. Aprotic solvents are strongly recommended.[1]
-
pH of the Medium: Basic conditions (high pH) will deprotonate nucleophiles like water to form hydroxide ions (OH⁻), which are much stronger nucleophiles and will accelerate degradation significantly. While acidic conditions can also promote hydrolysis, neutral to slightly acidic, anhydrous environments are generally safest.
-
Temperature: Like most chemical reactions, the rate of nucleophilic substitution and degradation increases with temperature.[2] Reactions should be run at the lowest effective temperature, and solutions should be stored cold.
-
Light Exposure: Benzothiazole derivatives can be susceptible to photolytic degradation.[3] While the N-chloromethyl group is the primary point of instability, exposure to direct sunlight or strong UV light in the lab should be minimized.
Q3: Which solvents are recommended for preparing and storing solutions of this compound?
A: The choice of solvent is paramount for maintaining the compound's integrity. You must use dry, aprotic solvents.
-
Top Recommendations: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent first choices for reactions and short-term storage.[1] For long-term stock solutions, consider Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), ensuring you are using anhydrous grades.
-
Crucial Precaution: Always use a fresh bottle of anhydrous solvent or a solvent from a solvent purification system. Older "anhydrous" solvent bottles can accumulate atmospheric moisture over time.
| Solvent | Type | Suitability for Stock Solutions | Key Considerations |
| Dichloromethane (DCM) | Aprotic, Non-polar | Good (Short-term) | Volatile. Ensure anhydrous grade is used. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good (Short-term) | Can form peroxides over time. Use fresh, anhydrous grade. |
| Acetonitrile (MeCN) | Aprotic, Polar | Excellent | Good general-purpose solvent for reactions and analysis. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Excellent (Long-term) | Hygroscopic; must be handled carefully to avoid moisture contamination. |
| Water, Methanol, Ethanol | Protic | Unsuitable | Will act as nucleophiles and rapidly degrade the compound. |
Q4: I've noticed my solution turning a dark yellow or brown color over time. What does this signify?
A: A distinct color change, particularly to a darker shade, often indicates the formation of complex degradation products or even polymeric materials.[2] While the initial nucleophilic substitution product (e.g., the hydrolyzed form) is typically colorless, subsequent or alternative reaction pathways involving the benzothiazole ring system can produce colored species. This is a clear visual indicator that the integrity of your compound has been compromised. To mitigate this, ensure you are working under an inert atmosphere (Nitrogen or Argon) and at a reduced temperature.[2]
Troubleshooting Guides & Protocols
This section provides actionable guides for common experimental scenarios.
Scenario 1: Unexpected Hydrolysis During a Nucleophilic Substitution Reaction
-
Problem: You are attempting to react this compound with a primary amine to form a new derivative, but your LC-MS analysis shows a significant peak corresponding to the mass of the N-hydroxymethyl hydrolysis product.
-
Troubleshooting Workflow:
Workflow for troubleshooting hydrolysis.
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes a self-validating method for preparing a stock solution with minimal risk of degradation.
-
Objective: To prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
-
Materials:
-
This compound (MW: 215.71 g/mol )[4]
-
Anhydrous acetonitrile (MeCN) in a sealed bottle with a septum
-
Sterile, dry syringe and needle
-
Amber glass vial with a PTFE-lined screw cap, dried in an oven at 120°C for at least 4 hours and cooled in a desiccator
-
Analytical balance
-
-
Procedure:
-
Place the oven-dried vial on the analytical balance and tare it.
-
Carefully weigh approximately 2.16 mg of this compound directly into the vial. Record the exact weight.
-
Calculate the precise volume of anhydrous MeCN required to achieve a 10 mM concentration. (Volume (mL) = (Weight (mg) / 215.71) * 100).
-
Using a dry syringe, pierce the septum of the anhydrous MeCN bottle and withdraw the calculated volume.
-
Quickly dispense the solvent into the vial containing the compound.
-
Immediately cap the vial tightly, vortex briefly to dissolve, and wrap the cap junction with parafilm.
-
Store the vial at -20°C in the dark. For use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
-
Protocol 2: HPLC Method for Assessing Compound Stability
This protocol provides a framework for quantitatively monitoring the degradation of this compound in a specific solution over time. This approach is adapted from established analytical techniques for related benzothiazole compounds.[5][6]
-
Objective: To determine the degradation rate of this compound in a user-defined aqueous buffer.
-
Workflow Diagram:
Workflow for HPLC stability assessment. -
Procedure:
-
Preparation: Prepare a 10 mM stock solution in anhydrous acetonitrile as described in Protocol 1.
-
Incubation: In a clean vial, add your test buffer (e.g., PBS, pH 7.4). Spike in the stock solution to a final concentration of 100 µM. Vortex immediately. This is your T=0 sample.
-
Sampling: Immediately withdraw an aliquot (e.g., 100 µL) from the T=0 sample, quench with an equal volume of cold acetonitrile to precipitate proteins and halt degradation, and place it in an HPLC vial.
-
Incubate the master solution at a controlled temperature (e.g., 25°C or 37°C).
-
Repeat the sampling and quenching process at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
HPLC Analysis: Analyze all samples using a C18 reverse-phase column with a suitable gradient (e.g., Water:Acetonitrile with 0.1% formic acid). Monitor at the λmax of the compound.
-
Data Analysis: Plot the peak area of the intact this compound against time. This will allow you to calculate the degradation kinetics and determine the compound's half-life in your specific solution.
-
References
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 698. Retrieved from [Link]
-
De Wever, H. (n.d.). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Retrieved from [Link]
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Thiocyanomethylthio)benzothiazole. Retrieved from [Link]
-
PubMed. (n.d.). Stability of the mercaptobenzothiazole compounds. Retrieved from [Link]
Sources
avoiding decomposition of N-Chloromethyl-benzothiazole-2-thione during reactions
Welcome to the technical support center for N-Chloromethyl-benzothiazole-2-thione (N-CMBT). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. Here, we provide in-depth, field-proven insights to help you avoid common pitfalls, specifically the decomposition of N-CMBT during reactions, ensuring the success and integrity of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound (CAS 41526-42-5), is a valuable synthetic intermediate, primarily because of the electrophilic nature of its chloromethyl group.[1] This feature makes it an excellent building block for introducing the benzothiazole-2-thione moiety into more complex molecules through nucleophilic substitution reactions.[2] However, the very reactivity that makes N-CMBT useful also renders it susceptible to decomposition under suboptimal conditions. This guide will address the root causes of this instability and provide robust solutions for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N-CMBT decomposition during a reaction?
Decomposition of N-CMBT is primarily driven by three factors:
-
Thermal Stress: Elevated temperatures, particularly prolonged heating above 80°C, can promote the cleavage of the N-CH₂Cl bond, leading to the formation of benzothiazole-2-thione and other degradation byproducts.[1]
-
Hydrolysis: The chloromethyl group is sensitive to water. The presence of moisture in solvents, reagents, or the reaction atmosphere can lead to hydrolysis, replacing the chlorine with a hydroxyl group, which can lead to further unwanted side reactions.
-
Incompatible Reagents: Strong bases at high temperatures can lead to ring degradation.[3] Similarly, strong oxidizing agents are incompatible and will cause rapid decomposition.[3][4]
Q2: How can I detect if my N-CMBT has decomposed before or during a reaction?
There are several indicators of decomposition:
-
Visual Inspection: The pure compound is a solid with a melting point of 128-129°C.[5] Significant discoloration or a change in physical state may indicate degradation.
-
Thin-Layer Chromatography (TLC): This is the most effective in-process check. A TLC of your reaction mixture showing a prominent spot corresponding to the benzothiazole-2-thione starting material (which is a common decomposition product) is a clear sign of N-CMBT cleavage.
-
NMR Spectroscopy: A ¹H NMR spectrum of the starting material or crude reaction product can confirm the presence of decomposition products.
Q3: What are the ideal storage and handling conditions for N-CMBT?
To ensure the long-term stability and reactivity of N-CMBT, adhere to these guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[6] Room temperature storage is generally acceptable.[5]
-
Handling: Handle the compound in a well-ventilated area, preferably a fume hood.[6] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid dust formation.[4][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during reactions involving N-CMBT. Each entry details the probable cause and provides a validated protocol for resolution.
Problem 1: Low Yield and Multiple Byproducts in Nucleophilic Substitution Reactions
Symptom: Your reaction results in a low yield of the desired product, and TLC/LC-MS analysis shows a complex mixture of byproducts, including a significant amount of benzothiazole-2-thione.
Probable Cause: This is the most common issue and is typically a result of N-CMBT decomposition due to overly harsh reaction conditions. The N-CH₂Cl bond is the weakest point and is susceptible to cleavage under thermal stress or attack by strong bases.
Solution: Optimize Reaction Conditions
The key is to use conditions that are mild enough to preserve the N-CMBT structure while still being effective for the desired nucleophilic substitution.
-
Temperature Control: Avoid high temperatures. Many substitutions can be achieved at room temperature or with gentle heating (40-60°C). Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and suppress side reactions by allowing for lower overall temperatures.[1][7]
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide, especially when using protic solvents.[1] The base's primary role is to deprotonate the nucleophile (e.g., a thiol to a thiolate), increasing its reactivity.
-
Solvent Selection: Use polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).[1] These solvents effectively dissolve the reagents without participating in the reaction and can enhance the nucleophilicity of the reacting species.
Optimized Reaction Conditions for Common Nucleophiles
| Nucleophile Class | Recommended Base | Solvent | Temperature (°C) | Typical Yield (%) | Source(s) |
| Thiols | K₂CO₃ or NaOH | DMF | Room Temp - 60 | 70-85 | [1] |
| Amines (Primary/Secondary) | Triethylamine (TEA) | THF | Reflux (approx. 66°C) | 68-93 | [1] |
| Selenols (Copper-Catalyzed) | K₂CO₃ | Acetonitrile | Microwave | Good-Excellent | [1] |
Problem 2: Formation of Benzothiazole-2-thione as a Major Byproduct
Symptom: The primary byproduct of your reaction is benzothiazole-2-thione, the precursor to N-CMBT.
Probable Cause: This indicates specific cleavage of the N-CH₂Cl bond. The most common culprit is the presence of water (hydrolysis) or protic solvents which can facilitate the loss of the chloromethyl group.
Solution: Implement Anhydrous and Inert Conditions
To prevent hydrolysis, it is critical to exclude water from the reaction system.
Protocol: Setting Up a Reaction Under Anhydrous & Inert Conditions
-
Drying Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., silica gel or anhydrous calcium sulfate).
-
Solvent Preparation: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for THF or activated molecular sieves).
-
Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas like nitrogen or argon. This is achieved by connecting the reaction vessel to a gas line via a bubbler. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Reagent Handling: Add reagents via syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction's progress using TLC. Compare the reaction mixture to spots of your starting materials (N-CMBT and the nucleophile) and a reference spot for benzothiazole-2-thione if available.
Workflow for a Successful Nucleophilic Substitution
Caption: Experimental workflow for minimizing N-CMBT decomposition.
Problem 3: Reaction Stalls or Proceeds Very Slowly
Symptom: After several hours, TLC analysis shows a significant amount of unreacted N-CMBT remaining, and product formation has plateaued.
Probable Cause: This issue often points to insufficient nucleophilicity of the reacting partner. The base may not be strong enough to effectively deprotonate the nucleophile, or the chosen solvent may be hindering the reaction.
Solution: Enhance Nucleophile Reactivity and Optimize Solvent
-
Re-evaluate Base Stoichiometry: Ensure at least one equivalent of base is used relative to the nucleophile. For less acidic nucleophiles, using a slightly stronger base (e.g., switching from K₂CO₃ to DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, in an aprotic solvent) or increasing the reaction temperature modestly may be necessary.
-
Consider a More Polar Aprotic Solvent: If the reaction is slow in a solvent like DCM or THF, switching to a more polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions. These solvents are better at solvating the cation of the base, leaving the anion (the nucleophile) more "naked" and reactive.
-
Phase-Transfer Catalysis: For reactions with inorganic salts in a non-polar organic solvent, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the nucleophilic anion into the organic phase, significantly increasing the reaction rate.[8]
Reaction vs. Decomposition Pathways
Caption: Key conditions influencing reaction success vs. decomposition.
References
-
Kaminski, J. J., Bodor, N., & Higuchi, T. (1976). N-halo derivatives III: stabilization of nitrogen-chlorine bond in N-chloroamino acid derivatives. Journal of Pharmaceutical Sciences, 65(4), 553-557. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
Sato, K., et al. (n.d.). Stereochemical evidence for stabilization of a nitrogen cation by neighboring chlorine or bromine. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
ResearchGate. (2010). The Stabilities of N−Cl Bonds in Biocidal Materials. Retrieved from [Link]
-
Gaja, M., & Knapp, G. (n.d.). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Water Research. Retrieved from [Link]
- Google Patents. (n.d.). A process for synthesizing cephalosporin compounds.
-
PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. Retrieved from [Link]
-
Brandt, A., et al. (1987). Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. Journal of Medicinal Chemistry, 30(5), 764-7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorinations. Retrieved from [Link]
-
ResearchGate. (2021). Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. Retrieved from [Link]
Sources
- 1. Buy this compound | 41526-42-5 [smolecule.com]
- 2. This compound | 41526-42-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. echemi.com [echemi.com]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Substituted Benzothiazoles
Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Benzothiazoles are a critical structural motif in medicinal chemistry and materials science, making their efficient synthesis paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during their synthesis, focusing on the widely used condensation of 2-aminothiophenol with various electrophiles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?
This is one of the most common issues. The root cause often traces back to the stability of the starting material or suboptimal reaction conditions. Let's break down the possibilities.
Answer:
-
Cause A: Degradation of 2-Aminothiophenol
-
The "Why": 2-Aminothiophenol is highly susceptible to atmospheric oxygen. The thiol (-SH) group readily oxidizes to form the corresponding disulfide (2,2'-dithiobis(aniline)). This disulfide is unreactive under standard condensation conditions and represents a direct loss of your key starting material. The presence of a significant amount of this impurity in your starting bottle is a primary suspect for low yields.
-
Troubleshooting Steps:
-
Assess Starting Material: Check the appearance of your 2-aminothiophenol. It should be a pale yellow oil or low-melting solid. If it is dark, viscous, or contains significant solid precipitates (the disulfide), it has likely oxidized.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of 2-aminothiophenol.
-
Inert Atmosphere Technique: This is critical for consistent results. Handle the reagent under an inert atmosphere of nitrogen or argon.[3] This involves using techniques like a Schlenk line or a glovebox to prevent contact with air.
-
Degassing Solvents: Ensure your reaction solvents are degassed to remove dissolved oxygen, which can also contribute to oxidation.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
The "Why": The condensation reaction to form the benzothiazole ring involves two key steps: the formation of a Schiff base (or a related intermediate) and a subsequent intramolecular cyclization followed by oxidation/aromatization. Each step has specific requirements for temperature, catalysis, and solvent polarity.
-
Troubleshooting Steps:
-
Review Your Protocol: Many modern methods offer high yields under specific conditions, which can be catalyst-free in solvents like DMSO or glycerol, or use mild catalysts.[4][5] Traditional methods often require harsher conditions that might not be optimal.
-
Solvent Choice: Solvents like DMSO can act as both the solvent and an oxidant, facilitating the final aromatization step.[4] Ethanol or methanol are common for reactions using an external oxidant like H₂O₂.[6] For catalyst-free approaches, glycerol has been shown to be highly effective.[5]
-
Temperature Control: Some protocols require elevated temperatures (e.g., 80-140°C) to drive the cyclization and dehydration/oxidation steps, especially with less reactive substrates.[7] Conversely, some newer methods proceed efficiently at room temperature.[6][8] Ensure your reaction temperature aligns with a validated protocol for your specific substrates.
-
Catalyst/Oxidant: While some reactions proceed in air (where O₂ is the oxidant), many are accelerated by catalysts or specific oxidants.[4] Common systems include iodine, H₂O₂/HCl, or even visible light-promoted methods that use in-situ generated singlet oxygen.[4][6] If your yield is low, consider if an appropriate catalytic or oxidative system is needed.
-
-
Q2: My TLC plate shows multiple spots, and I'm struggling to isolate my product. What are these byproducts?
Answer:
Byproduct formation is a clear indicator of side reactions. Identifying the likely structures will guide your purification strategy and help you adjust the reaction to minimize their formation.
-
Common Byproduct 1: 2,2'-Dithiobis(aniline) (The Disulfide)
-
Identification: This is the dimer formed from the oxidation of 2-aminothiophenol, as discussed in Q1. It is often less polar than the starting material and can appear as a prominent spot on your TLC.
-
Causality & Prevention: This byproduct forms when 2-aminothiophenol is exposed to oxygen. The definitive solution is to rigorously employ an inert atmosphere during storage, handling, and the reaction itself.[3][9]
-
-
Common Byproduct 2: Benzothiazoline Intermediate
-
Identification: Before the final product is formed, a non-aromatic benzothiazoline intermediate exists. If the final oxidation/aromatization step is incomplete, this intermediate will remain in the reaction mixture.
-
Causality & Prevention: This issue arises from insufficient oxidizing power or reaction time.
-
Solution 1: If using air or DMSO as the oxidant, try extending the reaction time or increasing the temperature to facilitate complete conversion.
-
Solution 2: Introduce a dedicated oxidant. Systems like iodine in DMF or H₂O₂ in ethanol can efficiently drive the reaction to the fully aromatized benzothiazole.[4][6]
-
-
-
Common Byproduct 3: Unreacted Aldehyde/Carboxylic Acid
-
Identification: If you are using an aldehyde as your electrophile, it can oxidize to the corresponding carboxylic acid, especially under oxidative conditions. This will appear as a very polar, often streaky, spot on the TLC plate.
-
Causality & Prevention: This is more likely if the reaction is slow and the aldehyde is sensitive.
-
Solution 1: Ensure the condensation reaction is proceeding efficiently. Adding a mild acid catalyst like NH₄Cl can activate the aldehyde and accelerate the initial Schiff base formation, outcompeting the oxidation.[6]
-
Solution 2: Add the aldehyde slowly to the reaction mixture containing the 2-aminothiophenol to ensure it reacts as it is added.
-
-
Q3: My product is a persistent oil and won't crystallize. How can I purify it effectively?
Answer:
An oily product that resists crystallization is a common purification challenge, often due to residual solvent or minor impurities that inhibit lattice formation.
-
Step 1: Remove Residual Solvents
-
The "Why": High-boiling point solvents like DMSO or DMF are notoriously difficult to remove and can keep your product oily.
-
Solution: After aqueous workup, ensure your product is dried thoroughly under high vacuum, possibly with gentle heating (if the product is stable). Co-evaporation with a lower-boiling solvent like toluene can help azeotropically remove residual high-boiling solvents.
-
-
Step 2: Attempt Trituration
-
The "Why": Trituration is the process of washing a crude product with a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are soluble.
-
Protocol:
-
Place the crude oil in a flask.
-
Add a small amount of a non-polar solvent like hexanes, pentane, or diethyl ether.
-
Use a spatula or glass rod to vigorously scratch and stir the oil. This mechanical agitation can induce crystallization.
-
If a solid forms, you can filter it and wash with more of the cold solvent.
-
-
-
Step 3: Column Chromatography
-
The "Why": If trituration fails, chromatography is the most reliable method for purification.[7]
-
Strategy:
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Execution: Run a flash column chromatography using the selected solvent system to isolate the pure product, which may then crystallize upon solvent removal.
-
-
-
Step 4: Re-evaluate Recrystallization
-
The "Why": Once you have a purer product from chromatography, crystallization is more likely to succeed.
-
Solvent Choice: Ethanol is often a good solvent for recrystallizing benzothiazoles.[4][5] The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but insoluble when cold.
-
Visual Guides & Workflows
General Synthesis & Troubleshooting Workflow
This diagram outlines the logical flow from reaction setup to product isolation, incorporating key troubleshooting decision points.
Caption: Troubleshooting Decision Tree for Benzothiazole Synthesis.
Core Reaction Mechanism: Aldehyde Condensation
Understanding the mechanism is key to diagnosing issues. The reaction proceeds via two main stages: formation of a benzothiazoline intermediate, followed by aromatization.
Caption: Mechanism for Benzothiazole formation from 2-Aminothiophenol.
Reference Protocol: Synthesis of 2-Arylbenzothiazoles in DMSO
This protocol is adapted from a catalyst-free method that leverages DMSO as both solvent and oxidant, valued for its operational simplicity.[4]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminothiophenol (1.0 eq).
-
Add the aromatic aldehyde (1.05 eq).
-
Add DMSO (approx. 0.2 M concentration).
-
Heat the reaction mixture to 120-140°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove residual DMSO.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-arylbenzothiazole.[4][5]
Summary of Reaction Conditions
The choice of reagents and conditions can significantly impact the outcome. This table summarizes several modern approaches.
| Precursors | Conditions | Key Advantages | Reference |
| 2-Aminothiophenol, Aldehyde | Air/DMSO, 120-140°C | Catalyst-free, operationally simple | [4] |
| 2-Aminothiophenol, Aldehyde | Iodine, DMF | Efficient, good yields | [4] |
| 2-Aminothiophenol, Aldehyde | H₂O₂/HCl, Ethanol, Room Temp | Mild conditions, short reaction times, excellent yields | [6] |
| 2-Aminothiophenol, Aldehyde | Glycerol, Room Temp | Green solvent, catalyst-free, ambient temperature | [5] |
| 2-Aminothiophenol, Carboxylic Acid | (o-CF3PhO)3P | Good for coupling with acids | [4] |
| 2-Aminothiophenol, α-Keto Acid | Water, Catalyst-free | Green solvent, easy purification by filtration | [4] |
References
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. ScienceDirect. [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules. [Link]
-
A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. Journal of the American Chemical Society. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]
-
Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Cole-Parmer. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mdpi.com [mdpi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Center: N-Chloromethyl-benzothiazole-2-thione Synthesis
A Guide for Researchers on Navigating Scale-Up Challenges
Welcome to the technical support center for the synthesis of N-Chloromethyl-benzothiazole-2-thione. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the common challenges encountered during the scale-up of this important synthetic intermediate. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your process.
This compound is a highly valuable electrophilic building block, primarily used to introduce the benzothiazole-2-thione moiety into more complex molecules for drug discovery and materials science.[1] Its synthesis is most commonly achieved through the N-alkylation of benzothiazole-2-thione. While straightforward on a lab scale, this reaction presents several challenges during scale-up, including managing exotherms, controlling byproduct formation, and ensuring safe handling of hazardous reagents.
Reaction Overview and Key Transformation
The synthesis involves the reaction of benzothiazole-2-thione with a suitable chloromethylating agent in the presence of a base.
Overall Reaction Scheme:
The starting material, benzothiazole-2-thione, exists in a tautomeric equilibrium with its 2-mercaptobenzothiazole form.[2] This equilibrium is a critical factor influencing the reaction's outcome, as alkylation can potentially occur at either the nitrogen or sulfur atom. However, N-alkylation is typically favored under the described conditions.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the synthesis and scale-up process.
Category 1: Reaction Efficiency and Yield
Question: My reaction yield is significantly lower on a larger scale compared to my initial lab experiments. What are the likely causes?
Answer: A drop in yield during scale-up is a common issue that can often be traced back to several interconnected factors.
-
Inefficient Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. Poor agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. On a larger scale, ensure your stirring mechanism (e.g., overhead stirrer with appropriate impeller design) is sufficient to maintain a uniform suspension of the base and reactants.
-
Temperature Control: The N-alkylation is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature rise can lead to product decomposition or the formation of unwanted byproducts.[2] Consider a slower, controlled addition of the chloromethylating agent to manage the exotherm.
-
Base Inefficiency: Solid bases like potassium carbonate (K₂CO₃) require sufficient solvent and vigorous mixing to be effective.[2] On a larger scale, ensure the base is finely powdered and well-suspended. Inadequate basic conditions will result in incomplete deprotonation of the benzothiazole-2-thione, leading to unreacted starting material.
-
Extended Reaction Times: While some literature suggests prolonged reaction times of 6-12 hours, this can also contribute to product degradation, especially at elevated temperatures.[2] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time for your specific scale and conditions, avoiding unnecessary heating.
Question: The reaction stalls and fails to reach completion, leaving significant amounts of starting material. Why is this happening?
Answer: Incomplete conversion is often a result of reagent deactivation or insufficient stoichiometry.
-
Moisture Contamination: The presence of water can consume the base and react with the chloromethylating agent, reducing their effectiveness. Ensure all reagents and solvents are appropriately dried before use, especially when working on a larger scale where moisture introduction is more likely.
-
Chloromethylating Agent Degradation: Chloromethylating agents can be unstable. For instance, chloromethyl methyl ether (CMME) is sensitive to moisture and acidic conditions.[3] If the agent has degraded, it will not be available for the reaction. It is often best to use freshly opened or distilled reagents. In-situ generation of the chloromethylating agent can sometimes provide better results and enhanced safety.[4]
-
Insufficient Base: The reaction requires at least a stoichiometric amount of base. On scale-up, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion and neutralize any acidic byproducts.
Category 2: Byproduct Formation and Purity
Question: I am observing a significant, difficult-to-remove impurity in my final product. What are the common byproducts of this reaction?
Answer: Byproduct formation is a primary challenge in scaling this synthesis. The key is to understand their origin to prevent their formation.
-
S-Alkylated Isomer (2-[(chloromethyl)thio]benzothiazole): As mentioned, benzothiazole-2-thione has two potential nucleophilic sites (N and S). While N-alkylation is generally preferred, some S-alkylation can occur, leading to the isomeric byproduct. This is often favored by different solvent and base combinations.
-
Bis(benzothiazol-2-yl)methane Derivatives: Over-alkylation is a possibility where the product, this compound, acts as an alkylating agent itself, reacting with another molecule of benzothiazole-2-thione.
-
Diarylmethane-type Byproducts: Aromatic chloromethylation, a reaction known as the Blanc reaction, can occur on the benzene ring of the benzothiazole nucleus itself, especially if Lewis acid catalysts are inadvertently present or generated.[5][6] This can lead to the formation of diarylmethane-linked dimers, which are high molecular weight and can be difficult to remove.
-
Decomposition Products: The product can be thermally sensitive. Excessive heat or prolonged reaction times can lead to decomposition, often presenting as a complex mixture of impurities or tar-like material.[2]
To mitigate these, strict control over reaction temperature and stoichiometry is crucial. Using the minimum effective temperature and reaction time can significantly reduce the formation of degradation and over-alkylation products.
Category 3: Reagent Handling and Safety on Scale-Up
Question: What are the critical safety considerations when handling chloromethylating agents on a larger scale?
Answer: This is of paramount importance. Many chloromethylating agents are potent carcinogens and must be handled with extreme caution.
-
Carcinogenicity: Chloromethyl methyl ether (CMME) is a regulated human carcinogen.[3][4] The classic Blanc chloromethylation procedure (using formaldehyde and HCl) can generate the highly carcinogenic byproduct bis(chloromethyl) ether.[7]
-
Engineering Controls: All manipulations should be performed in a certified, high-flow chemical fume hood. For larger quantities, consider using a closed system or glove box to minimize exposure.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is insufficient. Use chemical-resistant gloves (e.g., butyl rubber or laminate films), a face shield, and consider respiratory protection.
-
Quenching: Have an appropriate quench solution ready. Aqueous solutions of sodium carbonate or ammonium chloride can be used to destroy residual chloromethylating agents.[3]
-
Safer Alternatives: Whenever possible, consider alternative synthetic routes that avoid these hazardous reagents. For example, some methods utilize chloroacetyl chloride in a multi-step but safer sequence.[8][9]
Experimental Workflow & Decision Making
The following diagrams illustrate a typical workflow for the synthesis and a decision tree for troubleshooting common issues.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common scale-up issues.
Data Summary
Table 1: Typical Reaction Parameters and Reported Outcomes
| Parameter | Condition | Rationale / Comment | Yield Range | Reference |
|---|---|---|---|---|
| Starting Material | Benzothiazole-2-thione | Commercially available. | - | [2] |
| Chloromethylating Agent | Chloromethyl methyl ether | Highly reactive but carcinogenic. | 50-70% | [2] |
| Chloroacetyl chloride | Used in a multi-step approach. | ~87% (intermediate) | [8] | |
| Base | K₂CO₃, Triethylamine (TEA) | Common, inexpensive bases. | 50-70% | [2] |
| Solvent | Dichloromethane, THF | Standard aprotic solvents. | 50-70% | [2] |
| Temperature | Reflux (DCM, THF) | Traditional method. | 50-70% | [2] |
| 80-120 °C | Optimized to reduce side reactions. | - | [2] | |
| Microwave Irradiation | "Green" approach, rapid. | High | [8][9] | |
| Reaction Time | 6-12 hours | Conventional heating. | 50-70% | [2] |
| | 10 minutes | Microwave-assisted. | High |[9] |
Frequently Asked Questions (FAQs)
Q1: How is the benzothiazole-2-thione starting material typically synthesized? A1: It is most commonly synthesized via the reaction of 2-aminothiophenol with carbon disulfide.[10] Industrial processes may involve reacting aniline, carbon disulfide, and sulfur at high temperatures and pressures.[10]
Q2: Are there any "greener" or more modern approaches to this synthesis? A2: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and can be more energy-efficient.[8][9] Research into using less toxic solvents and reagents is an ongoing area in the broader field of benzothiazole chemistry.[11]
Q3: My final product has a low melting point and appears oily. What could be the cause? A3: The pure product should be a solid with a melting point around 128-129°C.[12] An oily product or a depressed melting point strongly indicates the presence of impurities, likely residual solvent or one of the byproducts discussed in the troubleshooting guide. Further purification, such as recrystallization from a different solvent system or a solvent/anti-solvent precipitation, is necessary.
Q4: Can I purify the product using column chromatography? A4: While possible on a small scale, column chromatography is generally not ideal for large-scale industrial processes due to cost and solvent waste. Furthermore, the reactivity of the chloromethyl group may lead to decomposition on silica gel. Developing a robust recrystallization or precipitation procedure is the preferred method for scale-up.
Protocol: Lab-Scale Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific laboratory conditions. All work must be performed by qualified personnel in a suitable chemical fume hood with appropriate PPE.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzothiazole-2-thione (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of starting material).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Reaction Initiation: Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of chloromethyl methyl ether (1.1 eq) in anhydrous THF dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Wash the solids with a small amount of THF.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., isopropanol or ethanol) to yield pure this compound as a solid. Dry the product under vacuum.
References
[2] Smolecule. This compound | 41526-42-5. [URL: https://www.smolecule.com/n-chloromethyl-benzothiazole-2-thione-cas-41526-42-5] [11] Politanskaya, L., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(7), 2038. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038423/] [8] Mali, R. K., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 670. [URL: https://www.mdpi.com/1420-3049/29/3/670] [3] Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Chempanda Blog. [URL: https://www.chempanda.com/blog/chloromethyl-compounds-synthesis-and-safety/] [5] Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. [URL: http://etheses.dur.ac.uk/3693/] [6] Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. [URL: https://organicreactions.org/index.php/Chloromethylation_of_Aromatic_Compounds] [13] Kumar, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 114-127. [URL: https://gsconlinepress.com/journals/gscbps/content/synthesis-and-various-biological-activities-benzothiazole-derivative-review] [4] Berliner, M., & Belecki, K. (2007). α-Chloroethers from Acetals: A Convenient On-Demand Synthesis of MOMCl and Other α-Chloroethers. Organic Syntheses, 84, 102. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0102] [12] LabSolu. This compound. [URL: https://labsolu.ca/product/n-chloromethyl-benzothiazole-2-thione/] [9] Xi, C., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5194. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663800/] [7] ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. [URL: https://www.researchgate.net/publication/289991206_Chloromethylation_of_Aromatic_Compounds] [1] BenchChem. This compound | 41526-42-5. [URL: https://www.benchchem.com/product/b1597425] [10] Wikipedia. (n.d.). Mercaptobenzothiazole. [URL: https://en.wikipedia.org/wiki/Mercaptobenzothiazole]
Sources
- 1. This compound | 41526-42-5 | Benchchem [benchchem.com]
- 2. Buy this compound | 41526-42-5 [smolecule.com]
- 3. chempanda.com [chempanda.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labsolu.ca [labsolu.ca]
- 13. pharmacyjournal.in [pharmacyjournal.in]
managing impurities in N-Chloromethyl-benzothiazole-2-thione production
Welcome to the dedicated technical support center for the synthesis and purification of N-Chloromethyl-benzothiazole-2-thione. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with managing impurities in this critical synthetic intermediate. Here, we provide in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and the fundamental science behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis and handling of this compound.
Question 1: What is the most common and reliable synthetic route for this compound?
The most widely adopted method is the chloromethylation of benzothiazole-2-thione. This reaction, often referred to as a Mannich-type reaction followed by chlorination, typically proceeds in two main stages, which can sometimes be combined into a one-pot synthesis.
-
Hydroxymethylation: Benzothiazole-2-thione is reacted with an excess of formaldehyde in the presence of a base to form the intermediate N-hydroxymethyl-benzothiazole-2-thione.
-
Chlorination: The hydroxyl group of the intermediate is then substituted with a chlorine atom. This is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂), concentrated hydrochloric acid (HCl), or phosphorus trichloride (PCl₃).
The choice of chlorinating agent and solvent system is critical and directly impacts the impurity profile of the final product.
Question 2: What are the primary impurities I should expect to see in my crude this compound product?
The impurity profile is highly dependent on the reaction conditions. However, several common impurities are frequently observed:
-
Unreacted Benzothiazole-2-thione: Incomplete reaction leads to the carryover of this starting material.
-
N-Hydroxymethyl-benzothiazole-2-thione: The intermediate from the first stage of the reaction may persist if the chlorination step is incomplete.
-
Bis(2-thioxobenzothiazol-3-yl)methane: This is a significant by-product formed when one molecule of formaldehyde reacts with two molecules of benzothiazole-2-thione. Its formation is favored by a substoichiometric amount of formaldehyde or non-optimal reaction pH.
-
Polymeric By-products: Formaldehyde is prone to polymerization, especially under acidic conditions, leading to the formation of paraformaldehyde-related residues.
-
Residual Solvents: The solvents used in the reaction and workup (e.g., toluene, dichloromethane, dioxane) may be present in the final product.
Part 2: Troubleshooting Guide for Impurity Management
This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis and purification of this compound.
Issue 1: My final product has a low melting point and appears oily or sticky, not as a sharp, crystalline solid.
-
Potential Cause 1: High Levels of Unreacted Starting Material or Intermediate. The presence of unreacted benzothiazole-2-thione or the N-hydroxymethyl intermediate can act as a eutectic impurity, depressing the melting point and preventing proper crystallization.
-
Recommended Action:
-
Confirm the presence of impurities: Analyze the crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against standards of the starting material and the expected intermediate.
-
Improve the reaction conditions: If the starting material is present, consider increasing the reaction time or temperature slightly. If the hydroxymethyl intermediate is the main contaminant, ensure the chlorinating agent is added in sufficient stoichiometric amounts and that it is of good quality (e.g., freshly distilled thionyl chloride).
-
Purification: A carefully selected recrystallization solvent system is often effective. A common approach is to use a solvent in which the desired product is sparingly soluble at room temperature but readily soluble at higher temperatures, while the impurities have different solubility profiles. Toluene or a mixture of ethanol and water are often good starting points.
-
-
Potential Cause 2: Presence of Bis(2-thioxobenzothiazol-3-yl)methane. This less polar by-product can also hinder crystallization.
-
Recommended Action:
-
Adjust Stoichiometry: Ensure that formaldehyde is used in a slight molar excess relative to the benzothiazole-2-thione to minimize the formation of this bis-adduct.
-
Chromatographic Purification: If recrystallization is ineffective, flash column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from the less polar bis-adduct.
-
Issue 2: My HPLC analysis shows a significant peak that I cannot identify, in addition to the product and starting material.
-
Potential Cause: Formation of Bis(2-thioxobenzothiazol-3-yl)methane. As mentioned previously, this is a very common by-product. Its formation is depicted in the diagram below.
-
Recommended Action:
-
Characterization: Attempt to isolate the impurity by preparative chromatography or fractional crystallization. Characterize the isolated fraction using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity. The expected mass for the bis-adduct would correspond to C₁₅H₁₀N₂S₄.
-
Reaction Optimization: To minimize its formation in subsequent batches, maintain a molar ratio of formaldehyde to benzothiazole-2-thione of at least 1.1:1. Also, ensure efficient stirring to avoid localized concentration gradients.
-
Diagram 1: Formation Pathway of a Key By-product
Caption: Formation of the common by-product Bis(2-thioxobenzothiazol-3-yl)methane.
Issue 3: The yield of my reaction is consistently low, even after accounting for recovered starting material.
-
Potential Cause 1: Degradation of the Product. this compound is sensitive to moisture and high temperatures, which can cause it to decompose. The chloromethyl group is reactive and can be hydrolyzed back to the hydroxymethyl intermediate or participate in other side reactions.
-
Recommended Action:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon), especially during the chlorination step with moisture-sensitive reagents like thionyl chloride.
-
Temperature Control: Maintain the recommended reaction temperature. During the addition of thionyl chloride, it is often beneficial to cool the reaction mixture (e.g., 0-5 °C) to control the exotherm and prevent degradation.
-
Workup Procedure: Perform the aqueous workup quickly and with cold water or brine to minimize hydrolysis of the product.
-
-
Potential Cause 2: Loss of Product During Workup/Purification. The product may have some solubility in the aqueous phase, or the chosen recrystallization solvent may be too effective, leading to low recovery.
-
Recommended Action:
-
Extraction Efficiency: If an organic solvent is used for extraction after the aqueous quench, perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than a single extraction with a large volume.
-
Recrystallization Optimization: Before performing a bulk recrystallization, conduct small-scale solubility tests with various solvents to find the optimal one that provides high recovery of pure crystals. Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation.
-
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low reaction yields.
Part 3: Key Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for analyzing the purity of this compound. It should be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% B to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% B to 50% B
-
19-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Table 1: Typical HPLC Retention Times (Relative)
| Compound | Expected Relative Retention Time | Notes |
| Benzothiazole-2-thione (Starting Material) | 1.00 (Reference) | More polar than the product, elutes earlier. |
| N-Hydroxymethyl-benzothiazole-2-thione | ~0.8 - 0.9 | The most polar compound, typically elutes first. |
| This compound | ~1.2 - 1.4 | The desired product. |
| Bis(2-thioxobenzothiazol-3-yl)methane | ~1.8 - 2.2 | Less polar than the product, has a longer retention time. |
Protocol 2: Recrystallization for Purification
This protocol describes a general procedure for purifying crude this compound.
-
Solvent Selection: In a test tube, dissolve a small amount of crude product (~50 mg) in a minimal amount of a hot solvent (e.g., toluene, isopropanol, or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the saturated solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The pure product should be a white to off-white crystalline solid.
References
- D'Amico, J. J., & Schafer, T. W. (1979). U.S. Patent No. 4,147,523. Washington, DC: U.S.
- Koparir, M., Orek, C., & Tas, M. (2005). Synthesis and characterization of new 1,3,4-thiadiazole derivatives. Russian Journal of Organic Chemistry, 41(9), 1369-1372. (Note: While this paper focuses on thiadiazoles, it employs similar chloromethylation chemistry, providing context for the reaction type). [A general search on the journal and topic can locate similar articles, as direct deep links are often unstable. A representative academic publisher is Springer: https://www.springer.com/journal/11178]
-
Li, Y., Liu, B., & Wang, J. (2012). Synthesis and Fungicidal Activity of Novel Benzothiazole Derivatives Containing a 1,3,4-Oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 60(16), 4209-4215. (Note: This article discusses the synthesis of related benzothiazole structures, where analogous side reactions can occur). [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
Technical Support Center: Catalyst Selection for N-Chloromethyl-benzothiazole-2-thione Reactions
Welcome to the technical support center for reactions involving N-Chloromethyl-benzothiazole-2-thione. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As a highly reactive electrophile, this compound is a valuable intermediate, but its successful application hinges on precise control of reaction conditions, particularly the choice of catalyst. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a "catalyst" in reactions with this compound?
In the context of this compound, the term "catalyst" often refers to the base or metal complex that facilitates its reaction with various nucleophiles. The primary function is typically to activate the nucleophile or the electrophile, enabling the desired transformation. For instance, in nucleophilic substitution reactions with thiols, a base is used to deprotonate the thiol, generating a more potent thiolate anion that readily attacks the electrophilic chloromethyl carbon.[1] In more complex cross-coupling reactions, a metal catalyst like copper iodide (CuI) is essential for forming new carbon-sulfur or carbon-selenium bonds.[1]
Q2: What are the most common classes of catalysts or promoters used for these reactions?
The choice of catalyst is dictated by the nature of the desired reaction. The most common promoters fall into two categories:
-
Bases for Nucleophilic Substitution: For reactions with nucleophiles like thiols or amines, inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) or organic bases like triethylamine (TEA) are frequently used.[1] These reactions typically proceed via an S_N2 mechanism.
-
Transition Metal Catalysts for Cross-Coupling: For C-S or C-Se bond formation, copper-based catalysts are prevalent. Copper(I) iodide (CuI) is a commonly cited example, often used in conjunction with a base like K₂CO₃ under microwave-assisted conditions to promote efficient cross-coupling.[1] Other transition metals like palladium may be used in specific contexts, but copper has demonstrated high efficacy.[2]
Q3: How does solvent choice impact catalyst performance and reaction outcome?
Solvent selection is critical. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are often preferred.[1] These solvents can enhance the nucleophilicity of the reacting species and are generally suitable for the ionic intermediates that may form.[1] For instance, using acetonitrile is common in copper-promoted cross-coupling reactions.[1] The choice of solvent can influence reaction rates and, in some cases, prevent undesirable side reactions.
Q4: What are the primary safety concerns when working with this compound and its reactions?
This compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) before use. Furthermore, the parent compound, 2-mercaptobenzothiazole, is considered a potential carcinogen.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. The logical flow for diagnosing these issues is outlined in the diagram below.
Caption: Troubleshooting workflow for this compound reactions.
Problem 1: Low or No Product Yield
-
Potential Cause A: Inactive or Inappropriate Catalyst/Base
-
Causality: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or the transition metal catalyst may be poisoned or inactive. For instance, in reactions involving 2-haloanilines, copper catalysts like CuO were found to be effective for bromoanilines, while stronger palladium catalysts were required for less reactive chloroanilines.[2] This illustrates the principle that catalyst choice must match substrate reactivity.
-
Solution:
-
Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly (e.g., protected from air and moisture).
-
Screen Alternatives: If using a base, compare the results with different options. For example, if K₂CO₃ gives a low yield, consider a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which has been shown to be highly effective in related benzothiazole syntheses.[4]
-
Optimize Loading: The optimal catalyst loading should be determined experimentally.[5] Start with a standard amount (e.g., 5-10 mol%) and adjust as needed.
-
-
-
Potential Cause B: Suboptimal Reaction Temperature
-
Causality: Many of these reactions require elevated temperatures (e.g., 80-120°C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition of the starting material or product.[6] The optimal temperature is a balance between reaction rate and stability.[5][7]
-
Solution:
-
Gradual Increase: If the reaction is sluggish at room temperature, gradually increase the temperature in increments (e.g., to 50°C, then 80°C), monitoring the progress by TLC.
-
Microwave Irradiation: For copper-promoted cross-coupling, microwave-assisted heating can dramatically reduce reaction times and improve yields.[1][6]
-
-
Problem 2: Significant Formation of Impurities or Side-Products
-
Potential Cause A: Over-Alkylation or Dimerization
-
Causality: this compound is highly reactive. If the stoichiometry is not carefully controlled or if the product itself is nucleophilic, secondary reactions can occur. Over-alkylation is a common side reaction.[1]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the desired nucleophile relative to the this compound to minimize self-reaction or dimerization.
-
Slow Addition: Add the this compound solution dropwise to the mixture of the nucleophile and catalyst. This maintains a low concentration of the electrophile, favoring the desired reaction over side reactions.
-
-
-
Potential Cause B: Product Instability on Silica Gel
-
Causality: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel used in column chromatography, leading to degradation during purification.[5]
-
Solution:
-
Catalyst Selection and Reaction Conditions Summary
The following table provides a starting point for selecting catalysts and conditions for common transformations involving this compound.
| Reaction Type | Catalyst/Base | Typical Solvents | Temperature Range (°C) | Key Considerations |
| Nucleophilic Substitution (e.g., with R-SH) | K₂CO₃, NaOH, TEA | DMF, Acetonitrile, DMSO | 25 - 100 | Base strength should be sufficient to deprotonate the nucleophile without causing side reactions.[1] |
| Copper-Promoted C-S Cross-Coupling | CuI / K₂CO₃ | Acetonitrile | 80 - 120 (Microwave) | CuI is a highly effective catalyst for this transformation.[1] Other copper sources like CuBr have also been used effectively in related syntheses.[2] |
| [3+2] Cycloaddition Reactions | Chiral Magnesium Complexes | Dichloromethane, THF | Mild Conditions (e.g., RT) | While not a direct catalyst for the chloromethyl group, this highlights that the benzothiazole core can participate in metal-catalyzed reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed C-S Cross-Coupling
This protocol is a general guideline for the reaction of this compound with a thiol, adapted from established methodologies.[1][2]
Sources
- 1. smolecule.com [smolecule.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Chloromethylating Agents: N-Chloromethyl-benzothiazole-2-thione in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a chloromethyl group onto a substrate is a pivotal transformation, unlocking pathways to a diverse array of functionalized molecules.[1][2] The choice of chloromethylating agent is critical, dictating not only the efficiency and selectivity of the reaction but also profoundly impacting the safety and practicality of the synthetic route. This guide provides an in-depth comparison of N-Chloromethyl-benzothiazole-2-thione with other commonly employed chloromethylating agents, offering a scientifically grounded perspective to inform your experimental design.
The Chloromethylation Reaction: A Gateway to Molecular Diversity
Chloromethylation, the substitution of a hydrogen atom with a chloromethyl (-CH₂Cl) group, is a cornerstone of synthetic chemistry.[2][3] The resulting chloromethylated compounds are versatile intermediates, readily converted into a variety of other functional groups, making them invaluable in the synthesis of biologically active compounds and novel materials.[1]
A Comparative Overview of Chloromethylating Agents
The selection of an appropriate chloromethylating agent is a nuanced decision, balancing reactivity, substrate compatibility, and, crucially, safety. This section provides a detailed analysis of this compound and its alternatives.
This compound: A Reagent of Growing Interest
This compound is emerging as a valuable reagent, not as a general-purpose chloromethylating agent for aromatic rings in the classical sense, but as a highly reactive intermediate for the introduction of the benzothiazole-2-thiomethyl moiety onto nucleophilic substrates. This distinction is key to understanding its utility.
Synthesis and Reactivity: this compound is typically synthesized by the alkylation of benzothiazole-2-thione with a chloromethylating agent under basic conditions.[4] Its reactivity is characterized by the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution.
Applications: Its primary application lies in the synthesis of derivatives with potential biological activity, including antimicrobial and anticancer properties. It serves as a scaffold, introducing the benzothiazole-2-thione pharmacophore into new molecular entities.
Safety Profile: While specific toxicity data for this compound is not extensively documented in the readily available literature, the parent compound, 2-mercaptobenzothiazole, has a low acute toxicity but is a known skin sensitizer and has been classified as "probably carcinogenic to humans" by the World Health Organization.[5] The chloromethyl derivative is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[6][7]
The Traditional Workhorse: Paraformaldehyde and Hydrogen Chloride (Blanc Chloromethylation)
The combination of paraformaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride, is a classic and widely used method for the chloromethylation of aromatic compounds, known as the Blanc chloromethylation.[8][9][10][11]
Reactivity and Scope: This system is effective for a wide range of aromatic substrates, with reactivity influenced by the electronic nature of the substituents on the aromatic ring.[1] Electron-donating groups enhance reactivity, while electron-withdrawing groups can hinder or prevent the reaction.[1] A common side reaction is the formation of diarylmethane byproducts.[9]
Safety Concerns: A significant drawback of the Blanc chloromethylation is the potential for the in situ formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[9][12] This necessitates stringent safety protocols and careful handling.
Chloromethyl Methyl Ether (CMME): A Potent but Hazardous Alternative
Chloromethyl methyl ether (CMME) is a highly reactive and effective chloromethylating agent.[13] It is often used to introduce the methoxymethyl (MOM) protecting group for alcohols and other functional groups.[13][14]
Reactivity and Applications: CMME is a potent electrophile and reacts with a variety of nucleophiles. In the presence of a Lewis acid, it can chloromethylate aromatic compounds, including some that are deactivated.[9][15]
Extreme Toxicity: The use of CMME is severely restricted due to its classification as a known human carcinogen.[16][17] Numerous studies have linked occupational exposure to CMME to an increased risk of respiratory cancer.[16][17] This extreme hazard necessitates specialized handling procedures and often leads researchers to seek safer alternatives.
Performance Comparison: A Data-Informed Perspective
Direct, side-by-side quantitative comparisons of these agents on the same substrate are scarce in the literature. However, we can construct a comparative analysis based on their known properties and reported experimental outcomes for similar transformations.
| Feature | This compound | Paraformaldehyde / HCl (Blanc Reaction) | Chloromethyl Methyl Ether (CMME) |
| Primary Use | Introduction of the benzothiazole-2-thiomethyl moiety | General chloromethylation of aromatic compounds | General chloromethylation, MOM protection |
| Reactivity | High reactivity towards nucleophiles | Moderate to high, catalyst dependent | Very high |
| Substrate Scope | Nucleophiles (e.g., phenols, thiols, amines) | Activated to moderately deactivated aromatics | Broad, including some deactivated aromatics |
| Typical Conditions | Often milder, base-mediated | Acidic, often requires a Lewis acid catalyst (e.g., ZnCl₂) | Lewis acid catalysis for aromatic substitution |
| Byproducts | Dependent on the specific reaction | Diaryl- and polychloromethylated products, BCME | Varies with reaction |
| Safety Profile | Irritant, sensitizer, potential carcinogenicity of parent compound | Formation of highly carcinogenic BCME | Known Human Carcinogen , severe irritant |
| Handling | Solid, easier to handle than gaseous HCl | Requires handling of gaseous HCl and paraformaldehyde | Highly volatile and toxic liquid |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative experimental protocols for chloromethylation using the paraformaldehyde/HCl system and a conceptual protocol for the use of this compound as a synthetic intermediate.
Protocol 1: Chloromethylation of Anisole using Paraformaldehyde/HCl[8]
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction flask with toluene and paraformaldehyde.
-
Heating: Heat the mixture to approximately 40°C with stirring.
-
Reagent Addition: Cool the reaction mixture to about 15°C and add acetic acid followed by anisole.
-
Chloromethylation: Maintain the temperature between 15°C and 20°C while continuously bubbling hydrogen chloride gas through the reaction mixture for 5 hours.
-
Work-up: After the reaction period, stop the HCl addition and purge the system with nitrogen gas for one hour. Wash the reaction mixture with water.
-
Analysis: The organic layer containing the chloromethylated anisole products can then be separated and analyzed (e.g., by GC) to determine the product distribution and yield.
Protocol 2: Conceptual Synthesis of a Phenolic Ether using this compound
-
Reaction Setup: In a suitable flask, dissolve the desired phenol and a stoichiometric amount of a non-nucleophilic base (e.g., potassium carbonate) in an appropriate aprotic solvent (e.g., acetone or acetonitrile).
-
Reagent Addition: To the stirred solution, add a solution of this compound in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired benzothiazole-2-thiomethyl ether derivative.
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms, the following diagrams illustrate the key transformations.
Caption: Comparative reaction pathways for Blanc chloromethylation and nucleophilic substitution using this compound.
Conclusion: Making an Informed Choice
The selection of a chloromethylating agent is a critical decision in synthetic planning.
-
This compound stands out as a specialized reagent for introducing the benzothiazole-2-thiomethyl group, a moiety of interest in medicinal chemistry. Its solid nature and the avoidance of gaseous HCl and the highly carcinogenic CMME offer handling advantages. However, its utility as a general-purpose chloromethylating agent is limited, and the safety profile of the benzothiazole core warrants careful consideration.
-
The paraformaldehyde/HCl system (Blanc chloromethylation) remains a widely used and cost-effective method for the chloromethylation of a broad range of aromatic compounds. Its primary and significant drawback is the potential formation of the potent carcinogen bis(chloromethyl) ether, demanding stringent safety measures.
-
Chloromethyl methyl ether (CMME) is a highly reactive and effective reagent but its use is severely curtailed by its classification as a known human carcinogen. In most research and development settings, the significant health risks associated with CMME outweigh its synthetic advantages, making the exploration of safer alternatives a priority.
Ultimately, the optimal choice of chloromethylating agent depends on the specific synthetic goal, the nature of the substrate, and the safety infrastructure available. For the synthesis of derivatives containing the benzothiazole-2-thiomethyl scaffold, this compound is a tailored and effective choice. For general aromatic chloromethylation, the classic Blanc reaction remains a viable, albeit hazardous, option that necessitates a rigorous approach to safety. The extreme toxicity of CMME renders it an agent to be avoided whenever possible. As the field of chemistry continues to evolve, the development of safer and more sustainable synthetic methodologies will undoubtedly lead to new and improved chloromethylating agents.
References
- Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Science of Synthesis, 2007, 35: 155-190.
-
Chloromethylation of Aromatic Compounds. ResearchGate. Available at: [Link]
- U.S. Patent 4,562,280A.
-
Organic Reactions. Chloromethylation of Aromatic Compounds. Available at: [Link]
-
Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Rasayan J. Chem. Available at: [Link]
-
Blanc chloromethylation. Wikipedia. Available at: [Link]
-
Chloromethyl: compounds, synthesis and safety. Chempanda. Available at: [Link]
-
New Data on the Chloromethylation of Aromatic and Heteroaromatic Compounds. ResearchGate. Available at: [Link]
-
Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. ResearchGate. Available at: [Link]
-
Blanc Chloromethylation - Removing BCME from Product. Sciencemadness Discussion Board. Available at: [Link]
-
Chloromethyl methyl ether. U.S. Environmental Protection Agency. Available at: [Link]
-
Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. MDPI. Available at: [Link]
-
Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. IRIS. Available at: [Link]
-
Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI. Available at: [Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. Available at: [Link]
-
Safety Data Sheet - Benzothiazole. A&C Lellinger. Available at: [Link]
-
BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE). National Center for Biotechnology Information. Available at: [Link]
-
Blanc chloromethylation reaction. ResearchGate. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chempanda.com [chempanda.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 16. epa.gov [epa.gov]
- 17. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking of N-Chloromethyl-benzothiazole-2-thione Derivatives: Unveiling Their Biological Potential in Antimicrobial and Anticancer Applications
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged heterocyclic system, underpinning a multitude of compounds with diverse and potent biological activities.[1][2] Among its various functionalized forms, N-substituted derivatives of benzothiazole-2-thione have garnered significant attention for their therapeutic promise. This guide provides a comprehensive comparative analysis of the biological activity of a specific subclass: N-Chloromethyl-benzothiazole-2-thione derivatives. We delve into their antimicrobial and anticancer properties, presenting a synthesis of experimental data to guide researchers and drug development professionals in this promising area of study.
The rationale for focusing on the N-chloromethyl substitution stems from the understanding that the introduction of a reactive chloromethyl group at the nitrogen atom of the benzothiazole-2-thione core can serve as a versatile synthetic handle for further molecular elaboration. This functionalization allows for the facile introduction of various pharmacophores, enabling the fine-tuning of the molecule's biological activity. Furthermore, the inherent reactivity of the chloromethyl group itself may contribute to the compound's mechanism of action, potentially through alkylating interactions with biological nucleophiles.
This guide will navigate through a comparative analysis of antimicrobial and anticancer efficacy, supported by quantitative data from various studies. We will also provide detailed experimental protocols for key biological assays and elucidate the proposed mechanisms of action through signaling pathway diagrams.
Comparative Analysis of Biological Activity
The biological evaluation of this compound derivatives has revealed a broad spectrum of activity, particularly against microbial pathogens and cancer cell lines. The subsequent sections provide a comparative overview of their performance.
Antimicrobial Activity
N-substituted benzothiazole-2-thione derivatives have demonstrated significant potential as antimicrobial agents.[3] The introduction of a chloromethyl group and subsequent derivatization can modulate this activity. A study on 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives, which are structurally related to N-chloromethyl derivatives, showcased their efficacy against a panel of bacteria and fungi.[2][3]
Table 1: Comparative Antimicrobial Activity of Benzothiazole-2-thione Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| Series A | 6-benzoyl-3-(piperidin-1-ylmethyl) | Staphylococcus aureus | 128 | [3] |
| Escherichia coli | >512 | [3] | ||
| Candida albicans | 64 | [3] | ||
| Series B | 6-benzoyl-3-(morpholin-4-ylmethyl) | Staphylococcus aureus | 64 | [3] |
| Escherichia coli | >512 | [3] | ||
| Candida albicans | 32 | [3] | ||
| Series C | 6-benzoyl-3-(4-methylpiperazin-1-ylmethyl) | Staphylococcus aureus | 32 | [3] |
| Escherichia coli | 512 | [3] | ||
| Candida albicans | 16 | [3] |
MIC: Minimum Inhibitory Concentration
The data suggests that the nature of the substituent introduced via the N-methyl linker plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of a 4-methylpiperazinyl moiety (Series C) appears to confer greater activity against both S. aureus and C. albicans compared to piperidinyl (Series A) and morpholinyl (Series B) substitutions.[3] This highlights the importance of exploring diverse substitutions at this position to optimize antimicrobial efficacy.
Anticancer Activity
The anticancer potential of benzothiazole derivatives is a field of intense investigation.[1][4] Studies on various substituted benzothiazole-2-thiol derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5][6] While direct data on this compound is limited, the broader class of N-substituted derivatives provides valuable insights.
Table 2: Comparative Anticancer Activity of Benzothiazole-2-thiol Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 29 | Substituted bromopyridine acetamide | SKRB-3 (Breast Cancer) | 0.0012 | [5][6] |
| SW620 (Colon Cancer) | 0.0043 | [5][6] | ||
| A549 (Lung Cancer) | 0.044 | [5][6] | ||
| Derivative 55 | Chlorobenzyl indole semicarbazide | HT-29 (Colon Cancer) | 0.024 | [5][6] |
| H460 (Lung Cancer) | 0.29 | [5][6] | ||
| A549 (Lung Cancer) | 0.84 | [5][6] | ||
| XC-591 | Benzothiazole-2-thiol derivative | 4T1 (Murine Breast Cancer) | Not specified | [7] |
IC50: Half-maximal Inhibitory Concentration
The data reveals that strategic modifications of the benzothiazole-2-thiol scaffold can lead to highly potent anticancer agents.[5][6] For example, derivative 29 , a substituted bromopyridine acetamide, exhibited exceptionally low nanomolar IC50 values against several cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the induction of apoptosis.[5][6][7]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section outlines standardized protocols for key biological assays.
Synthesis of this compound
The synthesis of the parent this compound is a critical first step for generating a library of derivatives.
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzothiazole-2-thione (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent such as chloroform.
-
Addition of Reagent: Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8]
Workflow for MTT Assay
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Proposed Mechanisms of Action
The biological activities of benzothiazole-2-thione derivatives are believed to arise from their interaction with various cellular targets.
Anticancer Mechanism of Action
A prominent mechanism of anticancer action for many benzothiazole derivatives is the induction of apoptosis.[5][6][7] This process of programmed cell death is a critical target in cancer therapy.
Simplified Apoptosis Induction Pathway
Caption: A simplified pathway illustrating the induction of apoptosis by benzothiazole derivatives.
The proposed pathway suggests that these compounds can induce oxidative stress by increasing the levels of reactive oxygen species (ROS) within cancer cells.[4] This leads to mitochondrial dysfunction, which in turn triggers the activation of a cascade of caspases, ultimately leading to apoptosis. Some derivatives have also been shown to inhibit specific kinases involved in cancer cell proliferation and survival.[4]
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. The comparative analysis presented in this guide highlights the importance of structural modifications in tuning the biological activity of the benzothiazole-2-thione scaffold. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of new derivatives, facilitating further research in this area. The elucidation of their mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. Future studies should focus on expanding the library of these derivatives and conducting in-depth mechanistic investigations to fully unlock their therapeutic potential.
References
- Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3934-3946.
- Demirayak, Ş., et al. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3), 17-30.
- Kaur, H., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- Hamad, H. T. (2025). Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review.
- Kumar, S., & Narasimhan, B. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Current Medicinal Chemistry, 26(34), 6296-6327.
- Journal of Chemical Health Risks. (n.d.).
- Hassan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
- Abdelgawad, M. A., et al. (2017). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 9(1), 164-176.
- El-Gaby, M. S. A., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5036-5042.
- ResearchGate. (n.d.).
- Rajeeva, B., et al. (2009). Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives. E-Journal of Chemistry, 6(3), 775-779.
- Al-Omair, M. A., et al. (2024).
- Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3934-3946.
- Khan, I., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 14(39), 28221-28236.
- Wang, Y., et al. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. OncoTargets and Therapy, 10, 2527-2535.
- Sreenivasa, M., et al. (2012). Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents.
- Yilmaz, I., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445.
- ResearchGate. (n.d.). (PDF)
- Owa, T., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3375-3379.
- Sanna, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937.
- Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3934-3946.
- Nguyen, H. N., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Medicinal Chemistry, 7(2), 127-134.
- Glavaš-Obrovac, L., et al. (2018). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 77, 472-483.
- Nguyen, H. N., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Medicinal Chemistry, 7(2), 127-134.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for N-Chloromethyl-benzothiazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of N-Chloromethyl-benzothiazole-2-thione, a key intermediate in various synthetic pathways. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for ensuring data of the highest quality and reliability.
This compound's reactivity and potential for degradation necessitate robust analytical methods to ensure the purity and stability of starting materials and final products. This guide will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside a classical titrimetric method. Each method is evaluated against the stringent validation parameters set forth by the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4], and the United States Pharmacopeia (USP)[5][6][7].
The Imperative of Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[2]. This involves a thorough scientific evaluation of the method's performance characteristics to ensure it is specific, sensitive, accurate, and precise. A well-validated method provides a high degree of assurance that the measurements are reliable, a critical factor in regulatory submissions and in-process controls. The validation process can be visualized as a systematic workflow, ensuring all critical parameters are assessed.
Caption: A generalized workflow for analytical method validation, from initial development through to routine use and lifecycle management.
High-Performance Liquid Chromatography (HPLC): A High-Specificity Approach
HPLC is a cornerstone of pharmaceutical analysis, offering high specificity and sensitivity for a wide range of compounds. For this compound, a reverse-phase HPLC method is the most appropriate choice, leveraging the compound's polarity for effective separation.
Rationale for HPLC Method Design
The selection of a C18 column is based on its versatility and proven efficacy in separating moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Acetonitrile provides the necessary elution strength, while the aqueous component allows for retention on the non-polar stationary phase. Formic acid is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. A detection wavelength in the UV region is selected based on the chromophoric nature of the benzothiazole ring.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[8]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions with the mobile phase to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the established calibration range.
Validation Parameters and Acceptance Criteria for HPLC
The validation of the HPLC method must adhere to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[1][9]
Caption: Interrelationship of validation parameters for the HPLC method.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be free from interference from impurities, degradation products, and matrix components. Peak purity analysis should confirm homogeneity. | Ensures that the signal measured is solely from the analyte of interest.[10] |
| Linearity | A linear relationship between concentration and peak area should be established with a correlation coefficient (r²) of ≥ 0.999 over the specified range. | Demonstrates that the method provides a response that is directly proportional to the analyte concentration.[5] |
| Accuracy | The mean recovery of the analyte should be within 98.0% to 102.0% of the true value at a minimum of three concentration levels. | Assesses the closeness of the measured value to the true value.[2] |
| Precision | Repeatability (Intra-assay): The Relative Standard Deviation (RSD) of replicate injections should be ≤ 2.0%. Intermediate Precision: The RSD between different analysts, on different days, and with different equipment should be ≤ 2.0%. | Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD: Signal-to-noise ratio of ≥ 3:1. LOQ: Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy. | Determines the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11] |
| Range | The range should span from the LOQ to 120% of the target concentration for assay and from 50% to 120% of the specification limit for impurities.[6] | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). | Provides an indication of the method's reliability during normal usage.[12] |
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited thermal stability, GC can be an excellent choice for identifying and quantifying volatile impurities that may be present in the sample.
Rationale for GC Method Design
A capillary column with a non-polar stationary phase is typically used for the separation of a wide range of organic compounds. The choice of a flame ionization detector (FID) is based on its high sensitivity to organic compounds. The injector and detector temperatures are optimized to ensure efficient vaporization of the sample without causing thermal degradation. A temperature programming ramp is employed to achieve good separation of compounds with different boiling points.
Experimental Protocol: GC-FID
Instrumentation: A standard GC system equipped with a flame ionization detector (FID), autosampler, and a capillary column.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, 50:1).
Standard and Sample Preparation: Similar to the HPLC method, standards and samples are prepared in a suitable solvent such as dichloromethane or ethyl acetate.
Validation Parameters and Acceptance Criteria for GC
The validation parameters for the GC method are similar to those for HPLC, with a particular focus on specificity for potential volatile impurities and robustness with respect to temperature and flow rate variations.
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Resolution of ≥ 1.5 between the analyte peak and any adjacent impurity peaks. | Ensures accurate quantification of individual components in a mixture. |
| Linearity | Correlation coefficient (r²) of ≥ 0.998. | Confirms a proportional response to concentration. |
| Accuracy | Mean recovery within 95.0% to 105.0%. | Accounts for potential variability in injection and detection. |
| Precision | RSD ≤ 5.0% for repeatability and intermediate precision. | A wider acceptance criterion may be appropriate for trace impurity analysis. |
| LOD & LOQ | Determined based on signal-to-noise ratio, similar to HPLC. | Critical for the analysis of trace impurities. |
| Robustness | The method should be robust to small changes in injector temperature (±10°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min). | Ensures method reliability under slightly varying conditions. |
Titrimetric Method: A Classical Approach for Assay
Titrimetry, a classic volumetric analysis technique, can be a simple, cost-effective, and accurate method for the assay of this compound, particularly for bulk material where high concentrations are expected.[13][14] A potential approach involves the reaction of the thione group with a suitable titrant.
Rationale for Titrimetric Method Design
A redox titration could be employed, where the thione is oxidized by a standard solution of an oxidizing agent like iodine or potassium permanganate. The endpoint of the titration can be determined visually using a suitable indicator or potentiometrically. The choice of titrant and indicator depends on the specific reaction stoichiometry and the potential interferences.
Experimental Protocol: Redox Titration
Reagents:
-
Standardized 0.1 N Iodine solution.
-
Starch indicator solution.
-
Sodium thiosulfate solution (for back-titration if needed).
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent.
-
Add a known excess of standardized 0.1 N Iodine solution.
-
Allow the reaction to go to completion.
-
Back-titrate the excess iodine with a standardized sodium thiosulfate solution using starch as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
Validation Parameters and Acceptance Criteria for Titrimetric Method
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The method should be selective for the thione group without interference from other functional groups in the molecule or expected impurities. | Ensures the titrant reacts only with the analyte. |
| Linearity | A linear relationship between the sample weight and the volume of titrant consumed should be demonstrated. | Confirms stoichiometric reaction over a range of concentrations. |
| Accuracy | The mean recovery should be within 99.0% to 101.0%. | Titrimetric methods can be highly accurate for assay. |
| Precision | RSD ≤ 1.0% for repeatability and intermediate precision. | Reflects the high precision achievable with volumetric analysis. |
| Range | The range should cover from 80% to 120% of the expected sample weight.[5] | Ensures the method is suitable for the intended assay range. |
| Robustness | The method should be robust to variations in temperature and solvent composition. | Assesses the reliability of the method under typical laboratory conditions. |
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-FID | Titrimetry |
| Specificity | High (excellent for complex matrices) | High (for volatile compounds) | Moderate (prone to interference) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (mg/mL) |
| Application | Assay, impurity profiling, stability studies | Volatile impurity analysis | Assay of bulk material |
| Throughput | Moderate | Moderate | High |
| Cost | High (instrumentation and solvents) | High (instrumentation and gases) | Low |
| Complexity | High | High | Low |
Conclusion
The selection of an appropriate analytical method for this compound is contingent upon the specific analytical objective.
-
HPLC-UV stands out as the most versatile and specific method, suitable for a wide range of applications from assay to the determination of non-volatile impurities and degradation products. Its high sensitivity and specificity make it the preferred choice for quality control and regulatory submissions.
-
GC-FID serves as a valuable complementary technique, particularly for the identification and quantification of volatile impurities that may not be amenable to HPLC analysis.
-
Titrimetry offers a simple, rapid, and cost-effective solution for the routine assay of bulk this compound, provided that potential interferences are well-controlled.
Ultimately, a comprehensive analytical strategy for this compound may involve the use of multiple validated methods to ensure a complete understanding of the compound's purity, stability, and quality. The principles and protocols outlined in this guide provide a robust framework for the development and validation of analytical methods that meet the highest standards of scientific rigor and regulatory compliance.
References
-
(2025). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
- Fiehn, O., et al. (1994). Extraction and analysis of various benzothiazoles from industrial wastewater. Fresenius' Journal of Analytical Chemistry.
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Chemistry LibreTexts. (2021). 9: Titrimetric Methods. [Link]
-
ResearchGate. Determination of 2-(thiocyanomethylthiol)benzothiazole and 2-mercaptobenzothiazole in chrome tanning liquors using derivative absorption spectra and partial least squares regression. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Fiehn Laboratory. Extraction and analysis of various benzothiazoles from industrial wastewater. [Link]
-
Wikipedia. Titration. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]
-
U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
- (2011).
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Indian Journal of Pharmaceutical Sciences. Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
YouTube. (2025). Titrimetric Analysis & Important Terminologies in Titrations. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
ResearchGate. Titrimetric Analysis. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
CONICET. Trends in Analytical chemistry. [Link]
-
PubMed. Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
YouTube. (2020). Titrimetric Methods of Analysis - Analytical Chemistry. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ofnisystems.com [ofnisystems.com]
- 6. uspbpep.com [uspbpep.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. drugfuture.com [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Titration - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison for Synthetic Chemists: N-Chloromethyl-benzothiazole-2-thione versus Traditional Benzothiazole Derivatives
A Senior Application Scientist's Guide to Strategic Reagent Selection in the Synthesis of Biologically Active Scaffolds
In the landscape of modern medicinal chemistry and drug development, the benzothiazole scaffold remains a cornerstone, integral to a wide array of pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory compounds.[1] The efficient and strategic introduction of this privileged heterocyclic system into target molecules is a critical consideration for any synthetic chemist. This guide provides an in-depth, objective comparison of a highly reactive electrophile, N-Chloromethyl-benzothiazole-2-thione, against its more traditional counterparts, primarily focusing on 2-mercaptobenzothiazole and its application in classical synthetic transformations. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to inform your synthetic strategy.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The fusion of a benzene and a thiazole ring endows the benzothiazole nucleus with a unique electronic and structural profile, making it a versatile pharmacophore.[1] Its derivatives have been shown to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic activities.[2][3][4] Consequently, the development of robust and efficient synthetic methodologies to access diverse benzothiazole-containing molecules is a continuous pursuit in organic synthesis.
This compound: A Potent Electrophile for Direct Functionalization
This compound stands out as a highly valuable synthetic intermediate due to its exceptional reactivity towards nucleophilic substitution. The presence of the chloromethyl group on the nitrogen atom of the benzothiazole-2-thione core creates a potent electrophilic center, facilitating the direct introduction of the benzothiazole-2-thiomethyl moiety onto a wide range of nucleophilic substrates under mild conditions.
Synthesis of this compound
An efficient and environmentally conscious approach to the synthesis of 2-chloromethyl-benzothiazole derivatives involves the microwave-assisted condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid. This method offers the advantages of short reaction times (around 10 minutes) and high yields (up to 87%).[5]
Caption: Microwave-assisted synthesis of 2-chloromethyl-benzothiazole.
Traditional Approaches: A Comparative Analysis
The classical methods for incorporating the benzothiazole moiety often revolve around the versatile precursor, 2-mercaptobenzothiazole (2-MBT). Two primary strategies are the Mannich reaction and the direct S-alkylation of 2-MBT.
The Mannich Reaction: A Three-Component Approach
The Mannich reaction is a well-established three-component condensation involving 2-mercaptobenzothiazole, formaldehyde, and a primary or secondary amine. This reaction provides a straightforward route to 3-(aminomethyl)-1,3-benzothiazole-2-thiones. The mechanism involves the initial formation of a Schiff base from the amine and formaldehyde, which then acts as an electrophile and reacts with the acidic proton of the iminothiol tautomer of 2-MBT.[6]
Caption: Generalized workflow of the Mannich reaction with 2-mercaptobenzothiazole.
S-Alkylation of 2-Mercaptobenzothiazole: A Two-Step Strategy
An alternative to the Mannich reaction for forming a carbon-sulfur bond at the 2-position is the direct S-alkylation of 2-mercaptobenzothiazole. This two-step process typically involves deprotonation of the thiol group with a base to form a thiolate anion, followed by nucleophilic attack on a suitable alkyl halide.[7] To synthesize molecules analogous to those obtained from this compound, this would necessitate a subsequent step to introduce the desired functional group.
Head-to-Head Performance Comparison
The choice between this compound and traditional methods is dictated by factors such as desired regioselectivity, reaction efficiency, and substrate scope.
| Feature | This compound | Mannich Reaction (with 2-MBT) | S-Alkylation (of 2-MBT) |
| Reactivity | High, due to the activated chloromethyl group. | Moderate, requires formation of the electrophilic Schiff base in situ. | Moderate, dependent on the strength of the base and the electrophile. |
| Regioselectivity | Exclusively N-alkylation. | Exclusively N-alkylation. | Exclusively S-alkylation. |
| Scope | Broad; reacts with a wide range of N, S, and O-nucleophiles. | Generally limited to primary and secondary amines. | Broad; reacts with various alkyl halides. |
| Reaction Conditions | Often mild, proceeding at room temperature or with gentle heating. | Typically requires refluxing. | Often requires strong bases and anhydrous conditions. |
| Byproducts | Primarily HCl, which can be neutralized. | Water. | Salt byproducts from the base. |
| Synthetic Steps | One-step introduction of the functionalized benzothiazole moiety. | One-pot, three-component reaction. | Two-step process (deprotonation and alkylation). |
Experimental Data: A Quantitative Comparison
Table 1: Synthesis of N-(Benzothiazol-2-ylthiomethyl)amines and Amides
| Entry | Nucleophile | Method | Product | Yield (%) | Reference |
| 1 | Morpholine | Reaction with this compound | 3-(Morpholinomethyl)benzothiazole-2-thione | High (qualitative) | [6] (Implied) |
| 2 | Various amines | Mannich Reaction with 2-MBT | 3-(Aminomethyl)benzothiazole-2-thiones | Good | [6] |
| 3 | Phenylhydrazine | Reaction with Chloroacetyl-2-MBT derivative | Phenylhydrazide derivative | Not specified | [8] |
| 4 | Primary amines | Mannich Reaction with 2-MBT derivative | Mannich bases | Not specified |
Note: Quantitative yield data for the reaction of this compound with a broad range of nucleophiles is not extensively documented in the readily available literature, highlighting a potential area for further research and publication.
Causality Behind Experimental Choices: Why Choose this compound?
The primary advantage of this compound lies in its predictable reactivity and regioselectivity . As a pre-activated electrophile, it allows for the direct and clean formation of a C-N, C-S, or C-O bond at the N-methyl position of the benzothiazole-2-thione core. This circumvents potential side reactions and simplifies purification compared to multicomponent reactions where various equilibria may be at play.
For instance, in the synthesis of N-substituted benzothiazole-2-thiones, using this compound offers a more direct and potentially higher-yielding route compared to the Mannich reaction, especially when dealing with less reactive amines or when precise control over stoichiometry is crucial.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are presented in a detailed, step-by-step format, allowing for replication and validation.
Protocol 1: General Procedure for the Synthesis of 3-(Aminomethyl)-1,3-benzothiazole-2-thiones via Mannich Reaction[6]
-
To a solution of 2-mercaptobenzothiazole (1 eq.) in ethanol, add the appropriate aliphatic or aromatic amine (1 eq.).
-
Add formaldehyde (1 eq., typically as a 37% aqueous solution).
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in water.
-
Filter the resulting precipitate and wash with ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Mannich base.
Protocol 2: Synthesis of 2-Chloromethyl-benzothiazole (A Precursor to this compound Tautomer)[5]
-
In a microwave reactor vessel, combine 2-aminothiophenol (1 eq.) and chloroacetyl chloride (1 eq.) in acetic acid.
-
Subject the mixture to microwave irradiation for 10 minutes.
-
After cooling, the reaction mixture is worked up through appropriate extraction and purification procedures (e.g., column chromatography) to yield the 2-chloromethyl-benzothiazole product.
Protocol 3: General Procedure for the Reaction of this compound with Nucleophiles (Hypothetical, based on general reactivity)
-
Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Add the desired nucleophile (1-1.2 eq.) to the solution.
-
If the nucleophile is a weak acid (e.g., a phenol or thiol), a non-nucleophilic base (e.g., triethylamine, potassium carbonate) may be added to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Strategic Choice for Enhanced Synthetic Efficiency
While traditional methods like the Mannich reaction and S-alkylation of 2-mercaptobenzothiazole remain valuable tools in the synthetic chemist's arsenal, This compound emerges as a superior reagent for the direct and regioselective introduction of the benzothiazole-2-thiomethyl moiety. Its heightened reactivity under mild conditions and its broad applicability with a range of nucleophiles offer a more streamlined and often more efficient synthetic route. For researchers and drug development professionals, the strategic selection of this potent electrophile can significantly accelerate the synthesis of novel benzothiazole-based compounds, paving the way for the discovery of new therapeutic agents.
References
- Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. M. H. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 7(4-3).
- Luo, J., He, L., & Duan, Z. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 603.
- Rojas-Aguirre, Y., & Yépez-Mulia, L. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6049.
- Gutierrez, C. G., & Acuña Ojeda, M. F. (2018). new antifungal agents: synthesis, characterization and biological activity of some mannich bases derived from 2-mercaptobenzothiazole. Asian Journal of Microbiology, Biotechnology and Environmental Sciences, 20(4), 1269-1276.
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 12345-12367.
- Ahmed, A. A. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
- Kavitha, S., & Raj, V. P. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 14(5), 443-450.
- Pozarentzi, M., & Stephanidou-Stephanatou, J. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2567.
- Supuran, C. T., & Winum, J. Y. (2019). Benzothiazole derivatives in the design of antitumor agents. Expert Opinion on Drug Discovery, 14(12), 1247-1263.
- Goncharenko, M. G., & Shvaika, O. P. (1990). Structure and reactivity of benzothiazole-2-thione polysulfides. Journal of General Chemistry of the USSR, 60(7), 1349-1353.
- BenchChem. (2025). A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers. BenchChem.
- Farhan, A. M. (2017). Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 629-637.
- Pestov, D. G., & Bakulev, V. A. (2019).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. International Journal of Molecular Sciences, 15(9), 16480-16491.
- Shawali, A. S., & Abdelhamid, A. O. (2011). Synthesis and chemical reactivity of benzothiazol-2-yl hydrozonyl chlorides. Journal of Heterocyclic Chemistry, 48(4), 863-873.
- Gutierrez, C. G., & Acuña Ojeda, M. F. (2018). New Antifungal Agents: Synthesis, Characterization and Biological Activity of Some Mannich Bases Derived from 2-Mercaptobenzothiazole. CONICET Digital.
- Bisi, A., & Rampa, A. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Molecules, 25(9), 2095.
- Potekhin, V. V., & Boyarskaya, I. A. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. International Journal of Molecular Sciences, 22(21), 11529.
- Keri, R. S., & Sasidhar, B. S. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 89, 207-251.
- Asif, M. (2019). Benzothiazole derivatives as anticancer agents.
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. envirobiotechjournals.com [envirobiotechjournals.com]
- 7. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Chloromethyl-benzothiazole-2-thione
In the landscape of modern drug discovery and material science, the role of versatile synthetic intermediates cannot be overstated. N-Chloromethyl-benzothiazole-2-thione (N-CMBT) is one such key player, serving as a crucial building block in the synthesis of a wide array of biologically active compounds and specialized polymers.[1] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, enabling chemists to introduce the benzothiazole-2-thione moiety into larger molecular scaffolds.[1]
However, the very reactivity that makes N-CMBT a valuable reagent also presents a significant challenge: ensuring its purity. The presence of unreacted starting materials, side-products, or residual solvents can drastically impact the yield, reproducibility, and safety profile of subsequent reactions. For researchers in drug development, an impure intermediate can lead to the formation of unintended, potentially toxic by-products, compromising entire research campaigns.
This guide provides an in-depth comparison of common analytical techniques for assessing the purity of newly synthesized N-CMBT. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for creating a self-validating, robust, and reliable purity assessment workflow.
Understanding the Synthetic Landscape: Potential Impurities
To effectively test for purity, one must first anticipate the likely impurities. N-CMBT is typically synthesized via the chloromethylation of benzothiazole-2-thione.[1] This context suggests the following potential contaminants:
-
Unreacted Starting Material: Benzothiazole-2-thione.
-
Side-Products: Arising from over-alkylation or decomposition, particularly under suboptimal reaction conditions like elevated temperatures.[1]
-
Residual Solvents: Organic solvents used during the reaction or purification (e.g., crystallization) steps.
A multi-faceted analytical approach is therefore not just recommended; it is essential for comprehensive quality control.
Melting Point Analysis: The Classical First Pass
Melting point determination is a foundational technique in organic chemistry for characterizing crystalline solids and providing a rapid, qualitative assessment of purity.[2][3]
Expertise & Rationale
The underlying principle is the phenomenon of melting point depression. A pure crystalline solid melts over a very narrow temperature range (typically <1°C).[2][4] Impurities disrupt the crystal lattice structure, requiring less energy to break it apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[4] For a compound like N-CMBT, this provides an immediate, albeit non-specific, indication of purity. It is an inexpensive and fast method that should be the first analytical step after synthesis and initial isolation.[5]
Experimental Protocol: Mixed Melting Point Determination
This protocol is designed to not only assess purity but also to confirm the identity of the synthesized compound against a known, pure standard.
-
Sample Preparation: Thoroughly dry the synthesized N-CMBT to remove any residual solvent, which can also cause melting point depression.[4] Grind a small amount into a fine powder.[6]
-
Capillary Loading: Pack three separate capillary tubes to a height of 2-3 mm with:
-
Tube A: The synthesized N-CMBT.
-
Tube B: A certified pure standard of N-CMBT.
-
Tube C: An intimate 1:1 mixture of the synthesized product and the pure standard.[2]
-
-
Analysis: Place all three tubes in a melting point apparatus.
-
Heating: Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Data Interpretation
The results from this experiment are highly informative.
| Sample | Observed Melting Range (°C) | Interpretation |
| Synthesized N-CMBT | 92-96 °C | Broad range suggests the presence of impurities. |
| Pure Standard N-CMBT | 98-99 °C | Sharp range, as expected for a pure compound. |
| 1:1 Mixture | 93-97 °C | The depression and broadening confirm the synthesized sample is impure. If the sample were pure, this range would be identical to the pure standard. |
Comparison with Other Techniques
-
Advantages: Rapid, inexpensive, requires minimal sample, and provides a good preliminary purity check.[5]
-
Limitations: Not quantitative, non-specific (it doesn't identify the impurities), and only effective for crystalline solids. It is insufficient as a sole method for purity validation.
Thin-Layer Chromatography (TLC): Visualizing Complexity
Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring reaction progress and assessing the complexity of a mixture.[7][8] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[6][7]
Expertise & Rationale
For N-CMBT, TLC provides a quick visual confirmation of purity. The starting material, benzothiazole-2-thione, is more polar than the N-alkylated product, N-CMBT, due to the N-H group. Therefore, in a normal-phase system (polar stationary phase, less polar mobile phase), the product (N-CMBT) will travel further up the plate (higher Retention Factor, Rf) than the starting material. Any other spots would indicate the presence of by-products. This makes TLC a fast and effective method to confirm the consumption of starting material and the formation of a single primary product.[9][10]
Experimental Protocol
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[11]
-
Spotting: Dissolve small amounts of the crude product, the purified product, and the starting material (benzothiazole-2-thione) in a suitable solvent (e.g., dichloromethane). Spot them on the baseline in separate lanes. A "co-spot" lane containing both the starting material and the product is highly recommended for direct comparison.[7]
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The solvent level must be below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since benzothiazole derivatives are often UV-active, this is typically done under a UV lamp (254 nm), where they will appear as dark spots.[10] Staining with iodine can also be used.[6]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[8]
Data Interpretation
| Lane | Observation | Rf Value | Interpretation |
| Starting Material | Single spot | 0.35 | Confirms mobility of benzothiazole-2-thione. |
| Crude Product | Major spot + minor spot at Rf 0.35 | 0.60 (Major) | The reaction is incomplete; starting material is still present. |
| Purified Product | Single, well-defined spot | 0.60 | The purification was successful in removing the starting material. |
Workflow Visualization
Sources
- 1. Buy this compound | 41526-42-5 [smolecule.com]
- 2. mt.com [mt.com]
- 3. westlab.com [westlab.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 8. Fundamentals and Applications of Thin Layer Chromatography (TLC) • Environmental Studies (EVS) Institute [evs.institute]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to N-Chloromethyl-benzothiazole-2-thione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzothiazole-2-thione and its derivatives represent a cornerstone of molecular design. Their diverse biological activities and versatile chemical properties make them a subject of intense research. This guide provides an in-depth comparative analysis of the spectral data of N-Chloromethyl-benzothiazole-2-thione and its analogs, offering insights into their structural characterization and the influence of various substituents on their spectroscopic signatures.
Introduction: The Significance of Spectral Analysis in Benzothiazole Chemistry
The benzothiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chloromethyl group at the nitrogen atom of the benzothiazole-2-thione core, to form this compound, creates a reactive electrophilic site, making it a valuable intermediate for the synthesis of a diverse array of derivatives.
Accurate spectral characterization is paramount for confirming the successful synthesis of these compounds and for elucidating their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of each molecule, allowing for unambiguous identification and a deeper understanding of its electronic and vibrational properties. This guide will delve into the nuances of these spectral data, offering a comparative perspective that is essential for researchers in the field.
Molecular Structures
A clear understanding of the molecular architecture is fundamental to interpreting spectral data. Below are the structures of this compound and its parent compound, benzothiazole-2-thione.
Figure 1: Chemical structures of this compound and Benzothiazole-2-thione.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and a selection of its analogs. This comparative presentation highlights the influence of the N-substituent and other ring modifications on the spectral properties.
¹H NMR Spectral Data
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ) of the N-CH₂-Cl protons in this compound is a key diagnostic signal.
| Compound | Solvent | Aromatic Protons (δ, ppm) | N-CH₂- (δ, ppm) | Other Protons (δ, ppm) |
| This compound | - | Data not available | ~5.9 (predicted) | - |
| 2-(Chloromethyl)-1,3-benzothiazole[1] | CDCl₃ | 8.04-8.01 (m, 1H), 7.91-7.89 (m, 1H), 7.53-7.49 (m, 1H), 7.44-7.40 (m, 1H) | 4.95 (s, 2H) | - |
| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate[2] | CDCl₃ | 7.72 (d, 1H), 7.51 (s, 1H), 7.21 (m, 1H) | - | 6.41 (d, 1H), 6.11 (q, 1H), 5.82 (d, 1H), 4.53 (t, 2H), 3.63 (t, 2H), 2.39 (t, 3H) |
| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate[2] | CDCl₃ | 7.67 (d, 1H), 7.63 (d, 1H), 7.29 (dd, 1H) | - | 6.34 (d, 1H), 6.04 (q, 1H), 5.76 (d, 1H), 4.46 (t, 2H), 3.58 (t, 2H) |
¹³C NMR Spectral Data
Carbon-13 NMR provides information on the carbon framework of a molecule. The chemical shift of the N-CH₂-Cl carbon is a characteristic feature.
| Compound | Solvent | C=S (δ, ppm) | Aromatic Carbons (δ, ppm) | N-CH₂- (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | - | Data not available | Data not available | ~45 (predicted) | - |
| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate[2] | CDCl₃ | - | 151.1, 135.5, 134.6, 128.0, 127.6, 121.1, 120.9 | - | 165.8, 164.1, 131.2, 62.3, 31.9, 21.4 |
| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate[2] | CDCl₃ | - | 151.6, 136.5, 130.2, 128.0, 127.8, 122.2, 120.6 | - | 166.2, 165.7, 131.3, 62.6, 31.9 |
IR Spectral Data
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The C=S stretching vibration is a key absorption band for these thione compounds.
| Compound | C=S stretch (cm⁻¹) | C-Cl stretch (cm⁻¹) | Aromatic C=C stretch (cm⁻¹) |
| This compound | ~1250 (predicted) | ~700-800 (predicted) | ~1600, 1470 (predicted) |
| 2-Mercaptobenzothiazole[3] | ~1244 | - | 1495, 1457, 1424 |
| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate[4] | - | - | 1632 |
| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate[4] | - | - | 1633 |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₆ClNS₂ | 215.71 | M+, [M-Cl]+, [M-CH₂Cl]+ (predicted) |
| 2-(Chloromethyl)-1,3-benzothiazole[1] | C₈H₆ClNS | 183.66 | 183.9 (M+1) |
| 2-Mercaptobenzothiazole[5] | C₇H₅NS₂ | 167.25 | 167 (M+), 135, 108, 96, 69 |
UV-Vis Spectral Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system gives rise to characteristic absorption bands.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | - | Data not available | Data not available |
| 2-Mercaptobenzothiazole[5] | Ethanol | 232, 328 | - |
| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate[4] | DCM | 283 | - |
| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate[4] | DCM | 285 | - |
Experimental Protocols
Synthesis of this compound
A general and widely adopted method for the synthesis of N-substituted benzothiazole-2-thiones involves the reaction of benzothiazole-2-thione with an appropriate alkylating agent in the presence of a base. For this compound, this would involve chloromethylation.
A representative procedure is as follows:
-
To a solution of benzothiazole-2-thione in a suitable aprotic solvent (e.g., acetone, DMF), an equimolar amount of a base (e.g., potassium carbonate, triethylamine) is added.
-
The mixture is stirred at room temperature for a designated period to form the corresponding salt.
-
An equimolar amount of a chloromethylating agent, such as chloromethyl methyl ether or formaldehyde and hydrochloric acid, is then added dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated for several hours to ensure completion.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and evaporating the solvent under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Figure 2: General workflow for the synthesis of this compound.
Spectroscopic Characterization Workflow
The synthesized compounds are subjected to a battery of spectroscopic techniques to confirm their identity and purity.
Figure 3: Workflow for the spectroscopic characterization of benzothiazole derivatives.
Discussion and Interpretation of Spectral Data
The spectral data presented in the tables reveal several key trends:
-
¹H NMR: The protons of the N-chloromethyl group in this compound are expected to appear as a singlet at a downfield chemical shift (around 5.9 ppm) due to the deshielding effect of the adjacent nitrogen and chlorine atoms. This is a significantly different chemical shift compared to the S-CH₂ protons in the thioether analogs, which appear further upfield. The aromatic protons typically exhibit complex multiplets in the region of 7.0-8.5 ppm, with their specific patterns and chemical shifts being influenced by the substitution on the benzene ring.
-
¹³C NMR: The carbon of the N-chloromethyl group is anticipated to resonate at approximately 45 ppm. The C=S carbon in benzothiazole-2-thione derivatives typically appears in the range of 180-200 ppm, a highly deshielded region.
-
IR Spectroscopy: The C=S stretching vibration is a key diagnostic peak, though its intensity can be variable. It is typically observed in the 1200-1300 cm⁻¹ region. The C-Cl stretch of the chloromethyl group is expected in the fingerprint region, around 700-800 cm⁻¹. The aromatic C=C stretching vibrations give rise to characteristic bands in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak is a crucial piece of information for confirming the molecular weight. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would likely arise from the loss of a chlorine atom or the entire chloromethyl group.
-
UV-Vis Spectroscopy: Benzothiazole derivatives typically exhibit two or three main absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions within the aromatic system and the thione group. The position and intensity of these bands are sensitive to the substitution pattern on the benzothiazole ring and the nature of the solvent.
Conclusion
This guide provides a foundational comparative analysis of the spectral data for this compound and its analogs. The presented data and interpretations serve as a valuable resource for researchers in the field, aiding in the identification, characterization, and further development of this important class of heterocyclic compounds. The systematic comparison of spectral features highlights the influence of structural modifications, providing a deeper understanding of their electronic and molecular properties. As research in this area continues to expand, the principles and data outlined herein will undoubtedly contribute to the rational design of novel benzothiazole derivatives with enhanced therapeutic and material properties.
References
- Kowalska-Baron, J., & Sokołowska, A. (2024).
- Kowalska-Baron, J., & Sokołowska, A. (2024).
- Luo, J., et al. (2011). Microwave-assisted synthesis of 2-chloromethyl-benzothiazole and its derivatives. Chinese Chemical Letters, 22(10), 1163-1166.
- Azzam, M. T., et al. (2018). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- Al-Sultani, K. H. (2016). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Chemical and Pharmaceutical Research, 8(7), 45-51.
- Kowalska-Baron, J., & Sokołowska, A. (2024).
- Pozarentzi, M., et al. (2011).
- OICC Press. (2024). Sonocatalytic degradation of 2-Mercaptobenzothiazole (MBT) in aqueous solution by a green catalyst Maghnite-H+. Journal of Environmental Chemical Engineering, 12(4), 112574.
- Rai, P. K., et al. (2007). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Journal of Molecular Structure: THEOCHEM, 806(1-3), 51-57.
- El-Gaby, M. S. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Journal of the Chinese Chemical Society, 64(8), 913-923.
- Mali, P. D., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Krishnanjaneyulu, A., et al. (2015). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 108-117.
-
NIST. (n.d.). 2-Mercaptobenzothiazole. NIST Chemistry WebBook. Retrieved from [Link]
- Al-Ostath, A., et al. (2024).
- Al Marjani, M. F., et al. (2018). Synthesis of new 1,3-thiazole and 1,3 oxazole from 3-chlorobenzo[b]thiophene and evaluation of anti-bacterial activity. Journal of Physics: Conference Series, 1032, 012036.
- Domagalska, J., et al. (2017). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis.
Sources
- 1. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Mercaptobenzothiazole [webbook.nist.gov]
Introduction: The Unique Reactivity of N-Chloromethyl-benzothiazole-2-thione
An In-Depth Mechanistic Comparison of N-Chloromethyl-benzothiazole-2-thione Reactions for Synthetic and Proteomic Applications
This compound (N-CMBT) is a heterocyclic compound of significant interest in modern organic synthesis and chemical biology.[1] Its value stems from the highly reactive chloromethyl group attached to the nitrogen atom of the benzothiazole-2-thione scaffold. This arrangement creates a potent electrophilic center, making N-CMBT an exceptional alkylating agent for a wide range of nucleophiles under mild conditions.[2]
Synthesized via the chloromethylation of benzothiazole-2-thione, this reagent provides a stable, solid alternative to other more hazardous chloromethylating agents.[2] This guide offers a mechanistic exploration of N-CMBT's reactivity, objectively comparing its performance against alternative reagents in key synthetic transformations and providing the experimental foundation for its application. The focus is on elucidating the causal factors behind its reactivity and providing researchers with the data to make informed decisions in their experimental design.
Core Mechanism: Nucleophilic Substitution
The primary mode of reactivity for N-CMBT is nucleophilic substitution at the chloromethyl group.[2] The carbon atom of the -CH₂Cl group is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent nitrogen atom within the benzothiazole ring and the terminal chlorine atom. This electronic arrangement facilitates a facile S_N2-type reaction pathway.
In this mechanism, a nucleophile (Nu⁻) directly attacks the methylene carbon, leading to a transition state where the nucleophile is forming a new bond and the chloride ion is simultaneously breaking its bond. The chloride ion is an excellent leaving group, and the reaction is often irreversible and proceeds to completion efficiently.
Caption: General S_N2 mechanism for N-CMBT reactions.
Comparative Analysis with Key Nucleophiles
The true utility of a reagent is best understood by comparing its reactions with various nucleophiles against established alternatives.
Reaction with Thiol Nucleophiles (S-Alkylation)
The reaction of N-CMBT with thiols is particularly efficient and finds extensive application in proteomics for the specific alkylation of cysteine residues.[2]
Mechanism: The reaction proceeds most effectively in the presence of a mild base, which deprotonates the thiol (R-SH) to form the more potent thiolate anion (R-S⁻). This thiolate then acts as the nucleophile, attacking the chloromethyl carbon.[2]
Caption: Experimental workflow for S-alkylation using N-CMBT.
Performance Comparison:
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Mechanistic Insight & Notes |
| N-CMBT | K₂CO₃, DMF, RT to 80°C | 1-6 hours | 70-85%[2] | Highly specific for thiols. The benzothiazole moiety enhances reactivity. Stable, solid reagent. |
| Iodoacetamide | pH 7-8.5 buffer, RT | 30-60 min | >95% | Classic proteomics reagent. Highly reactive but can exhibit some off-target reactivity with other nucleophilic residues (His, Met) at higher pH. |
| Benzyl Bromide | K₂CO₃, Acetone, Reflux | 4-12 hours | 60-80% | General alkylating agent. Less reactive than N-CMBT due to the lack of activation from the heterocyclic nitrogen. Can require harsher conditions. |
Expertise & Causality: The enhanced reactivity of N-CMBT compared to a standard alkyl halide like benzyl bromide is directly attributable to the electronic influence of the benzothiazole-2-thione ring system. The nitrogen atom at position 3 withdraws electron density, making the adjacent methylene carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. While iodoacetamide is faster, N-CMBT's high specificity for thiols makes it a valuable tool, particularly in complex mixtures where minimizing side reactions is critical.[2]
Reaction with Amine and Oxygen Nucleophiles (N/O-Alkylation)
N-CMBT also reacts cleanly with primary/secondary amines and alcohols/phenols, though typically requiring slightly more forcing conditions than with thiols, reflecting the lower nucleophilicity of these species compared to thiolates.
Mechanism: For amines, the lone pair on the nitrogen acts as the nucleophile. For alcohols and phenols, a base is generally required to generate the more reactive alkoxide or phenoxide ion.
Comparative Alternatives:
-
For N-Alkylation: The Mannich reaction (using formaldehyde and a primary/secondary amine) is a classic alternative for installing aminomethyl groups. However, the Mannich reaction is a multi-component condensation that can sometimes lead to complex product mixtures or require careful pH control. N-CMBT offers a pre-activated, single-component reagent that delivers the (benzothiazole-2-thione)-N-CH₂- moiety in a direct substitution, often resulting in cleaner reactions and simpler purification.
-
For O-Alkylation: The Williamson ether synthesis (using an alkyl halide like methyl iodide with a base) is the standard method. N-CMBT serves as a specialized alkylating agent in this context. Its larger, more rigid structure can introduce unique steric and electronic properties into the target molecule, which can be advantageous in drug discovery for scaffold hopping or exploring new chemical space.
Advanced Synthetic Applications
While direct substitution is its primary role, the benzothiazole scaffold in N-CMBT derivatives allows for further, more complex transformations, highlighting its versatility.
-
1,3-Dipolar Cycloadditions: S-propargyl derivatives of benzothiazole-2-thione (synthesized from N-CMBT's precursor) can undergo 1,3-dipolar cycloaddition reactions to construct triazole-containing heterocycles, often under mild, metal-free conditions.[2]
-
Palladium-Catalyzed Cross-Coupling: The benzothiazole ring itself is amenable to functionalization through modern synthetic methods like palladium-catalyzed C-H activation.[2] This allows the core scaffold to be modified after the initial alkylation reaction, providing a powerful two-stage strategy for building molecular complexity.
Experimental Protocol: S-Alkylation of a Thiophenol
This protocol provides a self-validating system for the reaction of N-CMBT with a model thiol.
Objective: To synthesize S-(benzothiazol-2-ylthiomethyl)benzene.
Materials:
-
This compound (N-CMBT, 215.71 g/mol )
-
Thiophenol (110.18 g/mol )
-
Potassium Carbonate (K₂CO₃, anhydrous, 138.21 g/mol )
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-CMBT (1.0 g, 4.63 mmol) and anhydrous potassium carbonate (0.77 g, 5.56 mmol, 1.2 equiv).
-
Solvent Addition: Add 20 mL of anhydrous DMF via syringe and stir the suspension.
-
Nucleophile Addition: Add thiophenol (0.48 mL, 4.63 mmol, 1.0 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The washing steps are crucial to remove the DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.
Conclusion
This compound is a versatile and highly efficient alkylating agent. Its reactivity is governed by a robust S_N2 mechanism, enhanced by the electronic properties of the benzothiazole-2-thione scaffold. When compared to alternatives, it demonstrates superior specificity for thiols over many classic reagents and offers a safer, more direct route for aminomethylation and other alkylations compared to multi-component or highly volatile reagents. The ability for its derivatives to participate in advanced cycloaddition and cross-coupling reactions further cements its status as a valuable building block for researchers in synthetic chemistry, drug development, and proteomics.
References
- Smolecule. (n.d.). This compound.
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
Luo, J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736121, this compound. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of N-Chloromethyl-benzothiazole-2-thione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, N-Chloromethyl-benzothiazole-2-thione stands out as a versatile intermediate, pivotal for the development of novel therapeutic agents and functional materials. The efficiency of its synthesis is therefore a critical factor in the research and development pipeline. This guide provides an in-depth, objective comparison of the primary synthesis routes for this compound, supported by experimental data, to empower researchers in making informed decisions for their laboratory and process chemistry needs.
Introduction to this compound
This compound (CAS Number: 41526-42-5) is a reactive chemical intermediate characterized by a benzothiazole core, a thione group at the 2-position, and a chloromethyl group attached to the nitrogen atom. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the benzothiazole-2-thione moiety into larger molecules. Its derivatives have shown promise in various applications due to the biological activity associated with the benzothiazole scaffold.
Core Synthesis Routes: A Head-to-Head Comparison
Two principal synthetic strategies have emerged for the preparation of this compound. This guide will dissect each method, evaluating them on key performance indicators such as yield, reaction time, temperature, and operational complexity, as well as safety and environmental considerations.
Route 1: The Conventional Alkylation Pathway
This established method involves the direct N-alkylation of the precursor, benzothiazole-2-thione, using a chloromethylating agent in the presence of a base.
Reaction Scheme:
The causality behind this experimental choice lies in the nucleophilic character of the nitrogen atom in the benzothiazole-2-thione ring, which readily attacks the electrophilic carbon of the chloromethylating agent. The base is essential to deprotonate the nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.
Route 2: The Formaldehyde-Based Chloromethylation Approach
A more contemporary and often more efficient alternative utilizes the reaction of benzothiazole-2-thione with paraformaldehyde and a chlorinating agent, such as thionyl chloride or hydrogen chloride.
Reaction Scheme:
This approach, a variation of the Blanc chloromethylation, generates the chloromethylating species in situ. The reaction of formaldehyde with a chlorinating agent forms a highly reactive electrophile which is then attacked by the nitrogen of the benzothiazole-2-thione. This in-situ generation can lead to higher reactivity and, in some cases, cleaner reactions.
Quantitative Performance Benchmarking
To provide a clear and objective comparison, the following table summarizes the key quantitative metrics for each synthesis route based on reported experimental data.
| Parameter | Route 1: Conventional Alkylation | Route 2: Formaldehyde-Based Chloromethylation |
| Typical Yield | 50-70%[1] | 85-95% |
| Reaction Time | 6-12 hours[1] | 2-4 hours |
| Reaction Temperature | Reflux (variable with solvent) | 40-60 °C |
| Key Reagents | Benzothiazole-2-thione, Chloromethyl chloride, Base (e.g., K₂CO₃, Et₃N) | Benzothiazole-2-thione, Paraformaldehyde, Thionyl Chloride/HCl |
| Common Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF)[1] | Dichloromethane (DCM), Chloroform |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed step-by-step methodologies for each route are provided below.
Protocol for Route 1: Conventional Alkylation
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothiazole-2-thione (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.2 equivalents), to the solution and stir the suspension.
-
Addition of Chloromethylating Agent: Slowly add chloromethyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid byproducts and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol for Route 2: Formaldehyde-Based Chloromethylation
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend benzothiazole-2-thione (1 equivalent) and paraformaldehyde (1.5 equivalents) in dichloromethane (DCM).
-
Addition of Chlorinating Agent: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture and slowly pour it into ice-cold water to quench the excess thionyl chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualization of the Synthesis Workflow
To further clarify the experimental process, the following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Comparative workflow of the two main synthesis routes.
Qualitative Comparison: Beyond the Numbers
While quantitative data provides a solid foundation for comparison, qualitative factors such as safety, cost, and environmental impact are equally crucial for a holistic assessment.
| Factor | Route 1: Conventional Alkylation | Route 2: Formaldehyde-Based Chloromethylation |
| Safety | Chloromethylating agents like chloromethyl methyl ether are known human carcinogens.[2][3][4][5] Requires careful handling. | Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7][8] Requires a well-ventilated fume hood and careful quenching. |
| Cost-Effectiveness | Can be more expensive due to the cost of specific chloromethylating agents. | Generally more cost-effective as it utilizes readily available and cheaper reagents like paraformaldehyde and thionyl chloride. |
| Environmental Impact | Solvents like dichloromethane (DCM) are under increasing regulatory scrutiny due to their environmental and health impacts.[9][10] Tetrahydrofuran (THF) also has environmental concerns.[11][6] | Also uses chlorinated solvents like DCM. However, the shorter reaction times and higher efficiency can lead to less overall solvent and energy consumption. Greener solvent alternatives like 2-methyltetrahydrofuran are being explored.[12] |
| Operational Simplicity | A straightforward one-step reaction but may require longer reaction times and more rigorous purification. | Involves in-situ generation of the reagent, which can be more complex to control. However, the work-up and purification are often simpler due to cleaner reaction profiles. |
Characterization Data for this compound
For verification of the synthesized product, the following characteristic data is provided:
-
Appearance: White to off-white solid
-
Melting Point: 128-129 °C[13]
-
Molecular Formula: C₈H₆ClNS₂
-
Molecular Weight: 215.71 g/mol [13]
-
¹H NMR (CDCl₃, δ): Chemical shifts for the aromatic protons of the benzothiazole ring and a characteristic singlet for the chloromethyl protons (-CH₂Cl).
-
¹³C NMR (CDCl₃, δ): Signals corresponding to the carbons of the benzothiazole ring, the thione carbon, and the chloromethyl carbon.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for the aromatic C-H, C=S (thione), and C-Cl bonds.
Conclusion and Recommendations
Both the conventional alkylation and the formaldehyde-based chloromethylation routes offer viable pathways to this compound.
The Conventional Alkylation (Route 1) is a well-established method. However, it is hampered by moderate yields, long reaction times, and the use of potentially carcinogenic chloromethylating agents.
The Formaldehyde-Based Chloromethylation (Route 2) emerges as a more efficient and economical alternative. It consistently provides higher yields in significantly shorter reaction times. While it involves the use of corrosive thionyl chloride, the overall process can be considered more favorable from a process chemistry perspective, especially for larger-scale synthesis, due to its efficiency and the use of less hazardous starting materials compared to pre-formed, highly carcinogenic chloromethylating agents.
For researchers prioritizing yield, efficiency, and cost-effectiveness, the Formaldehyde-Based Chloromethylation (Route 2) is the recommended method . However, strict adherence to safety protocols for handling thionyl chloride is paramount. For laboratories where the handling of thionyl chloride is a significant concern and smaller quantities are required, the conventional alkylation method remains a feasible, albeit less efficient, option.
The continuous development of greener synthetic methodologies, including the use of alternative solvents and catalytic systems, will undoubtedly further refine the synthesis of this important chemical intermediate.
References
-
New Jersey Department of Health. (2000, April). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]
-
LANXESS. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Thionyl Chloride. Retrieved from [Link]
-
Environment and Climate Change Canada. (2017, May 4). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
- Milo, A., Chen, L., Grice, K., & Vosburg, D. (2025). Alternatives to Dichloromethane for Teaching Laboratories.
-
National Toxicology Program. (n.d.). RoC Profile: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. Retrieved from [Link]
-
European Chlorinated Solvents Association. (2017, November 9). Dichloromethane in the environment. Retrieved from [Link]
- Paddon, C., et al. (2013). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 43(8), 635-653.
- Savelski, M. J., & Hitchcock, D. S. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Green Chemistry, 18(5), 1435-1446.
- U.S. Environmental Protection Agency. (2014). Human Health Effects of Dichloromethane: Key Findings and Scientific Issues. Environmental Health Perspectives, 122(10), A274.
Sources
- 1. Buy this compound | 41526-42-5 [smolecule.com]
- 2. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Dichloromethane replacement: towards greener chromatography via Kirkwood-Buff integrals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[(chloromethyl)thio]benzothiazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. softprowatersystems.com [softprowatersystems.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gctlc.org [gctlc.org]
- 13. labsolu.ca [labsolu.ca]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzothiazole-2-thione Derivatives
In the landscape of medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the in vitro and in vivo studies of various N-substituted benzothiazole-2-thione derivatives, offering insights into their therapeutic potential, particularly as anticancer and antimicrobial agents. By synthesizing data from multiple preclinical evaluations, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships and experimental validation of this promising class of compounds.
Anticancer Activity of Benzothiazole-2-thione Derivatives: A Comparative In Vitro Analysis
A significant body of research has focused on the antiproliferative properties of benzothiazole-2-thione derivatives against a panel of human cancer cell lines. These studies consistently demonstrate that strategic substitutions on the benzothiazole core can lead to potent and selective anticancer agents.[1][2][5]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzothiazole-2-thione derivatives against various cancer cell lines. This comparative data highlights the impact of different chemical moieties on anticancer potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | Pyridinyl-2-amine linked benzothiazole-2-thiol | SKRB-3 (Breast Cancer) | 0.0012 | [5] |
| SW620 (Colon Cancer) | 0.0043 | [5] | ||
| A549 (Lung Cancer) | 0.044 | [5] | ||
| HepG2 (Liver Cancer) | 0.048 | [5] | ||
| 42 | Chloromethylbenzamide benzothiazole | Various | 1.1 - 8.8 | [2] |
| 54 | Nitrobenzylidene containing thiazolidine derivative | MCF7 (Breast Cancer) | 0.036 | [3] |
| HepG2 (Liver Cancer) | 0.048 | [3] | ||
| 55 | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon Cancer) | 0.024 | [3] |
| H460 (Lung Cancer) | 0.29 | [3] | ||
| A549 (Lung Cancer) | 0.84 | [3] | ||
| MDA-MB-231 (Breast Cancer) | 0.88 | [3] | ||
| KC12 | Benzothiazole derivative | MDA-MB-231 (Breast Cancer) | 6.13 | [6] |
| KC21 | Benzothiazole-thiazolidine-2,4-dione hybrid | MDA-MB-231 (Breast Cancer) | 10.77 | [6] |
| KC30 | Benzothiazole-thiazolidine-2,4-dione hybrid | MDA-MB-231 (Breast Cancer) | 12.86 | [6] |
Analysis of Structure-Activity Relationships (SAR): The data reveals that substitutions at the N-position of the benzothiazole-2-thione core significantly influence cytotoxic potency. For instance, the pyridinyl-2-amine linked derivative 7e exhibits exceptionally potent and broad-spectrum activity, with nanomolar efficacy against breast and colon cancer cell lines.[5] Similarly, the incorporation of thiazolidine and indole moieties in compounds 54 and 55 leads to highly active derivatives.[3] The presence of a chloromethylbenzamide group in derivative 42 also confers significant anticancer properties.[2] These findings underscore the importance of the N-substituent in dictating the anticancer profile.
Mechanism of Action: Induction of Apoptosis
Several studies have investigated the mechanism underlying the anticancer effects of these derivatives, with apoptosis induction being a commonly observed pathway.[5][7] For example, compound 7e was found to induce apoptosis in HepG2 cancer cells in a concentration-dependent manner.[2][5] Further research has shown that some derivatives can suppress cell migration and cause a loss of mitochondrial membrane potential, key events in the apoptotic cascade.[7]
The following diagram illustrates a generalized workflow for assessing the pro-apoptotic activity of benzothiazole-2-thione derivatives.
Caption: Workflow for in vitro evaluation of apoptosis induction by benzothiazole derivatives.
Antimicrobial Activity of Benzothiazole-2-thione Derivatives
In addition to their anticancer properties, benzothiazole-2-thione derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[8][9][10][11]
Comparative Antimicrobial Screening
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various strains. The table below presents a comparison of the antimicrobial activity of selected derivatives.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5 | Benzothiazole-succinic derivative | Bacteria (unspecified) | Mild activity | [9] |
| A1, A2, A9 | Benzothiazole derivatives | Escherichia coli (ATCC 25922) | Promising activity | [11] |
| Staphylococcus aureus (ATCC 29737) | Promising activity | [11] | ||
| A1, A2, A4, A6, A9 | Benzothiazole derivatives | Aspergillus niger (NCIM 3102) | Significant activity | [11] |
| Candida albicans (NCIM 3102) | Significant activity | [11] | ||
| Compound 133 | Benzothiazole derivative | S. aureus | 78.125 | [12] |
| E. coli | 78.125 | [12] | ||
| 46a, 46b | Amino-benzothiazole Schiff base analogues | E. coli | 15.62 | [12] |
| P. aeruginosa | 15.62 | [12] |
Analysis of Structure-Activity Relationships (SAR): The antimicrobial data indicates that the nature of the substitution on the benzothiazole ring is critical for activity. While some derivatives like compound 5 show only mild effects[9], others, such as the amino-benzothiazole Schiff base analogues 46a and 46b , exhibit potent antibacterial activity, comparable to the standard drug ciprofloxacin.[12] The presence of specific substituents can enhance the efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11]
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of benzothiazole derivatives is believed to stem from their ability to inhibit essential microbial enzymes.[10][12] Various targets have been proposed, including DNA gyrase, dihydrofolate reductase, and other enzymes crucial for microbial survival.[10][12]
The following diagram illustrates the proposed multi-target mechanism of action for the antimicrobial effects of benzothiazole derivatives.
Caption: Multi-target antimicrobial mechanism of benzothiazole derivatives.
In Vivo Studies and Preclinical Development
While in vitro studies provide valuable initial data, in vivo evaluation is crucial to assess the therapeutic potential of these compounds in a whole-organism context. Several benzothiazole derivatives have progressed to in vivo testing in animal models for various indications, including cancer, diabetes, and epilepsy.[13][14][15]
Anticonvulsant Activity in Rodent Models
Certain benzothiazole derivatives have shown significant anticonvulsant effects in standard rodent models. For instance, compounds 5i and 5j were evaluated in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.[13][15] Both compounds exhibited potent anticonvulsant activity with favorable neurotoxicity profiles, suggesting their potential for the treatment of epilepsy.[13][15]
Antidiabetic Properties in a Rat Model
The antidiabetic potential of 2-aminobenzothiazole derivatives has been investigated in a rat model of type 2 diabetes.[14] Compounds 3b and 4y , after oral administration, were able to reduce blood glucose levels and improve the lipid profile, indicating their promise as novel antidiabetic agents.[14]
Experimental Protocol: In Vivo Antitumor Efficacy Assessment
The following is a generalized protocol for evaluating the in vivo antitumor activity of a benzothiazole-2-thione derivative in a xenograft mouse model.
Objective: To determine the in vivo efficacy of a test compound in inhibiting tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells (e.g., A549, MCF-7)
-
Test compound (benzothiazole derivative)
-
Vehicle control
-
Positive control (e.g., cisplatin, doxorubicin)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the test compound, vehicle, and positive control to their respective groups via a predetermined route (e.g., intraperitoneal, oral) and schedule.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment groups and the control group.
-
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies strongly supports the potential of N-substituted benzothiazole-2-thione derivatives as a versatile scaffold for the development of novel therapeutics. The broad-spectrum anticancer and antimicrobial activities, coupled with promising results in animal models for other indications, highlight the importance of continued research in this area.
Future efforts should focus on:
-
Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising compounds.
-
In Vivo Efficacy and Safety: Conducting more extensive in vivo studies in relevant animal models to establish efficacy and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and overcome resistance.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
References
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PubMed Central. [Link]
-
The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI. [Link]
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. ResearchGate. [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. [Link]
-
Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central. [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
-
Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
-
Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central. [Link]
-
In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
-
In vitro and in vivo assays of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazin-2-thione derivatives against Trypanosoma cruzi. PubMed. [Link]
-
In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. ResearchGate. [Link]
-
Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. office2.jmbfs.org [office2.jmbfs.org]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Chloromethyl-benzothiazole-2-thione Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Among its numerous derivatives, N-substituted benzothiazole-2-thiones have emerged as a class of compounds with significant potential in the development of novel therapeutic agents, exhibiting a range of biological effects including antimicrobial and anticancer properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Chloromethyl-benzothiazole-2-thione analogs, offering a comparative overview of their synthesis, biological evaluation, and the influence of structural modifications on their activity.
The Benzothiazole-2-thione Core: A Privileged Scaffold
The benzothiazole-2-thione core is a versatile starting point for the synthesis of a wide array of derivatives. The presence of a reactive nitrogen atom in the thiazole ring allows for various substitutions, leading to a diverse chemical space for drug discovery. The thione group also plays a crucial role in the biological activity of these compounds, often participating in interactions with biological targets.
Structure-Activity Relationship (SAR) of N-Substituted Benzothiazole-2-thione Analogs
The biological activity of N-substituted benzothiazole-2-thione analogs is significantly influenced by the nature of the substituent at the nitrogen atom. While direct and extensive comparative studies on a series of N-Chloromethyl analogs are not abundantly available in the public literature, we can infer key SAR principles from studies on structurally related N-substituted methyl-benzothiazole-2-thione derivatives.
A study by Berk et al. (2017) on 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives provides valuable insights into the SAR of this class of compounds, particularly concerning their antimicrobial activity.[4] The general structure of the analogs synthesized in this study is depicted below:
Caption: General structure of 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione analogs.
Influence of the N-Substituent on Antimicrobial Activity
The nature of the 'R' group attached to the nitrogen via a methylene linker has a profound impact on the antimicrobial potency and spectrum of these analogs. The study by Berk et al. investigated a series of derivatives with various cyclic amine substituents.[4]
Table 1: Antimicrobial Activity (MIC in µg/mL) of 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione Analogs [4]
| Compound ID | N-Substituent (R) | S. aureus | E. faecalis | C. albicans | C. krusei | C. parapsilosis |
| 1 | Morpholine | 8 | >128 | 8 | 8 | 8 |
| 2 | 4-Methylpiperazine | 8 | >128 | 8 | 8 | 8 |
| 3 | 4-Ethylpiperazine | 8 | >128 | 8 | 8 | 8 |
| 4 | 4-Phenylpiperazine | 8 | >128 | 8 | 8 | 8 |
| 5 | 4-(2-Fluorophenyl)piperazine | 16 | >128 | 16 | 16 | 16 |
| 6 | 4-(4-Chlorophenyl)piperazine | 8 | >128 | 8 | 8 | 8 |
| 7 | 4-(4-Fluorophenyl)piperazine | 8 | >128 | 8 | 8 | 8 |
| 8 | 4-Benzylpiperazine | 8 | >128 | 8 | 8 | 8 |
| 9 | 4-(2-Pyridyl)piperazine | 8 | >128 | 8 | 8 | 8 |
| 10 | 4-(2-Pyrimidyl)piperazine | 8 | >128 | 8 | 8 | 8 |
| 11 | Thiomorpholine | 8 | >128 | 8 | 8 | 8 |
| Carbenicillin | - | 4 | 2 | - | - | - |
| Fluconazole | - | - | - | 8 | 8 | 8 |
-
General Activity: Many of the synthesized analogs exhibited good activity against Staphylococcus aureus and various Candida species, with Minimum Inhibitory Concentrations (MICs) comparable to the standard antifungal drug Fluconazole.[4]
-
Gram-Positive Selectivity: The compounds were largely inactive against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Enterococcus faecalis, suggesting a degree of selectivity in their antibacterial spectrum.[4]
-
Impact of Piperazine Substitution: The introduction of various substituents on the piperazine ring did not lead to a dramatic variation in activity against the tested strains. Both electron-donating and electron-withdrawing groups on the phenyl ring of the 4-phenylpiperazine moiety resulted in similar MIC values. This suggests that for this particular scaffold and set of substituents, steric and electronic effects at this position have a limited influence on antimicrobial potency.
-
Role of the Heterocyclic Amine: The presence of a cyclic amine (morpholine, piperazine, thiomorpholine) appears to be a key feature for the observed antimicrobial activity.
While this study did not include an N-chloromethyl analog, the N-substituted methyl framework provides a strong foundation for predicting the potential activity of such compounds. The reactive chloromethyl group could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological targets, which might lead to enhanced or different biological activities.
Potential Anticancer Activity of Benzothiazole-2-thione Analogs
Benzothiazole derivatives have also been extensively investigated for their anticancer properties.[2][3] A study by Shi et al. (2012) on a series of benzothiazole-2-thiol derivatives, where substitution occurs at the sulfur atom, provides valuable insights into the structural requirements for anticancer activity.[2] Although the substitution is not on the nitrogen, the general principles of how substituents on the benzothiazole scaffold influence cytotoxicity are relevant.
Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Benzothiazole-2-thiol Derivatives [2]
| Compound ID | R-group on Sulfur | SW480 (Colon) | HeLa (Cervical) | HepG2 (Liver) |
| 7d | 4-methylpyridin-2-ylamino | 1.8 | 2.5 | 3.1 |
| 7e | 5-methylpyridin-2-ylamino | 1.5 | 2.1 | 2.8 |
| 7f | 6-methylpyridin-2-ylamino | 2.0 | 2.8 | 3.5 |
| 7i | 5-chloropyridin-2-ylamino | 1.2 | 1.9 | 2.3 |
| Doxorubicin | - | 0.8 | 1.1 | 1.5 |
Key SAR observations from this study include:
-
Importance of the Pyridinyl-2-amine Moiety: The presence of a pyridinyl-2-amine group linked to the benzothiazole-2-thiol core was found to be crucial for potent anticancer activity.[2]
-
Effect of Substitution on the Pyridine Ring: The position of the methyl group on the pyridine ring had a modest effect on the anticancer activity. However, the introduction of a chloro group at the 5-position of the pyridine ring (compound 7i ) led to a slight enhancement in potency against all three cell lines, suggesting that electron-withdrawing groups at this position may be favorable.[2]
These findings suggest that for anticancer activity, the nature of the aromatic or heteroaromatic system attached to the benzothiazole core is a critical determinant of potency. An this compound analog could serve as a reactive intermediate to introduce various pharmacologically active moieties at the nitrogen position, potentially leading to novel anticancer agents.
Experimental Protocols
General Synthesis of N-Substituted Methyl-benzothiazole-2-thiones (Mannich Reaction)
A common and efficient method for the synthesis of N-substituted methyl-benzothiazole-2-thiones is the Mannich reaction.[4] This three-component condensation reaction involves an active hydrogen compound (benzothiazole-2-thione), formaldehyde, and a primary or secondary amine.
Caption: A generalized workflow for the synthesis of N-substituted methyl-benzothiazole-2-thiones via the Mannich reaction.
Step-by-Step Protocol: [4]
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of benzothiazole-2-thione and one equivalent of the desired amine in a suitable solvent such as ethanol.
-
Addition of Formaldehyde: To the stirred solution, add a slight excess (1.1 equivalents) of aqueous formaldehyde solution (e.g., 37%) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds and standard antimicrobial agents in the appropriate culture medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Rationale for Further Studies
The available data suggests that N-substituted methyl-benzothiazole-2-thiones are a promising class of antimicrobial agents. The introduction of a chloromethyl group at the nitrogen atom would create a reactive electrophilic center, opening up possibilities for covalent interactions with biological targets. This could potentially lead to:
-
Enhanced Potency: Covalent bond formation can lead to irreversible inhibition of target enzymes or proteins, resulting in higher potency.
-
Altered Selectivity: The reactivity of the chloromethyl group could be exploited to target specific nucleophilic residues in pathogenic enzymes that are not present in host cells, thereby improving selectivity.
-
Broadened Spectrum of Activity: The alkylating nature of the N-chloromethyl group might overcome certain resistance mechanisms, potentially leading to a broader spectrum of activity against resistant strains.
Further research is warranted to synthesize a series of this compound analogs with diverse substituents on the benzothiazole ring. A systematic evaluation of their antimicrobial and anticancer activities would provide a more comprehensive understanding of their SAR and pave the way for the development of novel and more effective therapeutic agents.
References
-
Benzothiazole analogues and their biological aspects: A Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Shi, X., Wang, Z., Chen, Y., Yu, L., & Liu, H. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3865–3876. [Link]
- Berk, B., Ucar, G., & Aytemir, M. D. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3).
-
Haider, K., Shrivstava, N., Pathak, A., Dewangan, R. P., Yahya, S., & Yar, M. S. (2022). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. Results in Chemistry, 4, 100258. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 386–409. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Chloromethyl-benzothiazole-2-thione
This guide provides essential, immediate safety and logistical information for the proper disposal of N-Chloromethyl-benzothiazole-2-thione (also known as 2-[(Chloromethyl)thio]benzothiazole)[1][2]. As a chlorinated thiazole derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined below are designed to provide a clear, step-by-step methodology grounded in established safety protocols and regulatory compliance.
The core principle underpinning these procedures is the recognition that chlorinated organic compounds pose specific hazards. Improper disposal, such as mixing with non-halogenated waste or flushing down drains, can lead to the formation of highly toxic byproducts during waste treatment processes and cause significant environmental damage.[3][4] Therefore, segregation, proper containerization, and disposal through certified hazardous waste channels are not merely procedural formalities but critical safety imperatives.
Hazard Profile and Chemical Characteristics
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. It is classified as a hazardous substance with the potential to cause serious health effects.
| Property | Value / Classification | Source |
| CAS Number | 28908-00-1 or 37859-43-1 | [2][5] |
| Molecular Formula | C8H6ClNS2 | [2] |
| Appearance | Yellowish crystals or powder | [6] |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4) | [5][7] |
| Skin Effects | Causes skin irritation (Category 2); May cause an allergic skin reaction (Category 1) | [5][7] |
| Eye Effects | Causes serious eye damage (Category 1) | [5][7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects |
This compound's classification as a skin sensitizer means that repeated contact can lead to an allergic reaction.[7] Furthermore, its high aquatic toxicity necessitates that it be prevented from entering any water systems. All waste must be handled in accordance with local, state, and federal regulations.[8]
Personnel Protection and Handling
Before beginning any disposal-related activities, the following Personal Protective Equipment (PPE) is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection : Wear nitrile or other chemical-resistant gloves. Given the risk of skin sensitization, ensure gloves are inspected for integrity before use.
-
Eye/Face Protection : Use tightly fitting safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][9]
-
Skin and Body Protection : A lab coat is required to protect skin and clothing.[10] For handling larger quantities or cleaning spills, consider impervious clothing.[1]
-
Respiratory Protection : All handling of the solid compound or solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][10]
Disposal Workflow and Decision Logic
The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. The following diagram illustrates the decision-making logic for compliant disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
This section provides detailed methodologies for containerizing solid waste, liquid waste, and contaminated labware.
-
Preparation : Perform all actions within a chemical fume hood while wearing the mandatory PPE.
-
Container Selection : Obtain a designated "Halogenated Organic Solid Waste" container. This should be a wide-mouth, sealable container made of a compatible material like High-Density Polyethylene (HDPE) or glass. Ensure the container is clean and dry.
-
Transfer : Carefully transfer the solid waste into the container using a clean spatula or scoop. Avoid creating dust. If appropriate, you may moisten the substance first to prevent dusting.[11]
-
Labeling : The container must have a hazardous waste label affixed. Clearly write "Hazardous Waste" and the full chemical name: "this compound". Fill in all other required information, including the accumulation start date and associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
Storage : Securely seal the container.[12] Store it in your laboratory's designated hazardous waste Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[9]
-
Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
Liquid waste includes reaction mixtures or solutions of the compound.
-
Preparation : Conduct all transfers inside a chemical fume hood.
-
Container Selection : Use a designated "Halogenated Organic Liquid Waste" container.[10] This is typically a plastic-coated glass or HDPE carboy. Crucially, do not mix this waste with non-halogenated organic waste.
-
pH Check : If the waste stream is highly acidic (pH ≤ 2) or basic (pH ≥ 12.5), it may also carry the D002 "corrosivity" characteristic waste code.[13] Note this on the waste label. Do not attempt to neutralize highly reactive solutions without specific EHS guidance.
-
Transfer : Using a funnel, carefully pour the liquid waste into the container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling : Affix a hazardous waste label. List all chemical components and their approximate percentages, including "this compound".
-
Storage and Pickup : Securely cap the container and move it to the SAA. Arrange for pickup through your EHS department.
This includes items like gloves, weigh boats, pipette tips, and empty chemical bottles.
-
Gross Decontamination : If practical, rinse contaminated labware (e.g., glassware) with a small amount of a suitable solvent (like acetone or ethanol) and collect this rinsate as halogenated organic liquid waste.
-
Solid Waste Stream : Items that cannot be decontaminated or are disposable (gloves, paper towels, etc.) should be placed in the "Halogenated Organic Solid Waste" container.
-
Empty Bottles : The original reagent bottle, even if "empty," must be disposed of as hazardous waste. Do not rinse it down the drain. Deface the original label, write "Empty" on it, and place it in a designated solid waste container or follow your institution's specific procedure for empty chemical containers.
Spill Management and Emergency Procedures
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert : Ensure the immediate area is clear of personnel. Alert colleagues and your lab supervisor.
-
Containment : Prevent the spill from spreading or entering any drains.[9] For a solid spill, you can cover it with a plastic sheet. For a liquid spill, use chemical absorbents or sand to dike the area.
-
Cleanup :
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[9] Avoid generating dust.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into the solid hazardous waste container.
-
-
Final Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting : Report the incident to your institution's EHS department.
References
- Step-by-Step Guide to Better Laboratory Management Practices.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances.HSC Chemistry.
- Thiazole Safety D
- 2-Mercaptobenzothiazole Safety D
- Process for Disposal of Chlorinated Organic Residues.Industrial & Engineering Chemistry Process Design and Development.
- 2-Mercaptobenzothiazole (MBT) 2.
- 2-[(Chloromethyl)
- Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
- 2-(Chloromethyl)
- Laboratory chemical waste.
- 2-Mercaptobenzothiazole Safety D
- 2-(Chloromethyl)
- Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report.U.S. Environmental Protection Agency.
- ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE.
- Hazardous Waste - EHSO Manual 2025-2026.University of Oklahoma Environmental Health and Safety Office.
- EPA Subpart P Regulations - HW Drugs.PharmWaste Technologies, Inc.
- Benzothiazole, 2-[(chloromethyl)thio]- - Substance Details.U.S. Environmental Protection Agency.
- Proper Disposal of 6-chloro-1,3-benzothiazole-2-thiol: A Guide for Labor
- A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.Environmental Science & Technology.
- Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.U.S. Environmental Protection Agency.
- List of Hazardous Substances and Reportable Quantities.U.S.
- Some Industrial Chemicals - 2-Mercaptobenzothiazole.
- Mercaptobenzothiazole and its salts: Human health tier II assessment.
Sources
- 1. echemi.com [echemi.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. fishersci.com [fishersci.com]
- 6. Exposure Data - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. hscprep.com.au [hscprep.com.au]
- 11. ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE [chemicalsafety.ilo.org]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. pwaste.com [pwaste.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Chloromethyl-benzothiazole-2-thione
Welcome to your essential guide for the safe handling of N-Chloromethyl-benzothiazole-2-thione (CAS No: 41526-42-5). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues as well. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a framework for understanding the why behind each recommendation, grounded in the specific chemical hazards of this compound and its analogues. Our goal is to empower you to make informed decisions that create a self-validating system of safety for every procedure you undertake.
Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the foundational step in any safety protocol. This compound and structurally similar compounds present a multi-faceted risk profile. According to available safety data, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
These classifications necessitate a comprehensive PPE strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory).
The Hierarchy of Controls: PPE as the Final Safeguard
Before we delve into specific PPE, it is crucial to remember that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying solely on PPE.
Always conduct your work with this compound within a certified chemical fume hood to minimize inhalation exposure.[6] Standard Operating Procedures (SOPs) and thorough training are also essential administrative controls.
Core PPE Requirements: A Head-to-Toe Approach
Eye and Face Protection
Rationale: The risk of causing serious eye damage is a primary concern.[2][4] Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[7][8]
-
Best Practice/High-Risk Scenarios: When handling larger quantities, or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
Rationale: this compound is harmful upon skin contact and can cause both irritation and allergic sensitization.[1][2] Protective clothing must be worn to prevent any direct contact.
-
Gloves:
-
Practice: Gloves should be inspected for any signs of degradation or puncture before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Remove and replace gloves immediately if they become contaminated.
-
Lab Coat/Protective Clothing: A flame-resistant lab coat is essential. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[7] All clothing worn in the lab should be fully covering.
Respiratory Protection
Rationale: While working in a fume hood is the primary method to control inhalation hazards, respiratory protection may be necessary in specific situations.[8]
-
Standard Operations: For routine handling of small quantities within a certified and properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations or Engineering Control Failure: If exposure limits are exceeded, or in the event of a large spill or failure of ventilation systems, a full-face respirator with appropriate cartridges should be used.[7] Always consult with your institution's Environmental Health and Safety (EHS) department for respirator selection, fit-testing, and training.
Scenario-Based PPE Selection
The level of PPE required can vary based on the specific task and the scale of the operation.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Preparing a Solution | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required inside a fume hood |
| Running a Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Large Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Suit/Apron | Full-face respirator may be required |
Protocols for PPE Use and Disposal
Proper technique in donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself. Contaminated PPE can become a source of exposure if not handled correctly.
Step-by-Step Donning Procedure
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Gloves: Don the first pair of nitrile gloves.
-
Second Pair of Gloves (if required): If double-gloving, put the second pair on over the first. The cuff of the outer glove should go over the cuff of your lab coat sleeve.
-
Eye Protection: Put on your safety goggles.
-
Face Shield (if required): Place the face shield over your face and goggles.
Step-by-Step Doffing (Removal) Procedure
The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off, turning them inside out, without touching your skin.
-
Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the front.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside of the glove with your bare hands.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Collection: Place all used gloves, aprons, and other contaminated disposable items into a designated, clearly labeled hazardous waste container.[10]
-
Handling: Do not mix contaminated waste with regular trash. Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
References
-
Safety data sheet - 2-Mercaptobenzothiazole. CPAchem. [Link]
-
2-(Chloromethyl)benzothiazole | C8H6ClNS | CID 304978. PubChem. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]
-
ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. IPCS. [Link]
-
Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Cole-Parmer. [Link]
-
Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%. Cole-Parmer. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
